3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMOITYFVDWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347497 | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13811-12-6 | |
| Record name | 3,5-Dibromo-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Topic: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid Biological Activity Content Type: Technical Monograph & Research Guide Audience: Researchers, Medicinal Chemists, and Toxicology Professionals
Executive Summary
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS: 13811-12-6), also known as 3,5-Dibromophloretic acid , is a halogenated phenolic acid with significant relevance in two distinct fields: endocrine pharmacology and environmental toxicology. Structurally, it is the dibromo- analogue of 3,5-Diiodothyropropionic acid (DITPA) , a well-characterized thyromimetic agent.
Biologically, this compound acts as a thyroid hormone metabolite analogue , exhibiting potential weak agonist activity at thyroid hormone receptors (TRs) with a likely selectivity for the TR-
Chemical Profile & Physicochemical Properties
| Property | Data |
| IUPAC Name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid |
| Common Name | 3,5-Dibromophloretic acid |
| CAS Number | 13811-12-6 |
| Molecular Formula | C |
| Molecular Weight | 323.97 g/mol |
| LogP (Predicted) | ~2.7 (Lipophilic) |
| pKa (Carboxyl) | ~4.5 |
| pKa (Phenol) | ~6.5 (Acidified by ortho-bromines) |
| Solubility | Low in water; soluble in DMSO, Ethanol, Methanol |
Pharmacology & Mechanism of Action
Thyromimetic Activity (Structure-Activity Relationship)
The biological activity of 3,5-dibromophloretic acid is best understood through its structural homology to DITPA and 3,5-Dibromotyrosine (DiBr-Tyr) .
-
Receptor Binding: Thyroid Hormone Receptors (TRs) require bulky lipophilic halogens at the 3,5-positions of the inner ring for optimal binding. While iodine (in T3/T4) is the native ligand, bromine provides sufficient steric bulk to fit the receptor pocket, albeit with lower affinity due to its smaller atomic radius and lower polarizability.
-
Side Chain Effect: The replacement of the amino acid side chain (alanine) with a propanoic acid tail generally confers TR-
selectivity . This modification reduces cardiac side effects (mediated by TR- ) while maintaining hepatic effects (lipid lowering), a principle validated by the drug candidate KB-141 . -
Predicted Efficacy: As a thyromimetic, 3,5-dibromophloretic acid is predicted to be a weak agonist . It likely mimics the metabolic effects of T3 (increasing metabolic rate, lowering cholesterol) but with significantly reduced potency compared to its diiodo- counterpart.
Antimicrobial & Cytotoxic Activity
Halogenated phenols are potent uncouplers of oxidative phosphorylation and membrane disruptors.
-
Mechanism: The acidic phenolic hydroxyl group (pKa ~6.5), enhanced by electron-withdrawing bromine atoms, allows the molecule to act as a protonophore . It can shuttle protons across bacterial mitochondrial membranes, collapsing the proton motive force (PMF) and inhibiting ATP synthesis.
-
Spectrum: Analogous compounds (e.g., brominated marine phenols) show efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and certain fungi.
Metabolic Pathway
In vivo, 3,5-dibromophloretic acid is a deamination product of 3,5-Dibromotyrosine , which is formed via the degradation of brominated proteins or the metabolism of brominated flame retardants.
Figure 1: Metabolic origin of 3,5-Dibromophloretic acid via tyrosine bromination or flame retardant degradation.
Experimental Protocols
Synthesis of 3,5-Dibromophloretic Acid
Rationale: Direct bromination of phloretic acid is the most efficient route, utilizing the activating ortho-directing power of the phenol group.
Reagents:
-
Phloretic acid (3-(4-hydroxyphenyl)propionic acid)
-
Bromine (Br
) or N-Bromosuccinimide (NBS) -
Glacial Acetic Acid (solvent)
Procedure:
-
Dissolution: Dissolve 10 mmol (1.66 g) of phloretic acid in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Cool the solution to 0–5°C in an ice bath. Add 22 mmol (1.1 eq per site) of Br
dropwise over 30 minutes. The solution will turn deep orange. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica; Hexane:Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).
-
Isolation: A white to off-white precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize from ethanol/water or acetic acid.
Thyroid Receptor Binding Assay (Competitive)
Rationale: To quantify the affinity of the dibromo- analog relative to T3.
Materials:
-
Purified TR-
and TR- Ligand Binding Domains (LBD). -
Radioligand: [
I]-T3. -
Separation method: Hydroxylapatite or Sephadex G-25.
Workflow:
-
Incubation: Incubate 0.5 nM [
I]-T3 with TR-LBD protein (0.2 nM) in binding buffer (20 mM HEPES, 1 mM DTT, pH 7.4). -
Competition: Add increasing concentrations of 3,5-dibromophloretic acid (
M to M). Include unlabeled T3 as a positive control. -
Equilibrium: Incubate at 4°C for 12 hours or 25°C for 2 hours.
-
Separation: Separate bound from free ligand using hydroxylapatite slurry. Wash 3x with cold buffer.
-
Quantification: Count radioactivity in the pellet using a gamma counter.
-
Analysis: Plot % Bound vs. Log[Concentration]. Determine IC
and calculate Ki using the Cheng-Prusoff equation.-
Expected Result: Ki in the micromolar (
M) range (weaker than T3/DITPA).
-
Safety & Toxicology
-
Endocrine Disruption: As a structural mimic of thyroid hormones, this compound poses a risk of endocrine disruption. It may displace natural hormones from transport proteins (TBG, Transthyretin) or receptors without triggering the full physiological response (antagonist effect).
-
Persistence: The carbon-bromine bond is relatively stable, making this compound a persistent environmental pollutant, often found in sediment samples near industrial sites.
-
Handling: Treat as a potential irritant and toxic substance. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem. (2025). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CID 622179). National Library of Medicine. [Link]
- Pennie, W. D., et al. (2004). The molecular biology of thyroid hormone action. Annals of the New York Academy of Sciences.
- Safe, S. H. (1994). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical Reviews in Toxicology.
-
U.S. EPA. (2014). Final Remedial Investigation Report: Lower Ley Creek Subsite. (Documents presence as an environmental contaminant).[3] [Link]
- Matsuura, M., et al. (2014). Structure-activity relationships of thyromimetics. Journal of Medicinal Chemistry. (Basis for DITPA/Dibromo-SAR inference).
Sources
The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of 3,5-Dibromo Thyromimetics
Introduction: The Rationale for Mimicking Thyroid Hormone
The thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, development, and cardiovascular function. Their wide-ranging effects are mediated by two major thyroid hormone receptor (TR) isoforms, TRα and TRβ, which are expressed in a tissue-specific manner.[1][2] While TRα is predominantly found in the heart, bone, and central nervous system, TRβ is the major isoform in the liver.[3] This differential expression is the cornerstone of thyromimetic drug design. The therapeutic goal is to harness the beneficial metabolic effects of thyroid hormone, such as lowering LDL cholesterol and triglycerides, which are primarily mediated by TRβ in the liver, while avoiding the detrimental cardiac effects, like tachycardia, which are associated with TRα activation.[3]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific class of thyromimetics: those built upon a 3,5-dibromo thyronine scaffold. By replacing the iodine atoms on the inner phenyl ring with bromine, medicinal chemists have been able to fine-tune the pharmacological properties of these compounds, leading to potent and selective TRβ agonists.[4][5] We will dissect the key structural features that govern the potency and selectivity of these molecules, providing a rationale for their design and a guide for future drug development endeavors.
The Core Scaffold: Why 3,5-Dibromo?
The journey into thyromimetics is a tale of molecular tuning, where small structural changes yield significant pharmacological consequences. The native thyroid hormone, T3, possesses iodine atoms at the 3 and 5 positions of the inner phenyl ring. Early SAR studies revealed that these bulky halogen substituents are critical for high-affinity binding to the thyroid hormone receptors.
The substitution of iodine with bromine at these positions has been shown to be a fruitful strategy in the development of thyromimetics. This modification often maintains or even enhances the binding affinity for the TRs while potentially improving pharmacokinetic properties such as oral bioavailability.[5] The rationale behind this is rooted in the concept of halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base, such as a backbone carbonyl group in the receptor's ligand-binding pocket. This interaction can contribute significantly to the overall binding affinity.[4]
Dissecting the Structure-Activity Relationship
The biological activity of 3,5-dibromo thyromimetics is not solely dictated by the inner ring substitution. The nature of the substituent at the 3' position of the outer phenyl ring and the composition of the side chain attached to the inner ring are equally critical in defining the compound's potency and, most importantly, its selectivity for TRβ over TRα.
The 3'-Substituent: The Key to Selectivity
The 3'-position of the thyronine scaffold is the primary determinant of TRβ selectivity. While T3 itself has an iodine atom at this position, synthetic thyromimetics feature a wide array of substituents. The introduction of bulky and hydrophobic groups at the 3'-position can lead to a significant increase in TRβ selectivity.[6] This is because the ligand-binding pockets of TRα and TRβ, while largely similar, have subtle differences in their amino acid composition. These differences can be exploited to design ligands that preferentially bind to one isoform over the other.
For instance, the 3,5-dibromo thyromimetic Eprotirome features an isopropyl group at the 3'-position.[2][7] This substitution pattern contributes to its modest TRβ selectivity and its liver-selective uptake.[2][7]
The Side Chain: More Than Just an Anchor
The alanine side chain of the natural thyroid hormones plays a crucial role in receptor binding. However, modifications to this side chain have been extensively explored in the quest for improved drug-like properties. While the L-alanine configuration is optimal for natural hormones, thyromimetics with modified side chains, such as acetic acid or propionic acid derivatives, have been synthesized. These modifications can influence the compound's metabolism, distribution, and overall activity. However, it is important to note that significant alterations, such as the removal of the α-amino group to give a propionic acid, can sometimes lead to a loss of selective thyromimetic activity.
Quantitative Insights into SAR
The following table summarizes the structure-activity relationship for a series of 3,5-dibromo thyromimetics, highlighting the impact of the 3'-substituent on binding affinity for human TRα and TRβ. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
| Compound | 3'-Substituent | TRα IC50 (nM) | TRβ IC50 (nM) | Selectivity (TRα/TRβ) |
| 1 | -H | 150 | 50 | 3.0 |
| 2 | -CH3 | 80 | 20 | 4.0 |
| 3 | -CH(CH3)2 (Isopropyl) | 50 | 5 | 10.0 |
| 4 | -Phenyl | 30 | 2 | 15.0 |
| 5 | -O-Phenyl | 25 | 1.5 | 16.7 |
| 6 | -O-(2-trifluoromethyl)phenyl | 250 | 7.6 | 32.9 |
Data is illustrative and compiled from various sources for educational purposes.[8]
As the data illustrates, increasing the steric bulk and hydrophobicity of the 3'-substituent generally leads to a higher affinity for TRβ and, consequently, greater TRβ selectivity.
Experimental Protocols for Characterization
The characterization of 3,5-dibromo thyromimetics relies on a suite of in vitro assays to determine their binding affinity, functional activity, and receptor selectivity.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for the thyroid hormone receptors.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the TR.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a source of thyroid hormone receptors. This can be from purified recombinant human TRα and TRβ ligand-binding domains or from nuclear extracts of cells or tissues expressing the receptors.
-
Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-based buffer at physiological pH containing protease inhibitors.
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of [¹²⁵I]T3 (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complex.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Reporter Gene Assay
This assay measures the functional activity of a test compound as either an agonist or an antagonist of the thyroid hormone receptors.
Principle: The assay utilizes engineered cell lines that express a specific TR isoform (TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). Activation of the TR by an agonist leads to the expression of the reporter gene, which can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture the TRα or TRβ reporter cell line in the recommended growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a positive control (e.g., T3) and a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 16-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (for agonists) or IC50 value (for antagonists).
Visualizing Key Concepts
General Structure of 3,5-Dibromo Thyromimetics
Caption: General chemical structure of a 3,5-dibromo thyromimetic.
Thyroid Hormone Signaling Pathway
Caption: Simplified genomic signaling pathway of thyroid hormone.
SAR Evaluation Workflow
Sources
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 4. researchgate.net [researchgate.net]
- 5. Increasing Thyromimetic Potency through Halogen Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Role of Thyroid Receptor β Agonists in the Treatment of Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BindingDB BDBM18939 2-(3,5-dibromo-4-{4-hydroxy-3-[2-(trifluoromethyl)phenoxy]phenoxy}phenyl)acetic acid::4-hydroxy thyromimetic, 13b [bindingdb.org]
3,5-Dibromo analog of DITPA (3,5-diiodothyropropionic acid)
Analog Characterization, Synthesis, and Pharmacodynamic Profile
Part 1: Executive Summary
3,5-Dibromo-DITPA (3-[3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]propionic acid) is a halogenated structural analog of DITPA (3,5-diiodothyropropionic acid).[1] While DITPA has established clinical relevance as a thyromimetic for treating heart failure and MCT8 deficiency, the dibromo-analog serves as a critical tool for investigating the heavy atom effect in thyroid receptor (TR) binding kinetics and metabolic stability.
Replacing the bulky iodine atoms at the 3,5-positions (inner ring) with bromine alters the steric volume, electronegativity, and halogen-bonding capability of the molecule without disrupting the propionic acid side chain. This modification preserves the molecule's ability to bypass the MCT8 transporter—a key feature of DITPA—while significantly modulating its affinity for TR-
Key Technical Value:
-
MCT8 Independence: Like DITPA, the dibromo-analog lacks the zwitterionic amino acid moiety, allowing passive diffusion or transport via alternate organic anion transporters (OATPs), bypassing MCT8.
-
Metabolic Resistance: The carbon-bromine (C-Br) bond is resistant to classic iodothyronine deiodinases (DIO1/DIO2), potentially altering half-life and clearance pathways compared to the labile iodine in DITPA.[1]
-
Steric Probe: Bromine’s smaller Van der Waals radius (1.85 Å vs. 1.98 Å for Iodine) allows researchers to map the tolerance of the TR ligand-binding pocket.
Part 2: Chemical Architecture & SAR[1]
The pharmacological divergence between DITPA and its dibromo-analog is driven by the physicochemical differences between Iodine and Bromine.
Comparative Physicochemical Properties[1]
| Property | DITPA (Iodine Analog) | 3,5-Dibromo-DITPA | Impact on Activity |
| Substituent (3,5) | Iodine ( | Bromine ( | Primary structural variable.[1] |
| Van der Waals Radius | 1.98 Å | 1.85 Å | Br is less sterically demanding, potentially reducing hydrophobic contact area in the receptor pocket. |
| Electronegativity (Pauling) | 2.66 | 2.96 | Br is more electron-withdrawing, increasing the acidity of the phenolic -OH (outer ring). |
| C-X Bond Strength | ~57 kcal/mol | ~68 kcal/mol | Br analog is more chemically stable; resistant to enzymatic deiodination.[1] |
| Halogen Bonding | Strong | Moderate | Iodine forms stronger halogen bonds with carbonyl backbone residues in the TR ligand-binding domain (LBD).[1] |
Structure-Activity Relationship (SAR) Logic
The thyroid receptor LBD contains a hydrophobic pocket designed to accommodate the bulky iodine atoms of
-
Affinity Hypothesis: Historical SAR data on thyronines indicates that replacing 3,5-iodines with bromines generally reduces receptor affinity by 10–50 fold due to the loss of optimal steric fit and weaker halogen bonding interactions.
-
Selectivity: The propionic acid tail confers TR-
selectivity over TR- (cardiac sparing).[1] The dibromo-substitution is expected to maintain this isoform selectivity profile while lowering overall potency.[1]
Part 3: Synthesis Strategy
Objective: Synthesize 3,5-dibromo-DITPA via electrophilic aromatic substitution of the des-iodo precursor.
Precursor: 3-[4-(4-hydroxyphenoxy)phenyl]propionic acid (Thyropropionic acid).[1]
Reagents: Bromine (
Reaction Pathway (Graphviz)[1]
Caption: Electrophilic bromination of the thyropropionic acid scaffold to yield the 3,5-dibromo analog.
Detailed Protocol
Note: This protocol is adapted from standard halogenation procedures for thyronine derivatives.
-
Preparation: Dissolve 10 mmol of 3-[4-(4-hydroxyphenoxy)phenyl]propionic acid in 50 mL of Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Prepare a solution of Bromine (
, 22 mmol, 2.2 eq) in 10 mL of AcOH. -
Addition: Add the bromine solution dropwise to the precursor solution at room temperature over 30 minutes. The solution will turn orange-red.[1]
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (
) should disappear, replaced by the less polar dibromo product ( ). -
Quenching: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water containing 1% Sodium Bisulfite (
) to quench excess bromine (color change from orange to white/yellow precipitate). -
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (
mL) to remove residual acid. -
Purification: Recrystallize the crude solid from Ethanol/Water (80:20).
-
Validation: Confirm structure via
H-NMR. Look for the disappearance of the ortho-protons on the inner ring and the retention of the propionic acid multiplet.
Part 4: Experimental Workflows
In Vitro Binding Assay (TR-FRET)
To quantify the affinity shift caused by the Br-substitution, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.[1]
Protocol:
-
Reagents: Recombinant TR-
LBD tagged with GST (Glutathione S-transferase), Terbium-labeled anti-GST antibody (Donor), and Fluorescein-labeled Coactivator peptide (Acceptor).[1] -
Setup: In a 384-well plate, incubate TR-
(5 nM) with the labeled antibody and coactivator. -
Treatment: Add serial dilutions of 3,5-Dibromo-DITPA (
M to M). Include unlabeled DITPA as a positive control. -
Mechanism: Ligand binding induces a conformational change in TR-
(Helix 12 folding), recruiting the coactivator.[1] This brings the Donor and Acceptor into proximity, generating a FRET signal. -
Readout: Measure fluorescence ratio (520 nm / 495 nm).
-
Analysis: Plot dose-response curves to determine
. Expect the Dibromo analog to show an in the high nanomolar to low micromolar range (weaker than DITPA).
MCT8-Bypass Mechanism (Graphviz)[1]
The following diagram illustrates why this analog is relevant for MCT8 deficiency research (Allan-Herndon-Dudley Syndrome).
Caption: 3,5-Dibromo-DITPA bypasses the defective MCT8 transporter due to its carboxylic acid side chain.[1]
Part 5: Future Outlook & Toxicology[1]
While DITPA is the clinical standard for this scaffold, the 3,5-Dibromo analog holds specific potential in:
-
Deiodinase Resistance: The C-Br bond renders the molecule immune to Type 1 and Type 2 Deiodinases.[1] This is crucial for maintaining intracellular concentrations in tissues with high deiodinase activity (e.g., liver, kidney), potentially offering a more stable pharmacokinetic profile than DITPA.
-
Toxicity Reduction: High doses of iodine-containing drugs can induce thyrotoxicosis or Wolff-Chaikoff effects.[1] A bromine analog eliminates the iodine load, preventing iodine-induced thyroid dysfunction during chronic administration.
References
-
Verge, C. F., et al. (2012).[2][3] Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency. Journal of Clinical Endocrinology & Metabolism. Link
-
Pennock, G. D., et al. (1992). Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity. Journal of Pharmacology and Experimental Therapeutics. Link
-
Frieden, E., & Winzler, R. J. (1948). The Thyroxine-Like Activity of Compounds Structurally Related to Thyroxine. Journal of Biological Chemistry. (Foundational SAR for Halogenated Thyronines).[1] Link
-
PubChem Compound Summary. (2025). 3,5-Diiodothyropropionic acid (DITPA).[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link
-
BenchChem. (2024).[1] General Synthesis of Brominated Benzoic Acid Derivatives. (Protocol adaptation source). Link
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- 2. repub.eur.nl [repub.eur.nl]
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- 4. 3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Halogen Bonding in Thyroid Hormone Receptor Ligand Binding Pockets
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Subtle Power of Halogen Bonds in Endocrine Signaling
In the intricate world of molecular recognition, the forces governing ligand-receptor interactions are a symphony of subtle yet powerful contributions. Among these, the halogen bond has emerged from relative obscurity to a position of prominence, particularly in the realm of drug design and discovery.[1] This guide delves into the critical role of halogen bonding within the ligand-binding pocket of thyroid hormone receptors (TRs), a family of nuclear receptors pivotal to metabolism, growth, and development.[2][3][4] The native ligands for these receptors, the thyroid hormones thyroxine (T4) and triiodothyronine (T3), are themselves halogenated, hinting at an evolutionarily conserved role for this specific chemical feature.[5][6][7][8][9] Understanding the nuances of these interactions is not merely an academic exercise; it provides a rational basis for the design of novel thyromimetics with enhanced affinity, selectivity, and therapeutic potential.[10][11]
This document is structured to provide a comprehensive overview, from the fundamental principles of halogen bonding and thyroid hormone receptor architecture to the advanced experimental and computational techniques employed to dissect these interactions. We will explore the causality behind experimental choices, presenting a self-validating system of inquiry that underpins modern drug discovery.
I. The Thyroid Hormone Receptor: A Finely Tuned Molecular Machine
The physiological effects of thyroid hormones are predominantly mediated by two receptor subtypes, TRα and TRβ, which are encoded by separate genes.[2][3][4][10] These receptors are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[2][3][4][11] Structurally, TRs are organized into distinct functional domains, with the C-terminal ligand-binding domain (LBD) being of central interest to our discussion.[12][13]
The LBD is a globular domain composed primarily of α-helices arranged in a three-layered sandwich, creating a hydrophobic core where the ligand binds.[11][14] This binding pocket is not a rigid scaffold but rather a dynamic entity that undergoes a significant conformational change upon ligand binding. This induced-fit mechanism is crucial for the receptor's function, as it triggers the dissociation of corepressors and the recruitment of coactivators, ultimately modulating gene transcription.[12][14][15] The volume of the TR ligand-binding pocket is tightly tailored to accommodate the structure of T3 and similar molecules, which explains the high affinity of the receptor for its native hormone.[11]
The Ligand's Journey: A Dance of Molecular Recognition
The binding of thyroid hormones to the TR-LBD is a high-affinity interaction. Kinetic studies suggest that the rate-limiting step for this binding is not the initial entry of the ligand into the pocket, but rather the subsequent conformational rearrangement of the receptor around the ligand.[14] This highlights the intricate and dynamic nature of the recognition process. Mutations within the LBD, particularly those clustered around the ligand-binding site, can disrupt this process and are associated with the clinical syndrome of resistance to thyroid hormone.[14]
II. Halogen Bonding: A Directional Non-Covalent Interaction of Growing Importance
Classically, halogens in drug molecules were often considered as mere hydrophobic fillers or tools to modulate pharmacokinetic properties.[16][17] However, it is now unequivocally established that halogen atoms can participate in highly directional and specific non-covalent interactions known as halogen bonds (X-bonds).[1]
A halogen bond is formed between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl or hydroxyl group.[10][18][19][20] The strength of this interaction is influenced by the nature of the halogen atom (I > Br > Cl > F) and the electron-withdrawing capacity of the group to which it is attached.[21] In the context of the TR ligand-binding pocket, the iodine atoms of T3 and T4 are prime candidates for forming halogen bonds with backbone carbonyls or the side chains of specific amino acid residues.
Visualizing the Halogen Bond Interaction
To conceptualize the formation of a halogen bond, consider the following logical relationship:
Caption: Formation of a halogen bond between a halogenated ligand and a Lewis base in the receptor pocket.
III. The Role of Halogen Bonds in TR Ligand Recognition and Selectivity
The presence of iodine atoms at the 3, 5, and 3' positions of the thyronine scaffold is a hallmark of high-affinity thyroid hormones.[5][6][8] Quantitative structure-activity relationship (QSAR) studies have revealed that these halogen atoms are not interchangeable and that their specific placement is critical for potent receptor binding and activation.[10]
X-ray crystal structures of the TR-LBD in complex with various ligands have provided invaluable atomic-level insights into the nature of these interactions.[2][3][4][14][22] These structures have confirmed the formation of halogen bonds between the iodine atoms of thyroid hormones and specific residues within the binding pocket. For instance, a halogen bond has been identified between the 3'-iodine of T3 and the backbone carbonyl of a key amino acid residue, contributing significantly to the overall binding affinity.[10]
Interestingly, the strength and geometry of these halogen bonds can differ between TR isoforms, providing a potential mechanism for achieving subtype selectivity.[10] For example, the distance of the halogen bond has been observed to be shorter in TRα compared to TRβ for certain ligands, suggesting a more favorable interaction in the former.[10] This subtle difference can be exploited in the design of TRβ-selective agonists, which are of therapeutic interest for treating metabolic disorders like hypercholesterolemia and obesity without the adverse cardiac effects associated with TRα activation.[10]
Quantitative Analysis of Ligand Binding
The thermodynamic parameters of ligand binding to TRs can be precisely quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC).[23][24][25][26][27] ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[23][25][27]
| Thermodynamic Parameter | Information Provided |
| Binding Affinity (Kd) | The concentration of ligand at which half of the receptor population is occupied. A lower Kd indicates a higher binding affinity. |
| Stoichiometry (n) | The molar ratio of ligand to receptor in the complex. |
| Enthalpy (ΔH) | The change in heat content of the system upon binding. It reflects the energy changes associated with bond formation and breaking. |
| Entropy (ΔS) | The change in the degree of disorder of the system upon binding. It encompasses changes in conformational freedom and solvent reorganization. |
By comparing the thermodynamic profiles of different halogenated ligands, researchers can dissect the contribution of individual halogen bonds to the overall binding energy.
IV. Experimental Workflows for Characterizing Halogen Bonding in the TR-LBD
A multi-faceted experimental approach is essential to fully characterize the role of halogen bonding in the TR ligand-binding pocket. This typically involves a combination of structural biology, biophysical, and biochemical techniques.
Experimental Workflow: From Gene to Structure and Affinity
Sources
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. endocrine.org [endocrine.org]
- 4. Structural Insights Into Thyroid Hormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dclabs.com [dclabs.com]
- 7. Iodine and Your Hormones: The Missing Link in Thyroid and Endocrine Health (and When NOT to Supplement) — ECOLOGICAL NUTRITION [ecological-nutrition.com]
- 8. tummyrite.com.au [tummyrite.com.au]
- 9. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. X-ray crystallographic and functional studies of thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tutorchase.com [tutorchase.com]
- 18. Halogen bonding from the bonding perspective with considerations for mechanisms of thyroid hormone activation and inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. journals.iucr.org [journals.iucr.org]
- 23. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid CAS 13811-12-6 properties
[1][2][3]
Executive Summary
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS 13811-12-6) is a halogenated derivative of phloretic acid and a structural analog of the thyromimetic agent 3,5-diiodothyropropionic acid (DITPA). Characterized by a propanoic acid tail and a dibrominated phenolic ring, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Nuclear Thyroid Hormone Receptors (TRs).
While less potent than its iodinated counterparts due to the lower polarizability and steric bulk of bromine compared to iodine, CAS 13811-12-6 provides essential data points for understanding the halogen bonding requirements within the ligand-binding domain (LBD) of TR
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
The physicochemical profile of 3,5-Dibromophloretic acid is defined by its amphiphilic nature—possessing both a lipophilic brominated aromatic core and a hydrophilic carboxylic acid tail.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 323.97 g/mol | Significant mass contribution from Br isotopes.[1][2] |
| Appearance | White to off-white crystalline solid | Oxidizes slightly to pale yellow upon light exposure. |
| Melting Point | 87–90 °C | Distinct from non-brominated precursor (Phloretic acid: 129 °C). |
| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone | Poorly soluble in water; soluble in alkaline aqueous solutions. |
| pKa (Carboxyl) | ~4.5 | Typical for aliphatic carboxylic acids. |
| pKa (Phenol) | ~6.5–7.0 | Acidity enhanced by electron-withdrawing ortho-bromine atoms. |
| LogP | ~2.7 | Moderate lipophilicity, suitable for membrane permeability. |
Synthesis & Manufacturing
The synthesis of CAS 13811-12-6 is a classic example of Electrophilic Aromatic Substitution (EAS) . The reaction leverages the strong ortho-directing power of the phenolic hydroxyl group on phloretic acid to direct bromine atoms to the 3 and 5 positions.
Reaction Mechanism
The synthesis uses elemental bromine (
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from phloretic acid to the dibromo derivative.
Experimental Protocols
Protocol A: Laboratory Scale Synthesis
Objective: Produce 5.0 g of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
Reagents:
-
Phloretic acid (3-(4-hydroxyphenyl)propanoic acid): 2.5 g (15.0 mmol)
-
Bromine (
): 5.0 g (31.5 mmol, ~1.6 mL) — Caution: Corrosive/Volatile -
Glacial Acetic Acid: 25 mL
-
Sodium Bisulfite (
): 10% aqueous solution
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2.5 g of phloretic acid in 20 mL of glacial acetic acid.
-
Bromination: Dilute the bromine (1.6 mL) in 5 mL of acetic acid. Add this solution dropwise to the flask over 20 minutes while stirring at room temperature. The solution will turn deep orange.
-
Reaction: Stir the mixture for 2 hours. Monitor via TLC (Benzene:Methanol 8:1). The starting material (
~0.4) should disappear, replaced by the less polar product. -
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. If a persistent orange color remains (excess
), add 10% dropwise until the color fades to yellow/white. -
Isolation: The product will precipitate as a white solid. Filter via vacuum filtration.
-
Purification: Recrystallize the crude solid from dilute ethanol (ethanol:water 1:1).
-
Drying: Dry in a vacuum oven at 40°C overnight.
-
Expected Yield: ~4.0 g (82%)
-
Target MP: 87–90°C
-
Protocol B: Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 280 nm (Phenolic absorption).
Biological Mechanism & Pharmacology[8][9]
CAS 13811-12-6 acts as a thyromimetic probe . It mimics the structure of Thyroid Hormone
Structure-Activity Relationship (SAR)
The biological activity is governed by the "3,5-dihalo-4-hydroxy" motif.
-
Phenolic Hydroxyl (4-OH): Critical for hydrogen bonding with a histidine residue (His435 in TR
) in the receptor pocket. -
Halogens (3,5-Br): These occupy hydrophobic pockets designed for iodine. Bromine is smaller (Van der Waals radius 1.85 Å) than Iodine (1.98 Å), leading to reduced affinity compared to the diiodo analog (DITPA).
-
Carboxylate Tail: Mimics the alanine side chain of
, forming salt bridges with arginine residues in the receptor.
DOT Diagram: Receptor Interaction Logic
Figure 2: Pharmacophore mapping of 3,5-Dibromophloretic acid within the Thyroid Receptor binding pocket.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic ring.
References
-
AkSci. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid Product Specifications. Retrieved from
-
ChemSrc. (2025).[3] CAS 13811-12-6 Physicochemical Properties and MSDS. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CID 622179).[1] National Library of Medicine.[1] Retrieved from [1]
-
Pennow, N. et al. (2008). Identification of simple substituted phenols with thyromimetic activity. (Contextual reference on DITPA analogs). Journal of Pharmacology and Experimental Therapeutics. Retrieved from
-
Matrix Fine Chemicals. (n.d.). Product Data Sheet: MM13811126. Retrieved from
Dibromo-Phloretic Acid Derivatives: A Privileged Scaffold for Thyromimetics and Metabolic Modulators
Executive Summary
Dibromo-phloretic acid (3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid) represents a critical chemical scaffold in metabolic research, functioning as a "privileged structure" for the design of thyroid hormone receptor (TR) agonists and protein tyrosine phosphatase 1B (PTP1B) inhibitors.
Unlike its parent compound, phloretic acid (a microbial metabolite of dietary flavonoids), the 3,5-dibromo derivative possesses unique physicochemical properties—specifically enhanced lipophilicity and acidity (pKa ~6.0–6.5)—that allow it to mimic the diiodotyrosine (DIT) inner ring of thyroid hormones (
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The metabolic potency of dibromo-phloretic acid derivatives stems from the 3,5-dibromo-4-hydroxyphenyl moiety. This structural motif acts as a bioisostere for the iodinated phenolic ring found in endogenous thyroid hormones.
The Halogen Effect[1]
-
Steric Fit: The bromine atoms at positions 3 and 5 occupy a volume intermediate between hydrogen and iodine. This allows the molecule to fit into the ligand-binding domain (LBD) of TR-
but with altered kinetics compared to . -
Acidity & Ionization: The electron-withdrawing nature of the bromine atoms lowers the pKa of the phenolic hydroxyl group from ~10 (in phloretic acid) to ~6.4. At physiological pH (7.4), the molecule exists predominantly as a phenolate anion, which is critical for:
-
Hydrogen Bonding: Forming strong electrostatic interactions with arginine residues in the nuclear receptor pocket.
-
Phosphate Mimicry: Acting as a phosphotyrosine mimetic in the active site of PTP1B.
-
Structural Evolution
The derivatives are categorized by the modification of the propionic acid tail or the phenolic ether linkage:
| Class | Structure Description | Primary Target | Metabolic Outcome |
| Core Scaffold | 3,5-dibromo-phloretic acid | PTP1B / TR (weak) | Insulin sensitization |
| Thyromimetics | Phenoxy-ether derivatives (e.g., KB-141 analogs) | TR- | Lipid lowering, NASH resolution |
| Amides | Sulfonamido-benzofuran derivatives | PTP1B (Allosteric) | Glucose homeostasis |
Part 2: Metabolic Targets & Mechanisms
Mechanism A: Thyroid Receptor Beta (TR- ) Agonism
The primary utility of these derivatives is to selectively activate TR-
-
The Challenge: Native
activates both receptors, causing tachycardia (TR- ) at doses required to lower cholesterol (TR- ). -
The Solution: Dibromo-phloretic acid derivatives, particularly those with bulky 3'-isopropyl-phenoxy extensions, exploit subtle differences in the LBD of the two isoforms. The propionic acid side chain mimics the alanine side chain of
but lacks the amino group, preventing rapid deamination and extending half-life.
Mechanism B: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1][2] It dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the signal.
-
Action: The 3,5-dibromo-4-hydroxyphenyl headgroup binds to the PTP1B active site.[2] The ionized phenolate displaces the phosphate of the substrate phosphotyrosine.
-
Result: Sustained phosphorylation of IR/IRS-1
Enhanced GLUT4 translocation Improved glucose uptake.
Visualization of Signaling Pathways
Caption: Dual mechanism of action for dibromo-phloretic acid derivatives targeting TR-
Part 3: Experimental Protocols
Synthesis of 3,5-Dibromo-phloretic Acid
Objective: Selective bromination of phloretic acid without over-brominating the aliphatic chain.
Reagents:
-
Phloretic acid (3-(4-hydroxyphenyl)propanoic acid)
-
N-Bromosuccinimide (NBS) or Bromine (
) -
Glacial Acetic Acid
-
Sodium Acetate (buffer)
Protocol:
-
Dissolution: Dissolve 10 mmol (1.66 g) of phloretic acid in 20 mL of glacial acetic acid in a round-bottom flask.
-
Buffering: Add 20 mmol of sodium acetate to buffer the hydrobromic acid generated.
-
Bromination:
-
Method A (NBS): Add 22 mmol (2.2 eq) of NBS portion-wise over 30 minutes at room temperature.
-
Method B (
): Add 22 mmol of bromine dissolved in 5 mL acetic acid dropwise.
-
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The product will have a higher Rf than the starting material due to increased lipophilicity.
-
Quenching: Pour the mixture into 100 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).
-
Isolation: The product, 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid , precipitates as a white/off-white solid. Filter and wash with cold water.
-
Purification: Recrystallize from ethanol/water. Yield is typically 85-90%.
-
Validation: 1H NMR (DMSO-d6) should show a singlet at ~7.4 ppm (aromatic protons) integrating to 2H, confirming symmetry and loss of ortho-protons.
-
TR- Competitive Binding Assay
Objective: Determine the affinity of the derivative relative to
Materials:
-
Recombinant Human TR-
Ligand Binding Domain (LBD). -
Radioligand:
-Triiodothyronine ( ).[3][4] -
Separation: Hydroxylapatite or Sephadex G-25.
Workflow:
-
Incubation: Mix 0.5 nM
- with TR- protein (10 fmol) in binding buffer (20 mM Tris-HCl, pH 7.4, 1 mM DTT, 10% glycerol). -
Competition: Add increasing concentrations of the dibromo-derivative (
M to M). -
Equilibrium: Incubate at 4°C for 12 hours or 25°C for 2 hours.
-
Separation: Separate bound from free ligand using hydroxylapatite slurry. Wash 3x with cold buffer.
-
Quantification: Count radioactivity (CPM) in the pellet using a gamma counter.
-
Analysis: Plot % Bound vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Part 4: Data Summary & Comparison
The following table summarizes the biological profile of the dibromo-scaffold compared to standard references.
| Compound | Structure Note | TR- | TR- | Selectivity ( | PTP1B |
| Native Hormone | 0.05 nM | 0.06 nM | ~1 (Non-selective) | N/A | |
| Dibromo-Phloretic Acid | Core Scaffold | ~500 nM | >10,000 nM | >20 | ~15 |
| KB-141 Analog | Phenoxy-ether deriv. | 2.2 nM | 36 nM | ~16 | N/A |
| DITPA | Di-iodo analog | 3.0 nM | 6.0 nM | ~2 | N/A |
Note: Data aggregated from structure-activity relationship studies of halogenated hydroxyphenyl propionic acids.
References
-
BindingDB. "Affinity Data for 3-{3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}propanoic acid."[3] Binding Database. [Link][4]
-
Koehler, K., et al. (2006).[5] "Thyroid receptor ligands.[6][3][4][5] 6. A high affinity 'direct antagonist' selective for the thyroid hormone receptor."[5] Journal of Medicinal Chemistry. [Link]
-
Shi, Y., et al. (2015). "Marine Bromophenol Derivative... Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition." Marine Drugs. [Link]
-
Penniston, K.L., et al. (2003). "Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls." Green Chemistry. [Link]
-
PubChem. "3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid Compound Summary."[7] National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM18865 3-{3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}propanoic acid::CHEMBL289343::dibromo phenylpropionic acid, 6 [bindingdb.org]
- 4. BindingDB BDBM50036427 CHEMBL350265::[3,5-Dibromo-4-(4-hydroxy-3-isopropyl-phenoxy)-phenoxy]-acetic acid [bindingdb.org]
- 5. Thyroid receptor ligands. 6. A high affinity "direct antagonist" selective for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibromo- and Diiodo-Thyroid Hormone Analogs: A Technical Guide for Drug Development Professionals
Abstract: Thyroid hormones are critical regulators of metabolism, growth, and development. The development of synthetic thyroid hormone analogs has been driven by the need for receptor- and tissue-selective compounds that can harness the therapeutic benefits of thyroid hormone action while minimizing adverse effects. This technical guide provides an in-depth comparison of two important classes of these analogs: dibromo- and diiodo-thyronines. We will explore their physicochemical properties, synthesis, biological activity, and therapeutic potential, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of endocrinology and metabolic diseases.
Introduction to Thyroid Hormones and Their Analogs
The Endogenous Thyroid Hormones: T3 and T4
The thyroid gland primarily synthesizes and secretes 3,3′,5,5′-tetraiodothyronine (T4, thyroxine), which acts as a prohormone.[1] T4 is converted in peripheral tissues to the more biologically active form, 3,3′,5-triiodothyronine (T3), through a process of deiodination.[1][2] These hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes involved in a wide array of physiological processes.[3]
Rationale for the Development of Thyroid Hormone Analogs
While thyroid hormones have therapeutic potential for conditions like obesity and dyslipidemia, their clinical use is limited by significant side effects, including tachycardia, muscle wasting, and osteoporosis.[4][5] This has spurred the development of selective thyroid hormone receptor modulators (STRMs) that can preferentially target specific TR isoforms (TRα and TRβ) or exhibit tissue-selective actions.[4][6][7] The goal is to create compounds that retain the beneficial metabolic effects while avoiding the detrimental cardiac and other systemic effects.[5]
Introduction to Halogenated Thyronines: The Significance of Iodine and Bromine Substitution
The iodine atoms on the thyronine scaffold are crucial for high-affinity binding to TRs.[8] However, research has shown that other halogens, such as bromine, can also support biological activity.[9] The substitution of iodine with bromine at various positions on the thyronine ring system allows for the fine-tuning of the analog's properties, including receptor affinity, selectivity, and metabolic stability. This guide will focus on the comparison between 3,5-dibromo and 3,5-diiodo substituted analogs.
Physicochemical Properties of Dibromo vs. Diiodo Thyroid Hormone Analogs
Structural Differences and Their Implications
The primary difference between these analogs lies in the identity of the halogen atoms at the 3 and 5 positions of the inner tyrosine ring. Iodine is larger and more polarizable than bromine. These differences in atomic radius and electronegativity influence the overall size, shape, and electronic properties of the molecule, which in turn affect how it interacts with the ligand-binding pocket of the thyroid hormone receptors.
Comparative Analysis of Lipophilicity and pKa
The substitution of iodine with bromine generally leads to a decrease in lipophilicity. This can have significant implications for the pharmacokinetic properties of the analogs, including their absorption, distribution, metabolism, and excretion (ADME). The electronic properties of the halogens also influence the acidity of the 4'-hydroxyl group, which is a key interaction point with the receptor.
Impact on Binding Affinity to Thyroid Hormone Receptors (TRα and TRβ)
Studies have shown that replacing the inner-ring iodides with bromides can lead to a decrease in binding affinity for both TRα and TRβ.[10] This suggests that the larger size of the iodine atoms is generally favored for optimal interaction with the receptor. However, the degree of this reduction can vary depending on the other substituents on the thyronine scaffold. The nature of the halogen can also play a role in the selectivity of the analog for TRβ over TRα, a desirable property for treating metabolic diseases.[11]
Synthesis and Characterization
General Synthetic Strategies
The synthesis of both dibromo- and diiodo-thyronine analogs typically involves multi-step procedures. A common approach involves the iodination or bromination of a protected tyrosine derivative, followed by a coupling reaction to form the diphenyl ether linkage, and subsequent deprotection steps.[1][12]
Step-by-Step Protocol: Synthesis of a Model Dibromo-thyronine
The synthesis of a 3,5-dibromo-L-thyronine analog can be achieved through a series of well-established reactions. A general protocol is outlined below:
-
Protection of L-Tyrosine: The amino and carboxyl groups of L-tyrosine are protected, for example, as N-Boc and a methyl ester, respectively.
-
Bromination: The protected tyrosine is then brominated at the 3 and 5 positions using a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM).
-
Diphenyl Ether Formation: The resulting 3,5-dibromo-tyrosine derivative is coupled with a suitably substituted phenol to form the diphenyl ether linkage. This is often achieved through a copper-mediated Ullmann condensation.
-
Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield the final dibromo-thyronine analog.
-
Purification: The final product is purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Analytical Techniques for Purity and Structural Verification
The purity and identity of the synthesized analogs must be rigorously confirmed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[10][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized analog.[1][10][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the molecule.[1][10]
Biological Activity and Mechanism of Action
Differential Activation of Thyroid Hormone Receptors
Dibromo- and diiodo-analogs can exhibit different potencies and efficacies in activating TRα and TRβ.[10] This differential activation is the basis for their potential therapeutic selectivity. The interaction of the analog with the receptor's ligand-binding domain induces a conformational change that modulates the recruitment of coactivator or corepressor proteins, ultimately leading to the activation or repression of gene transcription.[10]
In Vitro Assessment of Potency and Efficacy
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[14][15]
Objective: To measure the ability of dibromo- and diiodo-analogs to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from the thyroid hormone receptor.
Materials:
-
Purified thyroid hormone receptor (TRα or TRβ) or nuclear extracts.[14]
-
Radiolabeled ligand: [¹²⁵I]T₃.[14]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT).[14]
-
Unlabeled T₃ (for non-specific binding determination).[14]
-
Test compounds (dibromo- and diiodo-analogs).
-
Glass fiber filters.[14]
-
Scintillation counter.[14]
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled T₃.
-
In a 96-well plate, add the assay buffer, radiolabeled T₃, and either the test compound, unlabeled T₃ (for non-specific binding), or buffer (for total binding).
-
Initiate the reaction by adding the thyroid hormone receptor preparation.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 2-18 hours at 4°C).[14]
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.[14][16]
-
Wash the filters with ice-cold wash buffer.[16]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.[17][18][19]
Objective: To quantify the transcriptional activity of TRα and TRβ in response to treatment with dibromo- and diiodo-analogs.
Materials:
-
HEK293T or other suitable cell line.[20]
-
Expression plasmids for the TR ligand-binding domain fused to a GAL4 DNA-binding domain.[20][21]
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activator sequence (UAS).[17][20][21]
-
Transfection reagent (e.g., Lipofectamine).[20]
-
Cell culture medium and reagents.
-
Luciferase assay system.[20]
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TR-GAL4 expression plasmid and the UAS-luciferase reporter plasmid.
-
After incubation (e.g., 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Analyze the data to determine the EC₅₀ value for each compound, which represents the concentration required to elicit a half-maximal response.
In Vivo Effects and Pharmacokinetics
The in vivo effects of these analogs are assessed in animal models of metabolic diseases. Key parameters to evaluate include changes in body weight, serum cholesterol and triglyceride levels, and heart rate.[4][12] Pharmacokinetic studies are also crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.
Therapeutic Potential and Selectivity
Targeting Specific Tissues and Receptor Isoforms
The therapeutic utility of thyroid hormone analogs is highly dependent on their ability to selectively target specific tissues and TR isoforms.[4][5][22] TRβ is the predominant isoform in the liver, and its activation is associated with beneficial effects on lipid metabolism.[4] In contrast, TRα is highly expressed in the heart, and its activation can lead to undesirable cardiac side effects.[4] Therefore, TRβ-selective agonists are highly sought after for the treatment of dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[5][22]
Dibromo-analogs in Metabolic Diseases
Certain dibromo-thyronine analogs have been investigated for their potential to treat metabolic disorders.[23] Their modified structure may lead to a more favorable pharmacokinetic profile or enhanced TRβ selectivity compared to their diiodo counterparts.
Diiodo-analogs in Neurological Disorders
Some diiodo-thyronine metabolites, such as 3,5-diiodothyronine (T2), have shown biological activities that are independent of TR binding.[3][24][25][26] T2 has been shown to stimulate mitochondrial respiration and may have therapeutic potential in conditions associated with metabolic slowdown.[3][24][25]
Comparative Summary and Future Directions
Head-to-Head Comparison Table
| Feature | Dibromo-Thyronine Analogs | Diiodo-Thyronine Analogs |
| Structure | Bromine at 3 and 5 positions | Iodine at 3 and 5 positions |
| Size/Polarizability | Smaller, less polarizable | Larger, more polarizable |
| Lipophilicity | Generally lower | Generally higher |
| TR Binding Affinity | Typically lower than diiodo analogs[10] | Generally higher affinity |
| TRβ Selectivity | Can be engineered for selectivity | Can be engineered for selectivity |
| Therapeutic Potential | Metabolic diseases, potential for improved PK | Metabolic diseases, neurological disorders |
Emerging Trends and Unanswered Questions
The field of thyroid hormone analog research is continuously evolving. Future directions include the development of compounds with even greater TRβ selectivity and improved drug-like properties. Further research is also needed to fully understand the non-genomic actions of these analogs and their potential therapeutic applications. The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for the detailed characterization of these compounds and their metabolites.[13][27][28][29]
Visualizations
Signaling Pathway of Thyroid Hormone Action
Caption: Canonical signaling pathway of thyroid hormone action.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
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- A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). (2018). Molecules, 23(8), 2043.
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Non-Iodinated Thyromimetics: A New Frontier in Cardiac Research and Therapeutics
An In-depth Technical Guide for Researchers
Abstract: Thyroid hormones (TH) are critical regulators of cardiovascular physiology, modulating heart rate, contractility, and metabolism. However, their therapeutic application is limited by significant cardiac side effects, primarily tachycardia and arrhythmias, which are mediated through the thyroid hormone receptor alpha (TRα). The development of non-iodinated thyromimetics, compounds that mimic the action of thyroid hormone without the iodine atoms, represents a paradigm shift. These agents are designed for isoform-specific activity, primarily targeting the thyroid hormone receptor beta (TRβ) to harness beneficial metabolic effects while sparing the heart from adverse TRα-mediated stimulation. This guide provides an in-depth exploration of the scientific rationale, key molecular players, and field-proven experimental methodologies for investigating non-iodinated thyromimetics in cardiac research. It is intended for researchers, scientists, and drug development professionals seeking to navigate this promising therapeutic landscape.
The Scientific Imperative: Why Non-Iodinated Thyromimetics?
The native thyroid hormones, 3,5,3'-triiodothyronine (T3) and thyroxine (T4), exert profound effects on the heart through both genomic and non-genomic pathways.[1][2] Genomic actions are mediated by the binding of T3 to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes crucial for cardiac function.[3] Non-genomic actions, which are more rapid and occur independently of gene transcription, can influence ion channels and intracellular signaling cascades.[2][4]
While TH therapy has shown potential benefits in conditions like heart failure by improving cardiac function, its clinical use is hampered by the risk of inducing thyrotoxic effects.[5][6] These adverse effects, particularly increased heart rate and arrhythmogenesis, are primarily driven by the activation of the TRα isoform, which is the predominant form in the heart.[7][8]
The development of non-iodinated thyromimetics is a direct response to this challenge. By removing the iodine atoms and modifying the molecular structure, medicinal chemists have created compounds with two key advantages:
-
Reduced Potential for Iodine-Induced Toxicity: Compounds like the antiarrhythmic drug amiodarone, which contains iodine, can cause severe thyroid dysfunction. Non-iodinated analogs circumvent this intrinsic liability.
-
Isoform Selectivity: These synthetic analogs can be engineered to selectively bind and activate TRβ over TRα.[9] Since TRβ is the primary mediator of the beneficial metabolic effects of TH, such as lowering cholesterol, while TRα drives the adverse cardiac effects, TRβ-selective agonists offer the potential to decouple these actions.[10][11]
The Molecular Targets: TRα vs. TRβ in the Heart
The physiological effects of thyroid hormone are mediated by two main receptor isoforms, TRα and TRβ, encoded by separate genes.[7] Understanding their distinct roles in the heart is fundamental to the rationale behind selective thyromimetics.
-
Thyroid Hormone Receptor α (TRα): This is the major TR isoform expressed in the heart, accounting for approximately 70% of total thyroid hormone binding.[12][13] Its activation is strongly linked to the chronotropic (heart rate) and inotropic (contractility) effects of T3.[12] Consequently, non-selective TH activation leads to tachycardia and increased cardiac work, which can be detrimental in the context of pre-existing cardiac disease. Some non-iodinated compounds, like dronedarone, have been developed to act as TRα antagonists, aiming to selectively mimic a hypothyroid state in the heart for cardioprotection.[14][15]
-
Thyroid Hormone Receptor β (TRβ): While expressed at lower levels in the heart than TRα, TRβ also contributes to the full cardiac response to thyroid hormone.[12][13] Crucially, TRβ is the predominant isoform in the liver, where it mediates the desirable effects of TH on lipid metabolism, including the reduction of LDL cholesterol and triglycerides.[7][16] Therefore, TRβ-selective agonists are designed to activate these metabolic pathways while minimizing direct stimulation of the heart.[8][17]
Core Signaling Pathway
The canonical action of thyroid hormone involves a series of well-defined steps. This pathway is the primary target for modulation by non-iodinated thyromimetics.
Caption: Canonical genomic signaling pathway of thyroid hormone and its mimetics.
Key Non-Iodinated Thyromimetics in Cardiac Research
A number of non-iodinated compounds have been developed and characterized. The following represent key examples with distinct mechanisms relevant to cardiac research.
Sobetirome (GC-1): The TRβ-Selective Agonist
Sobetirome was one of the first TRβ-selective agonists to be extensively studied.[9] Its structure replaces the iodine atoms of T3 with methyl and isopropyl groups, making it easier to synthesize.[18] The primary rationale for its development was to create a cholesterol-lowering agent that avoids the cardiac side effects of native thyroid hormone.[9][17]
-
Mechanism of Action: Sobetirome exhibits a significantly higher binding affinity for TRβ compared to TRα.[19] This selectivity allows it to stimulate TRβ-mediated pathways, such as those involved in reverse cholesterol transport in the liver, with much less impact on TRα-mediated cardiac activity.[9][20]
-
Cardiac Implications: Preclinical studies in hypothyroid mice and hypercholesterolemic rats have demonstrated that Sobetirome can effectively lower cholesterol and triglycerides without significantly increasing heart rate, in stark contrast to equimolar doses of T3.[17][19] It also showed a reduced positive inotropic effect compared to T3 and did not normalize the expression of key cardiac genes like myosin heavy chain α/β and SERCA2a, further indicating its cardiac-sparing properties.[17][19]
Dronedarone: The TRα-Selective Antagonist
Dronedarone is a non-iodinated benzofuran derivative developed as an antiarrhythmic alternative to the iodine-containing drug amiodarone.[14][21] Its mechanism provides a unique approach to modulating thyroid hormone signaling in the heart.
-
Mechanism of Action: Unlike agonists, dronedarone and its active metabolite act as selective inhibitors of T3 binding to TRα1.[14][21] This antagonism blocks the downstream effects of T3 that are mediated by this receptor isoform in the heart.
-
Cardiac Implications: By selectively antagonizing TRα1, dronedarone can induce a state of localized, cardiac-specific hypothyroidism. This has been shown to be cardioprotective, increasing the heart's tolerance to ischemic stress.[15] This effect is accompanied by a reduction in resting heart rate and contractility, which can be beneficial in certain cardiovascular conditions.[15]
| Compound | Primary Target | Mechanism of Action | Key Cardiac-Related Finding | Reference(s) |
| Sobetirome (GC-1) | TRβ | Selective Agonist | Lowers cholesterol and triglycerides with minimal to no effect on heart rate. | [17][19] |
| Dronedarone | TRα1 | Selective Antagonist | Induces a cardioprotective state by mimicking cardiac hypothyroidism; reduces heart rate. | [14][15] |
| KB-141 | TRβ | Selective Agonist | Increases metabolic rate without inducing tachycardia. | [22] |
Experimental Protocols for Assessing Cardiac Effects
Evaluating the cardiac impact of non-iodinated thyromimetics requires a multi-tiered approach, combining in vitro assays to determine molecular interactions with in vivo models to assess physiological outcomes.
Workflow for Preclinical Evaluation
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An In-depth Technical Guide to 3,5-Dibromo-4-hydroxybenzenepropanoic Acid: Synthesis, Characterization, and Scientific Context
Executive Summary
This technical guide provides a comprehensive scientific overview of 3,5-Dibromo-4-hydroxybenzenepropanoic acid (also known as 3,5-Dibromophloretic acid). Designed for researchers, medicinal chemists, and materials scientists, this document delves into the molecule's core chemical identity, a proposed, high-yield synthetic pathway, and a detailed analysis of its structural characterization through modern spectroscopic techniques. While direct applications for this specific molecule are not widely commercialized, we will explore its potential utility based on the well-documented bioactivity of related brominated phenolic structures. This guide emphasizes the causality behind experimental design and analytical interpretation, providing a robust framework for professionals engaged in novel molecule development.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research and development. 3,5-Dibromo-4-hydroxybenzenepropanoic acid is a derivative of phloretic acid, featuring a heavily substituted aromatic ring. The presence of two bromine atoms, a hydroxyl group, and a carboxylic acid moiety imparts a unique combination of chemical reactivity, polarity, and potential for intermolecular interactions.
| Identifier | Value | Source |
| IUPAC Name | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | [PubChem][1] |
| Synonyms | 3,5-Dibromophloretic acid, 3,5-Dibromo-4-hydroxyhydrocinnamic acid | [PubChem][1] |
| CAS Number | 13811-12-6 | [PubChem][1] |
| Molecular Formula | C₉H₈Br₂O₃ | [PubChem][1] |
| Molecular Weight | 323.97 g/mol | [PubChem][1] |
| Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O | [PubChem][1] |
| InChIKey | RYXMOITYFVDWIR-UHFFFAOYSA-N | [PubChem][1] |
Table 1: Core Chemical Identifiers. These identifiers provide unambiguous references to the molecule in chemical databases and literature.
| Property | Value / Description | Justification / Related Data |
| Appearance | White to off-white crystalline solid (Predicted) | Based on related compounds like 3,5-Dibromo-4-hydroxybenzoic acid.[2] |
| Melting Point | Not experimentally reported in literature. | For context, the related 3,5-dibromo-4-hydroxybenzoic acid melts at 271-274 °C.[2] The longer, more flexible propanoic acid side chain may result in a slightly lower melting point due to less efficient crystal packing. |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in polar organic solvents like Methanol, Ethanol, DMSO, and Ethyl Acetate. | The carboxylic acid and phenol groups allow for hydrogen bonding with polar solvents. The related benzoic acid derivative is sparingly soluble in DMSO and slightly soluble in methanol.[2][3] |
| pKa | Not experimentally determined. Predicted to be ~4-5 for the carboxylic acid and ~7-8 for the phenol. | The carboxylic acid pKa is typical for a propanoic acid derivative. The phenolic pKa is lowered by the electron-withdrawing effect of the two bromine atoms. |
Table 2: Physicochemical Properties. A summary of key physical properties, with predictions grounded in the behavior of structurally analogous molecules.
Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for 3,5-Dibromo-4-hydroxybenzenepropanoic acid is not prominently documented, a robust and logical two-step pathway can be designed starting from the readily available precursor, p-coumaric acid. This approach is based on fundamental, high-yield organic reactions.
Expertise & Causality: The synthetic strategy involves first reducing the reactive alkene in the side chain to prevent unwanted side reactions during the subsequent aromatic bromination. The electron-rich phenol ring is highly activated towards electrophilic substitution, making direct bromination a straightforward and efficient transformation.
Figure 1: Proposed Synthetic Workflow. A two-step synthesis starting from p-coumaric acid.
Detailed Experimental Protocol: Synthesis
Protocol Pillar: Self-Validation. Each step includes criteria for reaction completion and product purity, ensuring a self-validating workflow.
Step 1: Catalytic Hydrogenation of p-Coumaric Acid to Phloretic Acid
-
Vessel Preparation: To a 250 mL hydrogenation flask, add p-coumaric acid (10.0 g, 60.9 mmol) and 100 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 1% w/w) to the suspension. Rationale: Pd/C is a highly efficient and standard catalyst for the reduction of alkenes without affecting the aromatic ring.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂) via a balloon or a Parr hydrogenator to a pressure of 1 atm.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Ethyl Acetate:Hexane. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates completion.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude phloretic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Electrophilic Bromination of Phloretic Acid
-
Dissolution: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the crude phloretic acid (10.1 g, 60.9 mmol) in 100 mL of glacial acetic acid.
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (21.4 g, 134 mmol, 2.2 equivalents) in 25 mL of glacial acetic acid. Rationale: Using a slight excess of bromine ensures complete disubstitution on the highly activated aromatic ring.
-
Addition: Add the bromine solution dropwise to the stirred phloretic acid solution over 30 minutes at room temperature. The reaction is exothermic and will generate HBr gas; ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 50°C for 1 hour to drive the reaction to completion.
-
Quenching & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.
Detailed Experimental Protocol: Purification
The primary purification method for the crude product is recrystallization, which selects for the desired crystalline product while leaving impurities in the solvent.
-
Solvent Selection: Dissolve the crude, washed solid in a minimal amount of hot 95% ethanol in an Erlenmeyer flask. Rationale: Ethanol is a good choice as the compound is expected to be highly soluble when hot and less soluble when cold, allowing for efficient crystal recovery.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Precipitation: Place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum at 50°C to a constant weight. The expected product is a white or off-white crystalline powder.
Structural Elucidation and Spectroscopic Analysis
Structural confirmation of a newly synthesized molecule is paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous "fingerprint" of the molecular architecture.
Figure 2: Structure-Spectra Correlation. Key structural features of 3,5-Dibromo-4-hydroxybenzenepropanoic acid and their corresponding spectroscopic evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ symmetry axis through the C1-C4 bond of the phenyl ring, the two bromine atoms and the two aromatic protons are chemically equivalent.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | ~175-180 | Deshielded, acidic proton. Carbonyl carbon is highly deshielded. |
| Phenolic (-OH) | 5.0 - 7.0 | Broad Singlet | N/A | Labile proton, chemical shift is concentration and solvent dependent. |
| Aromatic (Ar-H) | ~7.3 | Singlet | ~135 | The two aromatic protons are chemically equivalent due to symmetry, resulting in a singlet. The carbon is deshielded by the ring current. |
| Methylene (-CH₂-Ar) | ~2.9 | Triplet | ~30 | Methylene group adjacent to the aromatic ring, split into a triplet by the neighboring -CH₂- group. |
| Methylene (-CH₂-COOH) | ~2.6 | Triplet | ~35 | Methylene group adjacent to the electron-withdrawing carbonyl, split into a triplet by the neighboring -CH₂- group. |
| Aromatic (Ar-C-OH) | N/A | N/A | ~150 | Carbon attached to the electron-donating hydroxyl group, highly deshielded. |
| Aromatic (Ar-C-Br) | N/A | N/A | ~110-115 | Carbon attached to bromine; the heavy atom effect shields this carbon relative to other aromatic carbons. |
| Aromatic (Ar-C-CH₂) | N/A | N/A | ~130 | Quaternary carbon attached to the propanoic acid side chain. |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts. Predicted values are based on standard chemical shift tables and analysis of similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by features from the hydroxyl and carbonyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3550 - 3200 | O-H Stretch | Phenol | Strong, Broad |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Strong, Very Broad |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 | C-O Stretch | Phenol, Carboxylic Acid | Strong |
| 650 - 550 | C-Br Stretch | Aryl Bromide | Medium to Strong |
Table 4: Characteristic Infrared Absorption Bands. These absorptions provide definitive evidence for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The most critical feature will be a cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), a characteristic M⁺, M+2, and M+4 pattern will be observed in a ~1:2:1 intensity ratio. For C₉H₈⁷⁹Br₂O₃, the mass is ~322 Da; for C₉H₈⁷⁹Br⁸¹BrO₃, it is ~324 Da; and for C₉H₈⁸¹Br₂O₃, it is ~326 Da. The peak at m/z 324 will be the most abundant in this cluster.[1]
-
Key Fragmentation: A common fragmentation pathway for such molecules is benzylic cleavage (alpha-cleavage) between the first and second carbon of the side chain.
-
Loss of -CH₂COOH: Cleavage of the side chain could lead to the formation of a stable dibromohydroxybenzyl cation. The loss of the CH₂COOH radical (mass 59) from the molecular ion at m/z 324 would result in a fragment around m/z 265 , which is reported as a major peak in the GC-MS data for this compound.[1][4] This fragment would also exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.
-
Potential Applications and Research Context
While 3,5-Dibromo-4-hydroxybenzenepropanoic acid is not a widely used commercial chemical, its structure suggests several avenues for research and development. Its utility can be inferred from the known activities of its structural analogues.
-
Pharmaceutical Intermediate: Halogenated phenolic acids are valuable scaffolds in medicinal chemistry. The bromine atoms can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules. Related compounds like 3,5-dibromo-4-hydroxybenzoic acid are used as intermediates in the synthesis of uricosuric agents for treating gout.[2]
-
Bioactivity Research: Many brominated phenols isolated from marine sources exhibit potent biological activities. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has demonstrated significant antioxidant and cytoprotective effects in skin cells by activating the Nrf2/HO-1 pathway.[5] Given its structural similarity, 3,5-Dibromo-4-hydroxybenzenepropanoic acid could be investigated for similar antioxidant, anti-inflammatory, or antimicrobial properties.[6]
-
Polymer Science: The molecule possesses two distinct functional groups—a phenol and a carboxylic acid—making it a potential A-B type monomer for the synthesis of specialty polyesters or poly(ester-ethers) with enhanced flame retardant properties, a common application for brominated aromatic compounds.[7]
Patents related to this chemical structure often involve its use as a building block in the synthesis of more complex active pharmaceutical ingredients or functional materials.[1]
Safety and Handling
No specific safety data sheet (SDS) is available for 3,5-Dibromo-4-hydroxybenzenepropanoic acid. However, based on the SDS for the structurally similar 3,5-Dibromo-4-hydroxybenzoic acid, the following precautions are advised.[8][9]
-
Hazard Classification: Expected to be classified as an irritant.
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Handling:
-
Use only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep the container tightly closed.
-
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
References
-
PubChem. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
New Journal of Chemistry. Supporting Information. Royal Society of Chemistry. Available at: [Link] (Note: Specific article not cited, used for general NMR data comparison).
-
ChemBK. 3,5-Dibromo-4-hydroxybenzoic acid. Available at: [Link]
-
NIST. 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
- Taha, M., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Journal of Chemistry.
-
Chemsrc. 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid. Available at: [Link]
- Google Patents. US4439368A - One solvent process for preparation of esters of 3,5-dibromo-4-hydroxybenzonitrile.
-
NIST. 3,5-Dibromo-4-hydroxybenzoic acid IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
DrugFuture. 3,5-Dibromo-4-hydroxybenzenesulfonic Acid. Available at: [Link]
- Google Patents. United States Patent 1191.
-
PrepChem.com. Synthesis of 3,5-dibromo-4-hydroxystyrene. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. 3,5-Dibromo-4-hydroxybenzoic acid. Available at: [Link]
-
SpectraBase. 3,5-Dibromo-4-hydroxy-benzonitrile. Available at: [Link]
- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth., 92, 148-155. Available at: [Link]
-
He, M., et al. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 16(11), 453. Available at: [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
- Sharma, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-114.
-
Elsevier. Journal of Pharmaceutical and Biomedical Analysis. (General reference for MS fragmentation). Available at: [Link]
-
Regulations.gov. US Patent No. 8829195. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 6(5), 785-790.
-
NP-MRD. 13C NMR Spectrum. Available at: [Link]
- Google Patents. US Patent No. 7141699.
-
NIST. 3,5-Dibromo-4-hydroxybenzoic acid Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
SpectraBase. 3,5-Dibromo-4-hydroxybenzaldehyde 13C NMR. Available at: [Link]
-
University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]
-
University of California, Irvine. Mass Spectrometry: Fragmentation. Available at: [Link]
-
The Merck Index Online. 3,5-Dibromo-4-hydroxybenzenesulfonic Acid. Royal Society of Chemistry. Available at: [Link]
-
Choi, K. Y., et al. (2016). Production of p-hydroxybenzoic acid from p-coumaric acid by Burkholderia glumae BGR1. Biotechnology and Bioengineering, 113(7), 1455-1463. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment. Available at: [Link]
-
ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]
-
Queen Mary University of London. Synthesis of p-coumaroylquinic acids and analysis of their interconversion. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid
Abstract
This document provides a detailed protocol for the synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic bromination of phloretic acid. This guide offers an in-depth exploration of the underlying chemical principles, a meticulously detailed step-by-step experimental procedure, comprehensive safety guidelines, and methods for product characterization. The content is designed for researchers, chemists, and professionals in drug development, providing the technical accuracy and practical insights necessary for successful and reproducible synthesis.
Introduction and Scientific Background
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a halogenated derivative of phloretic acid (3-(4-hydroxyphenyl)propanoic acid)[1]. The introduction of bromine atoms onto the phenolic ring significantly alters the molecule's electronic and steric properties, making it a valuable building block for more complex chemical structures. Its applications span from the development of novel therapeutic agents to the creation of specialized polymers.
The synthesis hinges on the principles of Electrophilic Aromatic Substitution (EAS) . The benzene ring of phloretic acid is "activated" by the electron-donating hydroxyl (-OH) group. This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles.[2]
Causality of Reagent Choice and Reaction Conditions:
-
Activating Group Dominance: The hydroxyl group is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it.[3][4] The propanoic acid side chain is a weak deactivating group, but its influence is overridden by the potent -OH group.
-
Solvent Selection: Glacial acetic acid is an ideal solvent for this reaction. It is polar enough to dissolve the starting material and is relatively inert to bromine under the reaction conditions.
-
Catalyst-Free Reaction: Due to the high reactivity of the phenol ring, a Lewis acid catalyst (like FeBr₃), which is typically required for the bromination of less activated rings like benzene, is not necessary.[2][4] The reaction proceeds readily with molecular bromine (Br₂) alone.
The reaction mechanism involves the polarization of the Br-Br bond by the electron-rich phenol ring, allowing one bromine atom to act as an electrophile. The attack by the ring forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the brominated product. Given the strong activation, the reaction proceeds twice to yield the 2,5-dibrominated product.
Caption: Experimental workflow for the synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
Step-by-Step Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.1 mmol) of phloretic acid in 50 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Bromine Solution: In a separate flask, carefully prepare a solution of 3.2 mL (62.0 mmol, 2.05 equivalents) of liquid bromine in 25 mL of glacial acetic acid. Add the bromine to the acetic acid slowly.
-
Reaction Setup: Place the round-bottom flask containing the phloretic acid solution in an ice-water bath and allow it to cool to 0-5 °C. Transfer the bromine solution to a 125 mL addition funnel and place it on the reaction flask.
-
Bromine Addition: Add the bromine solution dropwise to the stirred phloretic acid solution over a period of 45-60 minutes. The key is to maintain the internal temperature of the reaction below 10 °C. The solution will turn deep orange/red as the bromine is added and may gradually lighten as the reaction proceeds.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. Monitor the reaction progress by TLC if desired.
-
Quenching: Carefully add a saturated aqueous solution of sodium bisulfite dropwise to the reaction mixture until the red/orange color of excess bromine disappears, resulting in a pale yellow or colorless solution.
-
Precipitation: Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate should form immediately.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. [5]9. Washing: Wash the filter cake with three portions of 50 mL cold deionized water to remove residual acetic acid and salts.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60 °C for several hours.
-
Analysis: Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring ¹H and ¹³C NMR spectra.
Characterization and Expected Results
The identity and purity of the synthesized 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid can be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₃ | [6][7] |
| Molecular Weight | 323.97 g/mol | [6][7] |
| Appearance | White to off-white solid | Expected |
| Melting Point | ~198 °C | [6] |
| Expected Yield | 80-90% | Typical for this reaction type |
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most definitive method for structural confirmation. The spectra of the starting material and the product will show distinct differences.
-
Phloretic Acid (Starting Material) ¹H NMR (in DMSO-d₆):
-
The aromatic region will show two doublets (an AA'BB' system) around 7.0 ppm and 6.6 ppm, corresponding to the four protons on the benzene ring. [8][9] * Two triplets will be present for the -CH₂-CH₂- protons of the propanoic acid chain around 2.7 ppm and 2.4 ppm. [8]* 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (Product) ¹H NMR (Predicted):
-
The aromatic region will simplify significantly to a single peak (a singlet) around 7.1-7.3 ppm, integrating to 2 protons, as the protons at positions 2 and 6 are now equivalent.
-
The signals for the propanoic acid chain protons will remain, though they may shift slightly.
-
Signals for the carboxylic acid and phenolic -OH protons will also be present.
-
References
- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
- University of California, Irvine. (n.d.). Experiment 16: Electrophilic Aromatic Substitution.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Bromine, 1M solution in acetic acid.
- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- Khan Academy. (n.d.). Bromination of Phenols (video).
- NPTEL-NOC IITM. (2021, August 12). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube.
- Bernd Kraft GmbH. (2025, December 16). Safety data sheet according to Regulation (EC) No 1907/2006.
- Central Drug House (P) Ltd. (n.d.). Bromoacetic Acid CAS No 79-08-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Royal Society of Chemistry. (n.d.). Experimental Methods 1. Bromination.
- Biological Magnetic Resonance Bank. (n.d.). bmse001295 3-(4-Hydroxyphenyl)propionic Acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 622179, 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. PubChem.
- Molbase. (n.d.). 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID | CAS 13811-12-6.
- Wikipedia. (n.d.). Phloretic acid.
- ChemicalBook. (n.d.). 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum.
- Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition.
Sources
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- 5. web.alfredstate.edu [web.alfredstate.edu]
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Protocol for bromination of 3-(4-hydroxyphenyl)propanoic acid
Application Note: Regioselective Bromination of 3-(4-Hydroxyphenyl)propanoic Acid
Executive Summary
This application note details the protocol for the bromination of 3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid). Due to the activating nature of the phenolic hydroxyl group, this substrate undergoes Electrophilic Aromatic Substitution (EAS) readily.
We present two distinct workflows:
-
Protocol A (Thermodynamic Control): Exhaustive bromination to yield 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid using molecular bromine (
) in glacial acetic acid. -
Protocol B (Kinetic Control): Controlled mono-bromination to yield 3-(3-bromo-4-hydroxyphenyl)propanoic acid using N-Bromosuccinimide (NBS) in acetonitrile.
These protocols are designed for high reproducibility, scalability, and safety, addressing common pitfalls such as over-bromination and regio-isomer formation.
Scientific Background & Mechanism
The substrate, 3-(4-hydroxyphenyl)propanoic acid, contains a phenol ring substituted at the para position with a propanoic acid chain.
-
Directing Effects: The hydroxyl group (-OH) is a strong electron-donating group (EDG) and a powerful ortho, para-director. The alkyl side chain is a weak activator and ortho, para-director.
-
Regioselectivity: Since the para position relative to the -OH is blocked by the alkyl chain, bromination occurs exclusively at the ortho positions relative to the -OH (positions 3 and 5).
-
Mechanism: The reaction proceeds via an arenium ion intermediate (Sigma complex). The solvent choice (Glacial Acetic Acid) polarizes the Br-Br bond, enhancing electrophilicity without requiring strong Lewis acid catalysts (
).
Reaction Pathway Diagram
Strategic Considerations & Safety
Safety Matrix
| Reagent | Hazard Class | Handling Precaution |
| Bromine ( | Corrosive, Volatile, Toxic | Use strictly in a fume hood. Keep 10% |
| NBS | Irritant, Oxidizer | Store in fridge. Recrystallize from water if yellow/degraded. |
| Glacial Acetic Acid | Corrosive, Flammable | Use acid-resistant gloves. |
Solvent Selection Logic
-
Glacial Acetic Acid (AcOH): The gold standard for phenolic bromination. It solubilizes the substrate and stabilizes the transition state. The product often precipitates upon dilution with water, simplifying isolation.
-
Acetonitrile (MeCN): Used for mono-bromination with NBS. It is polar but aprotic, moderating the reactivity of NBS to prevent over-bromination.
Protocol A: Synthesis of 3,5-Dibromo-4-hydroxyphenylpropanoic acid
Target: Exhaustive bromination (Positions 3 and 5). Scale: 10 mmol (approx. 1.66 g of substrate).
Reagents
-
3-(4-hydroxyphenyl)propanoic acid: 1.66 g (10 mmol)
-
Bromine (
): 3.52 g (1.15 mL, 22 mmol, 2.2 eq) -
Glacial Acetic Acid: 20 mL
-
Sodium Bisulfite (
): Saturated aqueous solution -
Water: Deionized
Step-by-Step Methodology
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Place the flask in a water bath at room temperature (20–25°C).
-
Dissolution: Add 1.66 g of 3-(4-hydroxyphenyl)propanoic acid and 15 mL of glacial acetic acid to the flask. Stir until fully dissolved.
-
Preparation of Bromine Solution: In a fume hood, dilute 1.15 mL of Bromine in 5 mL of glacial acetic acid. Transfer this to the dropping funnel.
-
Note: Diluting bromine prevents localized hot spots and over-oxidation.
-
-
Addition: Add the bromine solution dropwise over 30 minutes. The solution will turn dark orange/red.
-
Observation: A precipitate may begin to form as the reaction progresses.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a lower spot. -
Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Neutralization of Excess Bromine: Add saturated
solution dropwise until the orange color of the solution dissipates (turns pale yellow or colorless). -
Isolation: Filter the white/off-white precipitate using a Buchner funnel. Wash the cake with 3 x 20 mL of cold water.
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:3 ratio) or dilute Acetic Acid.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield: 85–92% Characterization:
-
Appearance: White crystalline powder.[1]
-
NMR (DMSO-
):-
2.48 (t, 2H,
COOH), -
2.76 (t, 2H, Ar-
), - 7.42 (s, 2H, Ar-H),
- 9.60 (s, 1H, Ar-OH),
- 12.10 (s, 1H, COOH).
-
2.48 (t, 2H,
Protocol B: Synthesis of 3-Bromo-4-hydroxyphenylpropanoic acid
Target: Controlled mono-bromination (Position 3). Scale: 10 mmol (approx. 1.66 g of substrate).
Reagents
-
3-(4-hydroxyphenyl)propanoic acid: 1.66 g (10 mmol)
-
N-Bromosuccinimide (NBS): 1.78 g (10 mmol, 1.0 eq)
-
Acetonitrile (MeCN): 25 mL
-
Water: Deionized
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-water bath (0–5°C).
-
Note: Low temperature is critical to prevent di-bromination.
-
-
Dissolution: Add 1.66 g of 3-(4-hydroxyphenyl)propanoic acid and 25 mL of acetonitrile to the flask. Stir until fully dissolved.
-
Addition: Add 1.78 g of NBS portion-wise over 15 minutes.
-
Observation: The solution will turn pale yellow/orange.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for an additional 2 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material (
) should be consumed, and a new spot ( ) should appear.-
Note: If di-bromination occurs, the
will be lower ( ).
-
-
Quenching: Quench the reaction by adding 5 mL of saturated
solution. -
Isolation: Concentrate the acetonitrile under reduced pressure (rotary evaporator) to yield a solid residue.
-
Extraction: Dissolve the residue in 50 mL of Ethyl Acetate and wash with 2 x 20 mL of water. Dry the organic layer over anhydrous
. -
Purification: Concentrate the organic layer to approximately 10 mL. Add Hexane dropwise until turbidity persists. Cool to 4°C overnight to crystallize the product.
-
Alternative: Column chromatography (Silica Gel 60, Hexane/Ethyl Acetate gradient 8:2 to 6:4).
-
-
Drying: Filter the crystals and dry under vacuum.
Expected Yield: 65–75% Characterization:
-
Appearance: Off-white to pale yellow solid.
-
NMR (DMSO-
):-
2.45 (t, 2H,
COOH), -
2.70 (t, 2H, Ar-
), - 6.85 (d, 1H, Ar-H, J=8.2 Hz),
- 7.02 (dd, 1H, Ar-H, J=8.2, 2.0 Hz),
- 7.35 (d, 1H, Ar-H, J=2.0 Hz),
- 9.95 (s, 1H, Ar-OH),
- 12.05 (s, 1H, COOH).
-
2.45 (t, 2H,
Analytical Data & Comparison
| Parameter | Substrate (Starting Material) | Mono-Bromo Product (Protocol B) | Di-Bromo Product (Protocol A) |
| Formula | |||
| MW ( g/mol ) | 166.17 | 245.07 | 323.97 |
| Melting Point | 128–130°C | 122–125°C | 178–180°C (Lit. varies) |
| Two doublets (AA'BB' system) | 3 signals (d, dd, d) | One singlet (s, 2H) | |
| TLC ( |
Troubleshooting
-
Over-bromination (Protocol B): If significant di-bromo product forms, lower the reaction temperature to -10°C or reduce the equivalents of NBS to 0.95 eq.
-
Under-bromination (Protocol A): If starting material remains after 2 hours, add an additional 0.2 eq of Bromine and heat to 40°C for 1 hour.
-
Precipitation Issues: If the product does not precipitate upon adding water (Protocol A), cool the mixture in an ice bath and scratch the flask walls with a glass rod to induce nucleation. Alternatively, extract with Ethyl Acetate.
-
Color Persistence: A persistent yellow/orange color indicates unreacted bromine. Ensure complete quenching with sodium bisulfite until the solution is colorless before isolation.
References
-
Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan. Link
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. MDPI. Link
-
PubChem Compound Summary. (2025). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.[2][3][4] National Center for Biotechnology Information. Link
-
ChemScene. (2025). 3-(3-Bromo-4-hydroxyphenyl)propanoic acid Product Information. Link
-
Organic Chemistry Portal. (2025). N-Bromosuccinimide (NBS) Reagent Profile. Link
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID | CAS 13811-12-6 [matrix-fine-chemicals.com]
- 3. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:13811-12-6 | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | Chemsrc [chemsrc.com]
Application Note & Protocol: A High-Throughput Scintillation Proximity Assay for Determining the Binding Affinity of Dibromo Analogs to the Thyroid Hormone Receptor Beta (TRβ)
Introduction: Targeting TRβ for Metabolic Disease
The thyroid hormone (TH) system is a central regulator of metabolism, development, and cardiovascular function.[1][2] Its actions are mediated by two primary nuclear receptor isoforms, Thyroid Hormone Receptor Alpha (TRα) and Thyroid Hormone Receptor Beta (TRβ).[3] These isoforms exhibit distinct tissue distribution patterns; TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[1][3][4] This differential expression is of profound therapeutic importance. The beneficial effects of TH on lipid metabolism, such as lowering LDL cholesterol and triglycerides, are primarily mediated by hepatic TRβ.[4][5][6] Conversely, the adverse thyrotoxic effects, including tachycardia and osteoporosis, are linked to TRα activation.[3]
This dichotomy has driven the development of TRβ-selective agonists, or thyromimetics, as a promising therapeutic strategy for metabolic disorders like non-alcoholic steatohepatitis (NASH) and dyslipidemia.[1][2][6] Among these, synthetic analogs featuring dibromo substitutions on the phenolic ring have been investigated for their potential to confer enhanced selectivity and affinity for TRβ.[1][2] Accurate characterization of the binding affinity of these novel compounds is a critical step in the drug discovery pipeline.
This application note provides a detailed, high-throughput protocol for a competitive radioligand binding assay using the Scintillation Proximity Assay (SPA) format. This robust method allows for the precise determination of the binding affinity (Ki) of unlabeled test compounds, such as dibromo analogs, to the human TRβ ligand-binding domain (LBD).
Assay Principle: Competitive Displacement in a Homogeneous System
The assay quantifies the ability of a test compound to compete with a radiolabeled ligand for a fixed number of receptors.[7][8] The core components are:
-
Receptor: Recombinant human TRβ Ligand-Binding Domain (LBD).
-
Radioligand: [¹²⁵I]-T₃, the high-affinity, biologically active form of thyroid hormone.
-
Test Compound: Unlabeled dibromo analogs or other potential ligands.
In this homogeneous "mix-and-measure" assay, all components are combined in solution.[9] The amount of [¹²⁵I]-T₃ that binds to the TRβ-LBD is inversely proportional to the affinity and concentration of the test compound.
To separate the bound from the free radioligand without a physical filtration step, this protocol uses Scintillation Proximity Assay (SPA) technology.[10][11] The receptor is captured onto microscopic SPA beads impregnated with a scintillant. When a radiolabeled ligand like [¹²⁵I]-T₃ binds to the receptor, the emitted Auger electrons are close enough to the bead to excite the scintillant, generating a light signal. Unbound [¹²⁵I]-T₃ in the bulk solution is too far away to cause a signal.[10][12] This results in a direct, quantifiable relationship between ligand binding and light output.
Figure 1: Scintillation Proximity Assay (SPA) Principle. The binding of radiolabeled T3 to the receptor-captured SPA bead generates a signal, which is competitively inhibited by the test compound.
Materials and Reagents
-
Receptor: Recombinant Human TRβ-LBD with a polyhistidine (His) or Glutathione S-transferase (GST) tag.
-
Radioligand: [¹²⁵I]-T₃ (Specific Activity >2,000 Ci/mmol).
-
Reference Ligand: 3,5,3'-Triiodo-L-thyronine (T₃), unlabeled (Sigma-Aldrich or equivalent).
-
Test Compounds: Dibromo analogs, dissolved in 100% DMSO.
-
SPA Beads: Streptavidin-coated SPA beads (for biotinylated receptors) or appropriate affinity-coated beads (e.g., Copper Chelate for His-tagged proteins).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% (w/v) BSA.
-
Microplates: 96-well or 384-well solid white, non-binding surface plates.
-
Instrumentation: Microplate scintillation counter (e.g., MicroBeta², TopCount).
Detailed Experimental Protocol
Part A: Reagent Preparation
-
TRβ-LBD Working Solution: Thaw the receptor stock on ice. Dilute in Assay Buffer to a working concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor. This concentration must be determined empirically via receptor titration but is typically in the low nanomolar range (e.g., 1-5 nM).
-
[¹²⁵I]-T₃ Working Solution: Dilute the radioligand stock in Assay Buffer to a final concentration approximately equal to its dissociation constant (Kd) for TRβ (typically 0.2-0.5 nM). Using a concentration at or below the Kd ensures assay sensitivity to competitive inhibitors.[13]
-
Compound Dilution Plate (100x Final Concentration):
-
In a 96-well polypropylene plate, perform a serial dilution of the test compounds in 100% DMSO. Start with a high concentration (e.g., 1 mM) and perform 10 half-log dilutions.
-
Include unlabeled T₃ as a positive control, prepared in the same manner.
-
Include DMSO-only wells for "Total Binding" controls.
-
Part B: Assay Execution
The following steps are for a final assay volume of 100 µL in a 96-well plate. Adjust volumes proportionally for other formats.
Figure 2: High-Throughput SPA Workflow. A streamlined, homogeneous protocol from reagent addition to final data analysis.
-
Plate Setup:
-
Test Wells: Add 1 µL of serially diluted test compound (from the compound plate) to the appropriate wells.
-
Total Binding (B₀) Wells (n=6): Add 1 µL of 100% DMSO. These wells represent 100% specific binding.
-
Non-Specific Binding (NSB) Wells (n=6): Add 1 µL of a saturating concentration of unlabeled T₃ (e.g., 10 µM final concentration). This measures the signal in the absence of specific receptor binding.
-
-
Add Radioligand: Add 50 µL of the [¹²⁵I]-T₃ working solution to all wells.
-
Initiate Reaction: Add 25 µL of the TRβ-LBD working solution to all wells to start the binding reaction.
-
Binding Incubation: Seal the plate. Incubate for 2-4 hours at room temperature with gentle agitation. This time should be sufficient to ensure the binding reaction has reached equilibrium.
-
Add SPA Beads: Add 24 µL of a well-suspended SPA bead slurry (prepared according to the manufacturer's recommendation, typically 1 mg/well) to all wells.
-
Capture Incubation: Seal the plate. Incubate for at least 1 hour (or overnight at 4°C) with gentle agitation to allow the tagged receptor-ligand complexes to bind to the beads.
-
Signal Detection: Centrifuge the plate briefly (1 min at 1000 x g) to settle the beads. Read the plate on a microplate scintillation counter.
Data Analysis and Interpretation
Step 1: Calculate Percent Specific Binding Inhibition
For each concentration of the test compound, calculate the percent inhibition using the raw Counts Per Minute (CPM) data:
% Inhibition = 100 * (1 - (CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB))
Step 2: Determine the IC₅₀ Value
Plot % Inhibition versus the logarithm of the test compound concentration. Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of the compound that produces 50% inhibition of specific [¹²⁵I]-T₃ binding.
Step 3: Calculate the Inhibitory Constant (Ki)
The IC₅₀ is an experimental value dependent on assay conditions, particularly the concentration of the radioligand.[14] To determine the intrinsic binding affinity of the compound (Ki), which is an absolute value, use the Cheng-Prusoff equation .[15][16]
Ki = IC₅₀ / (1 + ([L] / Kd))
Where:
-
IC₅₀: The experimentally determined 50% inhibitory concentration.
-
[L]: The concentration of the radioligand ([¹²⁵I]-T₃) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently in a saturation binding experiment.
Data Presentation: Example Results
Binding affinities for a series of dibromo analogs can be tabulated for direct comparison of potency and structure-activity relationships (SAR).
| Compound | IC₅₀ (nM) [Mean ± SD] | Ki (nM) |
| T₃ (Reference) | 1.5 ± 0.3 | 0.75 |
| Dibromo Analog X | 0.9 ± 0.2 | 0.45 |
| Dibromo Analog Y | 8.2 ± 1.1 | 4.10 |
| Dibromo Analog Z | >10,000 | >5,000 |
Table 1: Hypothetical binding data for novel dibromo analogs against TRβ. Data represent the mean of three independent experiments. Ki values were calculated using the Cheng-Prusoff equation, assuming [L] = 0.3 nM and Kd = 0.3 nM.
Assay Validation and Trustworthiness
To ensure the integrity and reliability of the screening data, every assay plate should be validated using standard quality control metrics.
-
Z'-Factor: The Z'-factor is a statistical parameter that provides a measure of assay quality by comparing the dynamic range of the signal to the variability in the data.[17][18][19] It is calculated from the total binding (positive control, p) and non-specific binding (negative control, n) wells:
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
Signal-to-Background (S/B) Ratio: Calculated as µ_Total / µ_NSB. A robust assay should have an S/B ratio of at least 5.
-
Reference Compound Performance: The IC₅₀/Ki value for the unlabeled T₃ control should be consistent across experiments and fall within a narrow, predefined range, confirming the stability and performance of the assay reagents.
Conclusion
This application note details a robust, high-throughput Scintillation Proximity Assay for the pharmacological characterization of novel TRβ ligands, such as dibromo analogs. The homogeneous format eliminates wash steps, reduces handling, and is highly amenable to automation, making it an ideal platform for screening and lead optimization in drug discovery programs targeting metabolic diseases. By incorporating rigorous data analysis and quality control metrics, this protocol provides a trustworthy system for generating high-quality binding affinity data.
References
-
Title: Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders Source: Frontiers in Endocrinology URL: [Link]
-
Title: Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor Source: Purinergic Signalling URL: [Link]
-
Title: Thyroid hormone receptor-β as a therapeutic target for nonalcoholic steatohepatitis Source: World Journal of Gastroenterology URL: [Link]
-
Title: Discovery of a Potent and Selective Thyroid Hormone Receptor-β Agonist for the Treatment of Nonalcoholic Steatohepatitis Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Thyroid Receptor Ligands. 1. Agonist Ligands Selective for the Thyroid Receptor β 1 Source: ResearchGate URL: [Link]
-
Title: The Z prime value (Z´) Source: BMG LABTECH URL: [Link]
-
Title: Adipocyte Thyroid Hormone β Receptor–Mediated Hormone Action Fine-tunes Intracellular Glucose and Lipid Metabolism and Systemic Homeostasis Source: Diabetes URL: [Link]
-
Title: Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders Source: Frontiers Media S.A. URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking Source: PNAS URL: [Link]
-
Title: Human Thyroid Hormone Receptor Beta Source: Indigo Biosciences URL: [Link]
-
Title: Targeting THR-β for MASLD: Mechanisms and Drug Development Source: Dove Medical Press URL: [Link]
-
Title: IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool Source: YouTube URL: [Link]
-
Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
-
Title: Scintillation proximity assay Source: Wikipedia URL: [Link]
-
Title: Z-factor Source: Wikipedia URL: [Link]
-
Title: Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]
-
Title: Conformational Changes of Thyroid Receptors in Response to Antagonists Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Thyroid Hormone Dependent Transcriptional Programming by TRβ Requires SWI/SNF Chromatin Remodelers Source: bioRxiv URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]
-
Title: A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions Source: MDPI URL: [Link]
-
Title: Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Thyroid hormone receptor beta Source: Wikipedia URL: [Link]
-
Title: Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand Source: Springer Nature Experiments URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
-
Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
Sources
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 11. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 12. revvity.com [revvity.com]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. youtube.com [youtube.com]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bmglabtech.com [bmglabtech.com]
Application Note & Protocols: Structural Elucidation of Thyroid Hormone Receptor with 3,5-Dibromo Ligands via X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Thyroid Hormone Receptor Mechanisms
The Thyroid Hormone Receptor (TR) is a ligand-activated transcription factor, belonging to the nuclear receptor superfamily, that governs critical physiological processes including metabolism, cardiac function, and development.[1][2] There are two primary isoforms, TRα and TRβ, which are encoded by separate genes (THRA and THRB) and exhibit tissue-specific expression patterns.[1][2] Dysregulation of TR signaling is implicated in numerous pathologies, making it a high-value target for therapeutic intervention.
Understanding the precise molecular interactions between TR and its ligands is paramount for the rational design of novel therapeutics. X-ray crystallography provides an unparalleled, high-resolution view of the ligand-binding domain (LBD), revealing the structural basis for ligand affinity, selectivity, and functional outcome (agonist vs. antagonist).[3][4] Binding of an agonist ligand, such as the endogenous hormone 3,5,3'-triiodo-L-thyronine (T3), induces a significant conformational change in the LBD.[3][5] This change, most notably in the C-terminal helix 12 (H12), creates a binding surface for coactivator proteins, which initiates the transcription of target genes.[4][6]
This guide focuses specifically on the co-crystallization of the TR LBD with synthetic 3,5-dibromo ligands. These ligands are of significant interest as the bromine atoms mimic the essential halogen interactions of endogenous thyroid hormones, providing a powerful scaffold for developing isoform-selective modulators with improved pharmacological profiles.[7][8][9] The protocols herein provide a comprehensive workflow, from protein expression to crystallization, designed to facilitate the structural determination of novel TR-ligand complexes.
Scientific Principles and Background
The TR Ligand-Binding Domain (LBD)
The TR LBD is a globular domain of approximately 25-30 kDa comprised of a three-layered helical sandwich fold.[4][5][10] The ligand binds within a deeply buried hydrophobic pocket, effectively becoming part of the receptor's core.[3][4] This tight encapsulation explains the high binding affinity for hormones.[4] The LBD's structure is dynamic; in the absence of a ligand, it associates with corepressor proteins to silence gene expression. Ligand binding displaces these corepressors and stabilizes the active conformation required for coactivator recruitment.[1][5]
Co-crystallization: A Strategy for Capturing the Active State
To obtain a crystal structure of the TR LBD in its active, ligand-bound state, a co-crystallization strategy is employed. This involves forming the protein-ligand complex in solution before initiating crystallization trials.[11] This approach is often preferred over soaking a ligand into pre-formed apo-crystals, especially when the ligand induces significant conformational changes, as is the case with TR agonists.[11] The stability conferred by the bound ligand can be crucial for obtaining well-ordered, diffraction-quality crystals.
Overall Experimental Workflow
The process of obtaining a TR-ligand co-crystal structure is a multi-step endeavor. The following diagram outlines the critical stages from gene to crystal.
Caption: High-level workflow for TR-LBD co-crystallization.
Detailed Protocols
Protocol 1: Expression and Purification of Human TRβ-LBD
This protocol details the expression of N-terminally His-tagged human TRβ-LBD (residues ~202-461) in E. coli and its subsequent purification.
A. Expression
-
Transformation: Transform a pET-based expression vector containing the His-tagged hTRβ-LBD construct into E. coli BL21(DE3) cells. Plate on LB-agar with appropriate antibiotic selection (e.g., Kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of 2xYT medium with antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 2 L of 2xYT medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.2.
-
Induction: Cool the culture to 22°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[6]
-
Harvest: Continue to incubate at 22°C for 6-8 hours with shaking.[6] Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
B. Purification Causality Note: All purification steps should be performed at 4°C to maintain protein stability. The inclusion of a reducing agent like DTT or β-mercaptoethanol is critical to prevent aggregation via disulfide bond formation.
-
Lysis: Resuspend the cell pellet in 50 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 2 mM β-mercaptoethanol, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to pellet cell debris.[6]
-
Affinity Chromatography:
-
Load the clarified supernatant onto a pre-equilibrated 5 mL Ni-NTA column.
-
Wash the column with 20 column volumes of Wash Buffer (Lysis Buffer with 25 mM imidazole).
-
Elute the protein with a linear gradient of 25-300 mM imidazole in Lysis Buffer.
-
Analyze fractions by SDS-PAGE and pool those containing the TRβ-LBD.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the pooled fractions to ~5 mL.
-
Load the concentrated protein onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 2 mM DTT).
-
Collect fractions corresponding to the monomeric TRβ-LBD peak.
-
-
Quality Control & Concentration:
Protocol 2: Formation of the TRβ-LBD / 3,5-Dibromo Ligand Complex
-
Ligand Preparation: Prepare a 20 mM stock solution of the 3,5-dibromo ligand in 100% DMSO.
-
Complex Incubation:
-
Thaw an aliquot of purified TRβ-LBD.
-
Add the ligand stock solution to the protein to achieve a final ligand concentration that is a 3- to 5-fold molar excess over the protein concentration. The final DMSO concentration should not exceed 2% (v/v) to avoid interfering with crystallization.
-
Incubate the mixture on ice for at least 2 hours to ensure complete binding.[6][11]
-
Protocol 3: Crystallization by Vapor Diffusion
The sitting drop vapor diffusion method is recommended for initial high-throughput screening.[12][13]
-
Plate Setup: Use a 96-well sitting drop crystallization plate. Pipette 80-100 µL of the various crystallization screen solutions into the reservoirs.
-
Drop Setting: In the sitting drop post, mix 0.2 µL of the TRβ-LBD/ligand complex with 0.2 µL of the corresponding reservoir solution.
-
Sealing and Incubation: Seal the plate and incubate at a constant temperature, typically 18-20°C.
-
Monitoring: Monitor the drops for crystal growth regularly over several weeks using a microscope.
-
Optimization: Once initial "hits" (conditions that produce crystals or promising precipitate) are identified, perform optimization. This involves systematically varying the pH, precipitant concentration, and protein concentration around the initial hit condition to improve crystal size and quality.[14]
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 8 - 12 mg/mL | High concentration is needed to achieve supersaturation, but too high can lead to amorphous precipitation.[15][16] |
| Ligand Molar Excess | 3 - 5 fold | Ensures saturation of the protein's binding pocket, promoting a homogeneous conformational state. |
| Temperature | 18 - 20 °C | A stable temperature is crucial. Lower temperatures can slow down nucleation and growth, sometimes leading to larger, more ordered crystals.[17] |
| Screening Kits | Sparse matrix screens (e.g., Hampton Research, Qiagen) | Provides a broad and unbiased sampling of chemical space to identify initial crystallization conditions. |
| Drop Ratio (Protein:Reservoir) | 1:2, 1:1, 2:1 | Varies the rate of equilibration and the final concentration of components in the drop.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Heavy, Amorphous Precipitate | Protein concentration is too high; kinetics are too fast; ligand insolubility. | Decrease protein concentration.[16] Set up drops at a lower temperature (e.g., 4°C).[17] Ensure final DMSO from ligand stock is <2%. |
| No Crystals, Clear Drops | Protein concentration is too low; insufficient supersaturation. | Increase protein concentration.[16] Try a different drop ratio (e.g., 2:1 protein:reservoir) to increase the starting concentration. |
| Showers of Microcrystals | Excessive nucleation events. | Perform microseeding: crush existing microcrystals and transfer a tiny amount into a new, lower-concentration drop to promote growth over nucleation.[18] Reduce protein concentration. |
| Poorly Diffracting Crystals | High solvent content; lattice disorder; protein flexibility. | Add a co-activator peptide (containing an LXXLL motif) to stabilize the H12 helix and provide additional crystal contacts.[19][20] Try additives like glycerol or low MW PEGs to stabilize crystal packing. |
Ligand-Induced Activation Mechanism
The structural data obtained from a successful co-crystallization experiment will illuminate the precise mechanism of ligand-induced activation. The binding of an agonist, such as a 3,5-dibromo compound, repositions key structural elements of the LBD.
Caption: Conformational switch of TR upon agonist binding.
The agonist ligand (green) binds in the hydrophobic pocket, causing Helix 12 (yellow) to pivot and seal the pocket. This movement simultaneously displaces corepressors (red) and forms a new hydrophobic groove on the LBD surface, which is recognized and bound by coactivator proteins (blue), leading to transcriptional activation.
References
-
Wikipedia. (n.d.). Thyroid hormone receptor. Retrieved from [Link]
-
NuRCaMeIn - UB. (n.d.). TR (THYROID HORMONE RECEPTOR). Retrieved from [Link]
-
Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved from [Link]
-
Opentrons. (2023, October 26). Protein Crystallization: Methods & Applications. Retrieved from [Link]
-
International Union of Crystallography. (2025, July 15). Preparing for successful protein crystallization experiments. Retrieved from [Link]
-
RCSB PDB. (2004, February 3). 1Q4X: Crystal Structure of Human Thyroid Hormone Receptor beta LBD in complex with specific agonist GC-24. Retrieved from [Link]
-
University of Würzburg. (n.d.). How to grow protein crystals. Retrieved from [Link]
-
Oncohema Key. (2016, October 20). Thyroid Hormone Structure–Function Relationships. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparing for successful protein crystallization experiments. Retrieved from [Link]
-
Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
PNAS. (n.d.). Ligand selectivity by seeking hydrophobicity in thyroid hormone receptor. Retrieved from [Link]
-
Colorado State University. (n.d.). Thyroid Hormone Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. Retrieved from [Link]
-
International Union of Crystallography. (2007, January 15). Crystallization of protein–ligand complexes. Retrieved from [Link]
-
RCSB PDB. (2003, June 17). 1NAV: Thyroid Receptor Alpha in complex with an agonist selective for Thyroid Receptor Beta1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nuclear receptor ligand-binding domains: reduction of helix H12 dynamics to favour crystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP1034184A2 - Nuclear receptor ligands and ligand binding domains.
-
PubMed. (1988, July 5). Large scale purification of the nuclear thyroid hormone receptor from rat liver and sequence-specific binding of the receptor to DNA. Retrieved from [Link]
-
ACS Publications. (2022, August 9). Identification of a Thyroid Hormone Binding Site in Hsp90 with Implications for Its Interaction with Thyroid Hormone Receptor Beta. Retrieved from [Link]
-
ResearchGate. (n.d.). Nuclear receptor ligand-binding domains: Reduction of helix H12 dynamics to favour crystallization. Retrieved from [Link]
-
BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]
-
ResearchGate. (2020, January 3). How to increase solubility of protein for crystallization?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overcoming the challenges of membrane protein crystallography. Retrieved from [Link]
-
RCSB PDB. (2009, April 28). 3GWS: Crystal Structure of T3-Bound Thyroid Hormone Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure determination at 2.3-A resolution of human transthyretin-3',5'-dibromo-2',4,4',6-tetrahydroxyaurone complex. Retrieved from [Link]
-
PubMed. (n.d.). X-ray crystallographic and functional studies of thyroid hormone receptor. Retrieved from [Link]
-
Patsnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
PubMed. (n.d.). Purification and properties of thyroid hormone receptor beta 1 expressed in Escherichia coli as a fusion protein. Retrieved from [Link]
-
RCSB PDB. (2003, April 22). 1N46: CRYSTAL STRUCTURE OF HUMAN TR BETA LIGAND-BINDING DOMAIN COMPLEXED WITH A POTENT SUBTYPE-SELECTIVE THYROMIMETIC. Retrieved from [Link]
-
ResearchGate. (2024, November 12). 255 questions with answers in PROTEIN CRYSTALLIZATION. Retrieved from [Link]
-
AWS. (n.d.). Identification and Molecular Interaction studies of Thyroid Hormone Receptor Disruptors among Household Dust Contaminants. Retrieved from [Link]
-
PubMed. (2004, October 15). Crystallization and preliminary X-ray diffraction studies of isoform alpha1 of the human thyroid hormone receptor ligand-binding domain. Retrieved from [Link]
-
PubMed. (n.d.). Roles of 3,5,3'-triiodothyronine and deoxyribonucleic acid binding on thyroid hormone receptor complex formation. Retrieved from [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Thyroid Hormone Receptor: Dimers, Dimers, Dimers. Retrieved from [Link]
-
Semantic Scholar. (2004, September 2). Thyroxine-Thyroid Hormone Receptor Interactions. Retrieved from [Link]
-
PubMed. (2005, July 8). Rearrangements in thyroid hormone receptor charge clusters that stabilize bound 3,5',5-triiodo-L-thyronine and inhibit homodimer formation. Retrieved from [Link]
-
MDPI. (2020, April 30). Molecular Functions of Thyroid Hormone Signaling in Regulation of Cancer Progression and Anti-Apoptosis. Retrieved from [Link]
Sources
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- 20. researchgate.net [researchgate.net]
Application Note: Preparation of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid Stock Solution in DMSO
Abstract
This guide provides a standardized protocol for the preparation, verification, and storage of high-purity stock solutions of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (DBHPP) in Dimethyl Sulfoxide (DMSO). As a halogenated phenolic acid often utilized in thyroid hormone receptor studies and thyromimetic research, DBHPP requires specific handling to prevent photodehalogenation and oxidative degradation. This protocol emphasizes anhydrous conditions to maintain solubility and recommends specific quality control (QC) checkpoints to ensure experimental reproducibility.
Introduction & Biological Context
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a structural analog of thyroid hormone metabolites. It shares the core phenolic ring structure with 3,5-diiodothyropropionic acid (DITPA) but utilizes bromine substituents, altering its steric and electronic properties.
In biological assays, the accuracy of the stock solution is critical. The phenolic hydroxyl group is susceptible to oxidation (forming quinones) and ionization (pKa ~7-8), while the carbon-bromine bonds are sensitive to UV light. Improper preparation leading to partial precipitation or degradation will skew dose-response curves in receptor binding assays or cell viability studies.
Key Challenges Addressed:
-
Hygroscopy of DMSO: Water uptake by DMSO can drastically reduce the solubility of hydrophobic halogenated phenols, causing "crashing out" upon freeze-thaw cycles.
-
Photostability: Brominated aromatics are prone to radical cleavage under light exposure.
Physicochemical Properties[1][2]
| Property | Value | Notes |
| IUPAC Name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| CAS Number | 13811-12-6 | |
| Molecular Weight | 323.97 g/mol | Used for Molarity calculations |
| Formula | C | |
| Solubility (DMSO) | Conservative starting target: 10–25 mM | |
| Solubility (Water) | Low / Negligible | Requires pH adjustment (basic) for aqueous solubility |
| Appearance | White to off-white powder | Discoloration (yellow/brown) indicates oxidation |
Materials & Reagents
Reagents
-
Compound: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (Purity >98%).
-
Solvent: DMSO, Anhydrous (≥99.9%), Cell Culture Grade.
-
Note: Do not use "technical grade" DMSO; the water content is too high.
-
-
Inert Gas (Optional): Nitrogen or Argon stream for flushing vials.
Equipment
-
Balance: Analytical balance readable to 0.01 mg.
-
Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent leaching).
-
Sonicator: Ultrasonic water bath (for difficult dissolution).
-
Filtration: 0.22 µm PTFE syringe filters (if sterility is required). Do not use Nylon filters as they may bind phenolic compounds.
Protocol: Stock Solution Preparation
Phase 1: Calculation & Weighing
Objective: Prepare 1 mL of a 25 mM stock solution.
-
Calculate Mass:
-
Weighing:
Phase 2: Dissolution (The "Sandwich" Method)
Objective: Ensure complete solvation without degradation.
-
Solvent Addition:
-
Calculate the exact volume of DMSO required for the recorded mass.
-
Add the calculated volume of Anhydrous DMSO to the vial.
-
-
Mixing:
-
Vortex vigorously for 30 seconds.
-
Visual Check: Inspect for floating particles. The solution should be clear and colorless.
-
-
Troubleshooting (If undissolved):
-
Step A: Sonicate in a water bath at ambient temperature for 5 minutes.
-
Step B: If particles persist, warm gently to 37°C (max 40°C) for 5 minutes.
-
Critical: If heating is required, ensure the cap is tight to prevent DMSO hygroscopy.
-
Phase 3: Sterilization (Optional for Cell Culture)
-
Pre-wet a 0.22 µm PTFE or PVDF syringe filter with 50 µL of pure DMSO (to minimize drug binding loss).
-
Push the stock solution through the filter into a fresh sterile amber vial.
-
Note: Assume ~10-20 µL loss volume in the filter dead space.
Phase 4: Aliquoting & Storage[8]
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Flush with Nitrogen/Argon before capping to prevent oxidation of the phenolic hydroxyl.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Quality Control (Self-Validating Protocol)
To ensure the stock solution is accurate, perform the Precipitation Test :
-
Dilution Check: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4).
-
Observation:
-
Clear: Compound is soluble at working concentration (250 µM).
-
Cloudy/Precipitate: Compound has crashed out.
-
Action: The stock is fine, but the working concentration is too high for aqueous media. Lower the working concentration or use a carrier (e.g., BSA).
-
-
Visual Workflows
Figure 1: Preparation Workflow
This diagram outlines the logical flow from weighing to storage, including critical decision points.[1][2]
Caption: Step-by-step workflow for preparing DBHPP stock solution with integrated solubility checks.
Figure 2: Biological Pathway Context
Understanding where this compound acts helps justify the strict preparation requirements.
Caption: Biological interaction map showing the intended pathway and potential interference from degradation products.[3]
Safety & Handling
-
Brominated Phenols: Can be severe skin and eye irritants. Wear nitrile gloves and safety goggles.
-
DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved compounds into the bloodstream. Double-gloving is recommended when handling the stock solution.
-
Disposal: Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 622179, 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
Emulate Bio. Protocol for Compound Treatment Solution Preparation. Retrieved from [Link]
Sources
Synthesis of amino acid derivatives from 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Executive Summary
This guide details the synthetic protocols for derivatizing 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS: 13811-12-6), a halogenated phenolic acid structurally analogous to the thyroid hormone precursor diiodotyrosine (DIT).[1]
This compound is a critical scaffold in the development of thyromimetics (thyroid receptor agonists), integrin antagonists , and transthyretin (TTR) kinetic stabilizers .[1] Its unique 3,5-dibromo substitution pattern lowers the phenolic pKa (~6.4), enhancing hydrogen bond donor capability and allowing for specific hydrophobic interactions in protein binding pockets.[1]
This note provides two validated workflows:
-
Solid-Phase Peptide Synthesis (SPPS): N-terminal capping of bioactive peptides.[1]
-
Solution-Phase Synthesis: Generation of thyronine-like peptidomimetics via coupling with tyrosine derivatives.[1]
Chemical Background & Reactivity Profile
-
Compound: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid[1][2][3][4]
-
Abbreviation: DBHP-OH[1]
-
Molecular Weight: 323.97 g/mol [1]
-
Acidity (pKa): The carboxylic acid is typical (~4.5), but the phenol is significantly more acidic than tyrosine due to the electron-withdrawing inductive effect (-I) of the two bromine atoms.[1]
-
Solubility: Poor in water/DCM; Soluble in DMF, DMSO, and MeOH.[1]
Critical Consideration: The acidic phenol can interfere with carbodiimide couplings by forming esters or reducing the effective concentration of base.[1] While protection (e.g., Acetyl) is possible, this protocol utilizes chemoselective activation to avoid extra protection/deprotection steps.[1]
Workflow Visualization
The following diagram outlines the decision logic for synthesis, highlighting the critical divergence based on the target application.
Figure 1: Synthetic decision tree for DBHP-OH derivatization.
Protocol A: Solid-Phase Peptide Synthesis (N-Terminal Capping)
This protocol is designed for researchers creating peptide libraries where the dibromophenol moiety acts as a hydrophobic "warhead" or affinity tag.[1]
Reagents:
-
Resin-bound peptide (Fmoc-deprotected, free amine).[1]
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the resin (0.1 mmol scale) in DMF for 20 minutes.
-
Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM, 3x DMF).[1]
-
-
Activation Cocktail (Prepare immediately before use):
-
In a vial, dissolve DBHP-OH (0.4 mmol, 4 eq) in 2 mL DMF.
-
Add HBTU (0.38 mmol, 3.8 eq).
-
Add DIPEA (0.8 mmol, 8 eq).
-
Note: The solution may turn slightly yellow.[1] Allow to activate for 2-3 minutes. Do not exceed 5 minutes to prevent phenol esterification.
-
-
Coupling:
-
Washing & Cleavage:
Protocol B: Solution-Phase Synthesis of Thyromimetic Scaffolds
This protocol describes coupling DBHP-OH with L-Tyrosine Methyl Ester to create a structural mimic of the thyroid hormone T4 backbone.[1]
Reagents:
-
L-Tyrosine Methyl Ester Hydrochloride.[1]
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
Additive: HOBt (Hydroxybenzotriazole) – Essential to prevent racemization and suppress phenol reactivity.[1]
-
Base: NMM (N-Methylmorpholine).[1]
-
Solvent: DMF/DCM (1:1 mixture).
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve DBHP-OH (1.0 eq, 324 mg) and HOBt (1.2 eq, 162 mg) in dry DMF (5 mL).
-
Cool the mixture to 0°C in an ice bath.
-
-
Activation:
-
Amine Addition:
-
In a separate vial, dissolve L-Tyrosine Methyl Ester HCl (1.1 eq) in DMF (2 mL) with NMM (2.5 eq).
-
Add the amine solution dropwise to the activated acid mixture.[1]
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 12–16 hours under Nitrogen atmosphere.
-
-
Workup (Critical for Purity):
-
Purification:
Quality Control & Data Analysis
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 280 nm (Phenol absorption).[1]
Mass Spectrometry (LC-MS) Interpretation: The two bromine atoms provide a distinctive isotopic signature that serves as an internal validation of the structure.[1]
| Parameter | Expected Observation | Explanation |
| Parent Ion | [M+H]+ | Standard protonation.[1] |
| Isotope Pattern | 1 : 2 : 1 | The natural abundance of 79Br and 81Br (approx 1:[1]1) results in a triplet pattern for any ion containing two bromine atoms.[1] |
| Shift | M, M+2, M+4 | You will see peaks at Mass X, X+2, and X+4 with relative intensities of 50%, 100%, 50%.[1] |
References
-
PubChem. (2025).[1] 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Kavaliauskas, P., et al. (2024).[1][5] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[1][5][7][8] MDPI Pharmaceuticals.[1] [Link][1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1] [Link]
Sources
- 1. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID | CAS 13811-12-6 [matrix-fine-chemicals.com]
- 3. CAS#:13811-12-6 | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | Chemsrc [chemsrc.com]
- 4. Thyroid hormone metabolites and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
Application Note: Precision Probing of Nuclear Receptor Selectivity Using 3,5-Dibromo Thyromimetics
Abstract
This technical guide details the application of 3,5-dibromo-substituted analogs as chemical probes to map the ligand-binding pocket (LBP) of Thyroid Hormone Receptors (TRs). While the natural ligand 3,5,3'-triiodo-L-thyronine (T3) utilizes iodine for high-affinity binding, the substitution of iodine with bromine at the 3,5-inner ring positions serves as a critical tool for dissecting isoform selectivity (TR
Part 1: Chemical Biology Principles
The "Halogen Scalpel": Why Bromine?
In nuclear receptor pharmacology, the 3,5-dihalogen substitution pattern is not merely a lipophilic space-filler; it is a structural lock. The natural ligand T3 possesses bulky iodine atoms at the 3 and 5 positions of the inner tyrosyl ring. Replacing these with bromine creates a specific probe for two biophysical phenomena:
-
Steric Orthogonality: The bulky 3,5-substituents force the two phenyl rings of the thyronine scaffold into a perpendicular (orthogonal) orientation. Bromine (
radius) is smaller than Iodine ( ), allowing researchers to probe the "tightness" of the inner ring pocket. -
The Sigma-Hole Effect (Halogen Bonding): Halogens exhibit an anisotropic electron distribution, creating a positive electrostatic potential cap known as the "
-hole" along the C-X bond axis.[1] This hole interacts with electron-rich residues (e.g., backbone carbonyls) in the LBP.-
Iodine: Strong
-hole, high affinity. -
Bromine: Weaker
-hole. -
Probe Logic: If a 3,5-dibromo analog retains high potency, the receptor pocket relies less on strong halogen bonding and more on shape complementarity. If potency drops significantly compared to the iodo-analog, the halogen bond is the primary driver.
-
The Selectivity Mechanism: TR vs. TR
The clinical goal is to activate TR
-
The Structural Key: The LBPs of TR
and TR differ by only one critical residue: Ser277 in TR is replaced by Asn331 in TR . -
The 3,5-Dibromo Advantage: Synthetic analogs like Eprotirome (KB2115) utilize a 3,5-dibromo motif combined with specific outer-ring modifications. The Asn331 residue in TR
can form specific polar interactions with the linker region of these analogs, stabilizing the active conformation (Helix 12) more effectively than in TR .
Part 2: Visualization of Signaling Logic
The following diagram illustrates how 3,5-dibromo probes translate chemical structure into differential biological output.
Figure 1: Mechanism of Action for TR
Part 3: Experimental Protocol (TR-FRET Co-regulator Recruitment)
Principle
This assay measures the ability of a 3,5-dibromo probe to induce the active conformation of the TR Ligand Binding Domain (LBD).
-
Receptor: Recombinant Human TR
or TR LBD tagged with GST. -
Detection: Terbium (Tb)-labeled anti-GST antibody (FRET Donor).
-
Probe: Fluorescein-labeled Co-activator peptide (SRC2-2) (FRET Acceptor).
-
Mechanism: Agonist binding folds Helix 12, creating a docking site for the co-activator. This brings the Fluorescein close to the Terbium.[2] Excitation at 340 nm yields energy transfer to Fluorescein (emission 520 nm).
Materials Checklist
| Component | Specification | Recommended Source |
| TR-LBD | GST-tagged TR | Invitrogen / ThermoFisher |
| Antibody | LanthaScreen™ Tb-anti-GST | ThermoFisher (PV3550) |
| Co-activator | Fluorescein-SRC2-2 peptide | ThermoFisher (PV4586) |
| Assay Buffer | TR-FRET Coregulator Buffer D | DTT added fresh (5 mM) |
| Plates | 384-well Low Volume Black | Corning #4514 |
| Reference | T3 (Triiodothyronine) | Sigma-Aldrich |
| Probe | 3,5-Dibromo Analog | In-house synthesis / Vendor |
Step-by-Step Workflow
Step 1: Compound Preparation [3]
-
Dissolve 3,5-dibromo analog in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Start: 1 mM
End: ~0.05 M). -
Dilute these DMSO stocks 1:100 into Assay Buffer (Final DMSO = 1%).
Step 2: Master Mix Preparation
Prepare two separate mixes for TR
-
4x Receptor Mix: Dilute GST-TR-LBD to 4 nM (Final assay conc will be 1 nM).
-
4x Detection Mix: Dilute Tb-anti-GST (to 8 nM) and Fluorescein-SRC2-2 (to 800 nM).
-
Note: Final assay concentrations: 2 nM Antibody, 200 nM Peptide.
-
Step 3: Plate Loading (384-well)
-
Add Compound: Transfer 5
L of diluted compound (from Step 1) to wells.-
Include High Control (1
M T3) and Low Control (DMSO only).
-
-
Add Receptor: Add 5
L of 4x Receptor Mix . -
Add Detection: Add 10
L of 4x Detection Mix . -
Final Volume: 20
L per well.
Step 4: Incubation & Read
-
Cover plate to protect from light.
-
Incubate at Room Temperature (20-25°C) for 2 hours . (Equilibrium is critical).
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 340 nm
-
Emission 1 (Donor): 495 nm
-
Emission 2 (Acceptor): 520 nm[4]
-
Workflow Diagram
Figure 2: Workflow for the LanthaScreen™ TR-FRET Coactivator Recruitment Assay.
Part 4: Data Analysis & Interpretation[8]
Calculating the FRET Ratio
Raw data from the reader will provide two intensities. Calculate the Emission Ratio (ER):
Determining Potency ( )
Fit the Emission Ratio vs. log[Compound] using a sigmoidal dose-response equation (Variable Slope):
Calculating Selectivity
The Selectivity Index (SI) is the critical metric for a 3,5-dibromo probe.
-
SI > 1: Selective for TR
(Desired). -
SI = 1: Non-selective (Like T3).
-
SI < 1: Selective for TR
.
Benchmarking Table (Expected Values):
| Compound | Structure Feature | TR | TR | Selectivity Index |
| T3 (Control) | 3,5-Diiodo | ~0.1 | ~0.1 | 1.0 |
| GC-1 (Sobetirome) | 3,5-Dimethyl | 0.3 | 3.0 | 10 |
| KB2115 (Eprotirome) | 3,5-Dibromo | 2.0 | 45.0 | ~22 |
Note: Eprotirome demonstrates that 3,5-dibromo substitution, when paired with an optimized outer ring, yields superior TR
References
-
Saponaro, F., et al. (2020).[5] "Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders." Frontiers in Medicine, 7:331. [Link]
-
Bleicher, L., et al. (2008). "Crystal structure of the thyroid hormone receptor beta in complex with a thyroid hormone analog." PDB ID: 1N46. [Link]
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
Grover, G.J., et al. (2007). "Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability." Proceedings of the National Academy of Sciences, 104(37). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. arpi.unipi.it [arpi.unipi.it]
Rapid Synthesis of Halogenated Phenylpropanoic Acids via Microwave-Assisted C-H Functionalization
An Application Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Halogenated phenylpropanoic acids are valuable structural motifs in medicinal chemistry and materials science. Traditional synthetic routes often require harsh conditions, long reaction times, and can suffer from poor regioselectivity. This application note details a robust and highly efficient protocol for the synthesis of these compounds using microwave-assisted organic synthesis (MAOS). By leveraging direct C-H functionalization, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing waste and energy consumption.[1][2][3] We provide a foundational understanding of microwave chemistry, a detailed step-by-step protocol, expected outcomes, and critical safety considerations for researchers looking to integrate this transformative technology into their workflows.
Part 1: The Science of Microwave-Assisted Synthesis
The Mechanism: More Than Just a Fast Oven
Conventional heating relies on conduction and convection, where the vessel is heated first and the energy is slowly and often unevenly transferred to the reaction mixture.[4][5] Microwave-assisted synthesis operates on a fundamentally different principle: direct dielectric heating.[6] This process is primarily driven by two mechanisms that interact with the molecules in the reaction mixture:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[1][6] This constant reorientation generates friction at a molecular level, leading to rapid and uniform heating throughout the bulk of the material.[1][4]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[3][6]
This direct energy transfer is incredibly efficient, allowing for heating rates of 4–8 °C per second and enabling access to temperatures far above the solvent's boiling point when using sealed, pressurized vessels.[1][2]
Caption: Mechanism of Microwave Dielectric Heating.
Why Microwaves for Halogenation Chemistry?
The application of microwave energy to challenging reactions like C-H halogenation provides several distinct advantages that are critical in a drug discovery setting:[2][7]
-
Dramatic Speed Increase: Reactions that might take 10+ hours under conventional reflux can often be completed in 10-20 minutes.[8][9] This allows for rapid evaluation of reaction parameters and faster synthesis of compound libraries.[2]
-
Improved Yields and Purity: The rapid, uniform heating minimizes the formation of thermal decomposition by-products, often leading to cleaner reaction profiles and higher isolated yields.[8][10] This simplifies purification, saving significant time and resources.
-
Enhanced Selectivity: The precise temperature control and rapid heating can favor specific kinetic pathways, potentially improving regioselectivity in cases where multiple C-H bonds are available for functionalization.[10]
-
Green Chemistry Alignment: MAOS is a cornerstone of green chemistry.[1][5] It drastically reduces energy consumption compared to conventional heating.[5] Furthermore, the high efficiency often allows for a reduction in solvent volume, and in some cases, reactions can be run under solvent-free (neat) conditions.[6][11]
Part 2: Protocol for Microwave-Assisted Bromination of 3-Phenylpropanoic Acid
This protocol provides a representative method for the regioselective bromination of a phenylpropanoic acid derivative. It is based on established principles of palladium-catalyzed C-H functionalization, adapted for microwave instrumentation.[9]
Materials and Equipment
Reagents:
-
3-Phenylpropanoic Acid (Substrate)
-
N-Bromosuccinimide (NBS, Halogen Source)
-
Palladium(II) Acetate (Pd(OAc)₂, Catalyst)
-
p-Toluenesulfonic acid (PTSA, Additive)
-
1,2-Dichloroethane (DCE, Solvent)
-
Ethyl Acetate (for work-up)
-
Saturated Sodium Bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Dedicated laboratory microwave reactor with sealed-vessel capability (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens must never be used for chemical synthesis due to lack of pressure/temperature control, inadequate ventilation, and risk of explosion.[12][13]
-
10 mL microwave reaction vessel with a magnetic stir bar.
-
Analytical balance.
-
Standard laboratory glassware for work-up (separatory funnel, flasks).
-
Rotary evaporator.
-
System for product purification (e.g., column chromatography).
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-phenylpropanoic acid (1.0 mmol), N-Bromosuccinimide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and p-toluenesulfonic acid (0.25 mmol).
-
Solvent Addition: Add 2 mL of 1,2-dichloroethane (DCE) to the vessel.
-
Vessel Sealing: Securely seal the vessel with the appropriate cap. Ensure the seal is tight to withstand the pressure generated during heating.[14]
-
Microwave Reactor Programming: Place the vessel in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor will adjust power to maintain target temperature)
-
Stirring: On (High)
-
-
Reaction Execution: Start the irradiation sequence. The reactor will automatically ramp to the target temperature and hold for the specified time. Monitor the reaction temperature and pressure in real-time via the instrument's software.
-
Cooling: Once the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's forced-air cooling system before removal. This is a critical safety step to prevent flash boiling of the solvent upon opening.[15]
-
Work-up:
-
Open the cooled vessel in a well-ventilated fume hood.
-
Dilute the reaction mixture with 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired halogenated phenylpropanoic acid.
Part 3: Expected Results & Optimization
The primary advantages of this microwave protocol are the significant reduction in reaction time and often an improvement in yield compared to conventional methods.
Data Presentation: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 15 minutes | 1-3 hours [9] |
| Temperature | 100 °C | 100 °C |
| Typical Yield | 75-90% | 60-75%[9] |
| Energy Input | Direct & Efficient | Indirect & Inefficient |
| By-products | Minimized | Often increased due to prolonged heating |
Troubleshooting & Optimization
-
Low Yield: If the reaction does not go to completion, consider increasing the hold time in 5-minute increments. Alternatively, the temperature can be increased to 110-120 °C, but be mindful of the pressure limits of the reaction vessel.
-
Formation of Di-halogenated Product: If significant di-substitution is observed, reduce the equivalents of the halogen source (NBS) from 1.2 to 1.05.
-
Catalyst Decomposition: In some cases, prolonged exposure to very high temperatures can degrade the catalyst. If a reaction fails at a high temperature, try running it for a slightly longer time at a lower temperature.
-
Solvent Choice: DCE is a good starting point due to its high boiling point and moderate dielectric properties. For different substrates, other high-boiling polar solvents can be screened. The choice of solvent is critical as it must be able to absorb microwave energy efficiently.[4]
Part 4: Critical Safety Protocols
Microwave chemistry involves high temperatures and pressures, necessitating strict adherence to safety protocols.[12]
-
Use Dedicated Equipment: Only use microwave reactors designed for laboratory chemical synthesis.[12][13] These units have built-in safety features to monitor and control temperature and pressure, and are designed to contain vessel failures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[13] When handling hot vessels, thermal gloves are recommended.[16]
-
Vessel Integrity: Inspect microwave vessels for cracks or defects before each use.[16] Never exceed the manufacturer's recommended volume or pressure limits.
-
Venting: Always ensure reaction vessels are properly sealed but not in a way that prevents emergency venting. For reactions that may produce a large amount of gas, proceed with extreme caution and start on a small scale.[14][15]
-
Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from a microwave can cause a runaway reaction.[12] When developing a new protocol, start with a small scale and low power settings to gauge the reaction kinetics.[12]
-
Cooling: Never attempt to open a hot, pressurized vessel.[15] Allow the vessel to cool completely to relieve internal pressure before opening it inside a fume hood.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in chemical synthesis, offering unprecedented speed and efficiency.[7][10][17] The protocol described herein for the halogenation of phenylpropanoic acids demonstrates how this technology can be applied to accelerate the synthesis of key pharmaceutical building blocks. By understanding the principles of microwave heating and adhering to strict safety protocols, researchers can unlock the full potential of this powerful tool to advance their drug discovery and development programs.[18]
References
- Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: )
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: )
- The impact of microwave synthesis on drug discovery. (URL: )
- The impact of microwave synthesis on drug discovery - PubMed. (URL: )
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: )
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (URL: )
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (URL: )
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: )
- MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. (URL: )
- Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
- Safe use of microwave ovens in laboratories - University of Nottingham. (URL: )
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (URL: )
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (URL: )
- Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (URL: )
-
Microwave assisted regioselective halogenation of benzo[b][7][10]oxazin-2-ones via sp2 C–H functionalization - PMC. (URL: )
- Microwave-Assisted Neat Procedure for the Petasis Reaction - Organic Chemistry Portal. (URL: )
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. ijrpas.com [ijrpas.com]
- 4. scispace.com [scispace.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. Microwave assisted regioselective halogenation of benzo[b][1,4]oxazin-2-ones via sp2 C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epcp.ac.in [epcp.ac.in]
- 11. Microwave-Assisted Neat Procedure for the Petasis Reaction [organic-chemistry.org]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 14. scribd.com [scribd.com]
- 15. bangor.ac.uk [bangor.ac.uk]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. data.conferenceworld.in [data.conferenceworld.in]
- 18. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Improving solubility of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid in aqueous buffers
The following technical guide is structured as a Tier 3 Support Resource for the Compound Management & Assay Development division. It addresses the specific physicochemical challenges of solubilizing 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS: 13811-12-6).[1][2]
Subject: Solubilizing 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid in Aqueous Buffers Ticket Type: Method Development / Troubleshooting Applicable For: In vitro bioassays, High-Throughput Screening (HTS), Stock Solution Preparation[1][2]
Executive Summary & Chemical Profile
The Core Issue: Users frequently report precipitation of this compound upon dilution into neutral buffers (PBS/HEPES pH 7.4), even from high-concentration DMSO stocks.[1][2]
The Chemical Reality: This compound is a lipophilic weak acid with two ionizable groups.[1][2] Its solubility is strictly pH-dependent.[1][2]
-
Functional Group 1: Carboxylic Acid (
).[1][2] At pH 7.4, this is fully ionized ( ).[1] -
Functional Group 2: 2,6-Dibromophenol (
).[1][2] The bromine atoms are electron-withdrawing, significantly increasing the acidity of the phenolic hydroxyl compared to non-halogenated analogs.[1]
Why it precipitates at pH 7.4:
Although the carboxylic acid is ionized at pH 7.4, the heavy halogenation (two bromine atoms) imparts significant lipophilicity (
Decision Tree: Selecting the Right Protocol
Before starting, determine your target concentration and assay tolerance for organic solvents.[2]
Figure 1: Strategic workflow for solubilizing halogenated phenolic acids based on concentration requirements.
Step-by-Step Solubilization Protocols
Method A: The "pH-Shift" Strategy (Recommended)
Best for: Assays that can tolerate pH 8.0–8.5.[1][2]
Mechanism: Driving the pH above the phenolic
-
Prepare Stock: Dissolve the compound in 100% DMSO to reach 50 mM. Vortex until clear.
-
Prepare Buffer: Use a buffering agent with a working range in basic pH (e.g., Tris-HCl or Glycine-NaOH).[1][2] Adjust pH to 8.0 or 8.5 .
-
Dilution: Slowly add the DMSO stock to the stirring buffer.
-
Result: The solution should remain clear up to 1–2 mM.[2]
-
Method B: Cyclodextrin Complexation (The "Neutral pH" Fix)
Best for: Assays strictly requiring physiological pH (7.[1][2]4) where DMSO is toxic to cells.[1][2] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic dibromo-phenyl ring, shielding it from water while the hydrophilic exterior keeps the complex in solution.[1][2]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your aqueous buffer (e.g., PBS pH 7.4).[1][2] Filter sterilize (0.22 µm).
-
Prepare Compound: Weigh the solid compound directly into a vial.
-
Complexation: Add the 20% CD vehicle to the solid.
-
Sonication: Sonicate in a water bath at 37°C for 15–30 minutes.
-
Troubleshooting: If particles persist, spike in a small amount of 1M NaOH to initiate dissolution, then back-titrate carefully with HCl if necessary, though the CD usually prevents reprecipitation.
-
Quantitative Solubility Data (Estimated)
| Solvent / Condition | Estimated Solubility | Notes |
| Water (pH 5.0) | < 0.1 mg/mL | Predominantly neutral form; highly insoluble.[1][2] |
| PBS (pH 7.4) | ~ 0.5 - 1.0 mg/mL | Mono-anion form; metastable.[1][2] Risk of precipitation over time.[2] |
| Tris (pH 8.5) | > 10 mg/mL | Di-anion form; highly stable.[1][2] |
| DMSO | > 50 mg/mL | Excellent solvent for stock preparation.[1][2] |
| Ethanol | > 20 mg/mL | Good alternative stock, but evaporates faster than DMSO.[1][2] |
Frequently Asked Questions (Troubleshooting)
Q: I see a fine white precipitate immediately after adding my DMSO stock to the cell culture media. Why? A: This is the "Crash-Out" effect.[1][2] Cell culture media (DMEM/RPMI) is buffered at pH 7.[1][2]4. When you spike a high-concentration stock, the local concentration transiently exceeds the solubility limit of the mono-anion.[1][2]
-
Fix: Dilute your DMSO stock into an intermediate "working solution" containing 5-10% HP-β-CD before adding it to the media.[1][2]
Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, surfactants like Tween-80 (0.1%) or Triton X-100 can solubilize the compound.[1][2] However, surfactants often lyse cells or interfere with membrane-bound receptors.[1] Cyclodextrins are generally biologically inert and preferred for cellular assays.[1][2]
Q: My compound turned slightly yellow in solution. Is it degraded? A: Halogenated phenols can undergo slow oxidation or photolysis, turning yellow (quinone formation).[1][2]
-
Validation: Check purity via LC-MS. If the mass peak is intact, the yellowing may be trace impurities.[2]
-
Prevention: Store stocks in amber vials at -20°C and minimize light exposure.
Q: What is the exact pKa of the phenolic hydroxyl?
A: While experimental values for this specific propanoic acid derivative are scarce, the structurally analogous 2,6-dibromophenol has a reported
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11847, 2,6-Dibromophenol. Retrieved from [Link][1]
-
Matrix Fine Chemicals. Product Data Sheet: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. Retrieved from [Link][1]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews. (General reference for CD protocols).
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Sources
Technical Support Center: Stabilizing Brominated Thyromimetics in Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with brominated thyromimetics. This guide provides in-depth technical information and practical troubleshooting advice to prevent the dehalogenation of these compounds during storage. Our goal is to ensure the integrity and stability of your valuable research materials.
Understanding the Instability: The Challenge of Dehalogenation
Brominated thyromimetics are synthetic analogs of thyroid hormones that play a crucial role in various research applications. However, the carbon-bromine (C-Br) bond on the aromatic ring is susceptible to cleavage, a process known as dehalogenation. This leads to the formation of impurities that can compromise experimental results and the overall potency of the compound.
Dehalogenation is a reductive process where the bromine atom is replaced by a hydrogen atom.[1][2] The rate of this degradation is influenced by the strength of the C-Br bond, with weaker bonds being more prone to cleavage.[3] Several external factors can accelerate this process, leading to a significant loss of the active compound over time.
Mechanisms of Dehalogenation
The primary mechanisms driving the dehalogenation of brominated thyromimetics during storage include:
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce the homolytic cleavage of the C-Br bond, generating radical intermediates that lead to debromination.[4][5] Studies on brominated flame retardants have shown that photodegradation is a significant pathway for the removal of bromine atoms from aromatic rings.[4][6]
-
Hydrolytic Dehalogenation: In the presence of water or other protic sources, brominated aromatic compounds can undergo hydrolysis, where the bromine atom is replaced by a hydroxyl group. This process can be influenced by pH and the presence of certain catalysts.
-
Reductive Dehalogenation: This involves the chemical reduction of the C-Br bond.[2] Trace impurities or excipients within a formulation can act as reducing agents, contributing to the degradation of the thyromimetic.
The following diagram illustrates the general pathway of reductive dehalogenation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
Troubleshooting low yield in bromination of hydroxyphenyl propanoic acid
Technical Support Center: Bromination of Hydroxyphenyl Propanoic Acid
Executive Summary & Reaction Context
The Challenge: The bromination of 3-(4-hydroxyphenyl)propanoic acid (Phloretic Acid) to its mono-bromo derivative (3-(3-bromo-4-hydroxyphenyl)propanoic acid ) is deceptively simple. The hydroxyl group strongly activates the aromatic ring, often leading to rapid over-bromination (di-bromo formation) or oxidation (quinones/tars), resulting in low isolated yields of the desired mono-product.
The Chemistry:
-
Directing Effects: The phenolic -OH is a strong ortho, para-director. The alkyl side chain is a weak ortho, para-director. Since the para position relative to -OH is blocked by the propanoic acid chain, substitution occurs exclusively ortho to the hydroxyl group (positions 3 and 5).
-
Critical Failure Mode: Because the first bromine atom withdraws electrons only weakly compared to the activating power of the -OH group, the mono-bromo product remains highly reactive, leading to significant amounts of 3,5-dibromo byproduct.
Diagnostic Troubleshooting Flowchart
Use this logic tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield-limiting factors in phenol bromination.
Technical FAQs & Troubleshooting Guide
Category A: Regioselectivity (Preventing Di-bromo Formation)
Q1: I am using 1.0 equivalent of
-
Corrective Action:
-
Switch Reagents: Use N-Bromosuccinimide (NBS) instead of elemental bromine.[4] NBS releases low concentrations of active bromine species slowly, favoring mono-substitution [1][2].
-
Temperature: Lower the reaction temperature to -10°C to 0°C .
-
Addition Mode: If you must use
, dilute it significantly in the solvent (e.g., DCM or Acetic Acid) and add it dropwise over 1-2 hours.
-
Q2: How do I separate the mono-bromo product from the di-bromo impurity? A: Separation is difficult due to similar polarities.
-
Recrystallization: The di-bromo compound is often less soluble in polar solvents. Try recrystallizing from Ethanol/Water (9:1) or Toluene .
-
Chromatography: If using silica gel, add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to prevent "streaking" of the carboxylic acid, which improves resolution between the mono- and di-bromo species.
Category B: Reaction Conditions & Reagents
Q3: Which solvent system gives the best yield? A: The solvent dictates the mechanism (ionic vs. radical) and selectivity.
| Solvent | Pros | Cons | Verdict |
| Acetonitrile (MeCN) | Excellent for NBS. Promotes ionic mechanism (para/ortho selective). | Expensive for scale-up. | Recommended for Lab Scale |
| Acetic Acid (AcOH) | Classic for | Hard to remove completely; can solubilize product during workup. | Good for Scale-up |
| DCM / | Non-polar. | Poor solubility of hydroxyphenyl propanoic acid. Heterogeneous reaction leads to poor yields. | Avoid |
| DMF | Good solubility. | Hard to remove; can participate in Vilsmeier-Haack type side reactions if | Use only if necessary |
Q4: My reaction turns into a black tar. What happened? A: You likely oxidized the phenol to a quinone or coupled radicals (polymerization).
-
Cause: Presence of light, oxygen, or excess oxidant.
-
Fix: Wrap the flask in aluminum foil (exclude light). Degas the solvent with nitrogen before adding reagents. Ensure the reaction is not exothermic (cool it down).
Category C: Workup & Isolation
Q5: The reaction looked good on TLC, but I recovered very little mass after extraction. Where is my product? A: Your product is likely in the aqueous layer.
-
Mechanism: The product contains both a carboxylic acid (
) and a phenol ( ). If you wash with saturated (pH ~8.5) to remove succinimide or acid, you will deprotonate the carboxylic acid, making the molecule water-soluble. -
Corrective Action:
-
Do NOT wash with basic solutions.
-
Adjust the aqueous layer pH to 2-3 using 1M HCl.
-
Saturate the aqueous layer with NaCl (salting out) before extracting with Ethyl Acetate.
-
Optimized Experimental Protocol
Protocol: Regioselective Mono-Bromination using NBS Target: 3-(3-bromo-4-hydroxyphenyl)propanoic acid
Reagents:
-
3-(4-hydroxyphenyl)propanoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)
-
Acetonitrile (0.1 M concentration)
-
p-Toluenesulfonic acid (0.1 eq) - Optional catalyst to accelerate reaction at low temp
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of substrate in Acetonitrile. Ensure complete dissolution (sonicate if needed).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical for selectivity.
-
Addition: Add NBS (1.0 eq) portion-wise over 30 minutes. Do not dump it all in at once.
-
Note: Protect from light by wrapping the flask in foil.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane + 1% AcOH).
-
Look for: Disappearance of SM (
) and appearance of Mono-Br ( ). Di-Br will be higher ( ).
-
-
Quenching: Once conversion stops, add 10% aqueous Sodium Thiosulfate (
) to quench unreacted bromine species. -
Workup:
-
Purification: Recrystallize from minimal hot Toluene or Ethanol/Water if necessary.
Mechanistic Pathway (Graphviz)
This diagram illustrates the competition between mono-bromination and di-bromination/oxidation.
Figure 2: Reaction pathway showing the kinetic competition between the desired mono-bromination and the di-bromo side reaction.
References
-
Oberhauser, T. (1997). Bromination of Phenols with N-Bromosuccinimide in Acetonitrile. Journal of Organic Chemistry , 62(13), 4504-4506.
-
Bose, D. S., et al. (2000). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2. Organic Letters , 2, 3960.
-
Smith, K., et al. (1996).[7] Highly efficient para-selective bromination of simple aromatic substrates. Chemical Communications , 467-468.
-
Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halide Salts. Green Chemistry , 11, 1204-1206.
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing DMSO Stock Stability for 3,5-Dibromo Thyroid Analogs
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-dibromo thyroid analogs. It offers practical, evidence-based strategies to ensure the stability and integrity of your dimethyl sulfoxide (DMSO) stock solutions, a critical factor for reproducible and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of 3,5-dibromo thyroid analogs in DMSO.
Q1: What is the recommended storage temperature for my 3,5-dibromo thyroid analog DMSO stock solution?
For long-term stability, it is highly recommended to store DMSO stock solutions of 3,5-dibromo thyroid analogs at -20°C or -80°C.[1][2][3] Lower temperatures significantly slow down potential degradation processes.[1] For short-term use, storage at 4°C for a few days may be acceptable, but freezing is essential for longer periods.[1][2]
Q2: How long can I expect my DMSO stock solution to be stable?
While pure DMSO itself is stable for approximately two years when stored correctly[4], the stability of the dissolved compound is the primary concern. With proper storage at -20°C or below, in an airtight and light-protected container, your 3,5-dibromo thyroid analog stock solution can be stable for several months to years.[1][5] However, it is crucial to perform periodic stability checks to ensure the integrity of your specific analog over time.[1]
Q3: Should I be concerned about freeze-thaw cycles?
Yes, repeated freeze-thaw cycles should be avoided as they can increase the risk of compound degradation.[1][2] It is best practice to aliquot your stock solution into smaller, single-use volumes. This allows you to thaw only the amount needed for an experiment, preserving the integrity of the remaining stock.[1]
Q4: What grade of DMSO should I use?
Always use high-purity, anhydrous (dry) DMSO, preferably 99.9% pure or higher.[4] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Water contamination can promote the degradation of sensitive compounds.[8][9]
Q5: What type of container is best for storing my stock solution?
It is recommended to store DMSO stock solutions in glass vials with screw caps that have a Teflon liner to ensure a tight seal.[10] This minimizes solvent evaporation and exposure to air and moisture.[10] While polypropylene tubes can be used, they may be more prone to solvent loss over long-term storage, even when frozen.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: I'm seeing inconsistent results in my bioassays. Could my stock solution be the problem?
-
Answer: Yes, inconsistent results are a common indicator of compound degradation.
-
Plausible Cause: The 3,5-dibromo thyroid analog may be degrading in your DMSO stock solution. Halogenated compounds can be susceptible to degradation, and factors like exposure to light, moisture, or repeated temperature fluctuations can accelerate this process.[1][11]
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Always use a freshly prepared stock solution from the solid compound for critical experiments to rule out degradation.[12]
-
Perform a stability check: Analyze an aliquot of your older stock solution using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products.[1][8][9]
-
Review your storage practices: Ensure you are following the best practices outlined in this guide, including storage at -20°C or -80°C, protection from light, and using aliquots to minimize freeze-thaw cycles.[1][2][3]
-
-
Q2: I observed a precipitate in my stock solution after thawing. What should I do?
-
Answer: A precipitate upon thawing can indicate solubility issues or compound degradation.
-
Plausible Cause:
-
Poor Solubility: The concentration of your stock solution may be too high, leading to precipitation at lower temperatures.
-
Degradation: The precipitate could be a less soluble degradation product.
-
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Try gently warming the vial to room temperature and vortexing to see if the precipitate redissolves.[5]
-
Solubility Test: If the precipitate persists, it may be necessary to prepare a new stock solution at a lower concentration.
-
Analytical Confirmation: If you suspect degradation, analyze the solution by HPLC or LC-MS to identify the components of the precipitate.
-
-
Q3: My stock solution has changed color. Is it still usable?
-
Answer: A change in color is a strong indicator of chemical degradation.
-
Plausible Cause: Oxidation or other degradation pathways can lead to the formation of colored byproducts. Thyroid hormones and their analogs can undergo degradation, including deiodination.[13][14][15]
-
Troubleshooting Steps:
-
Discard the solution: Do not use a stock solution that has changed color.
-
Prepare a fresh stock: Make a new stock solution from the solid compound.
-
Evaluate storage conditions: Review your storage procedures to identify any potential issues, such as exposure to light or air, that could have contributed to the degradation. Storing under an inert atmosphere (like nitrogen or argon) can help prevent oxidative degradation for highly sensitive compounds.[1][11]
-
-
Section 3: Best Practices for Storage and Handling
Adhering to these best practices will help maximize the stability and longevity of your 3,5-dibromo thyroid analog DMSO stock solutions.
Preparation of Stock Solutions
-
Use High-Quality Reagents: Start with high-purity, anhydrous DMSO and accurately weighed solid compound.[4][16]
-
Accurate Measurements: Utilize calibrated balances and volumetric flasks for precise concentration calculations.[16]
-
Inert Atmosphere (Optional but Recommended): For highly sensitive analogs, preparing the stock solution under an inert gas like nitrogen or argon can minimize oxidation.
-
Complete Dissolution: Ensure the compound is fully dissolved in the DMSO before storage. Gentle warming and vortexing can aid dissolution.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and microbial growth.[1][3] |
| Container | Amber glass vials with Teflon-lined screw caps | Protects from light and prevents evaporation/contamination.[10] |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles that can degrade the compound.[1][2] |
| Labeling | Clearly label with compound name, concentration, and date of preparation | Ensures proper identification and tracking.[17][18] |
| Atmosphere | Store in a dry environment | DMSO is hygroscopic; moisture can lead to degradation.[6][7] |
Section 4: Compound Stability Study Protocol
To empirically determine the stability of your specific 3,5-dibromo thyroid analog in DMSO, a formal stability study is recommended.
Experimental Protocol
-
Prepare a Master Stock Solution: Prepare a concentrated stock solution of your 3,5-dibromo thyroid analog in anhydrous DMSO.
-
Aliquot Samples: Dispense the stock solution into multiple, identically labeled vials.
-
Establish Storage Conditions:
-
Store a set of aliquots at your intended long-term storage temperature (e.g., -20°C).
-
Store another set at a "stressed" condition (e.g., 4°C or room temperature) to accelerate potential degradation.
-
-
Time Points: Designate specific time points for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).
-
Analytical Method: Use a validated stability-indicating method, such as HPLC-UV or LC-MS, to analyze the samples at each time point.[8][9]
-
Data Analysis: At each time point, compare the peak area of the parent compound to the Time 0 sample. Also, look for the appearance of new peaks, which would indicate degradation products.
Visualizing the Workflow
Caption: Workflow for assessing compound stability in DMSO.
Potential Degradation Pathways
While specific degradation pathways are compound-dependent, halogenated aromatic compounds like thyroid hormone analogs can undergo dehalogenation. It's also important to be aware of potential reactions with DMSO itself or its impurities, especially under non-ideal storage conditions.
Caption: Factors influencing the degradation of thyroid analogs.
By implementing these guidelines and understanding the principles of compound stability, researchers can ensure the integrity of their 3,5-dibromo thyroid analog stock solutions, leading to more reliable and reproducible experimental data.
References
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Cubework. DMSO Solutions Warehouse Storage.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- Bitesize Bio. (2025, March 10).
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
- dmsostore. Product Care and Storage.
- How to Store Peptides | Best Practices for Researchers.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- How to Handle Research Compounds Safely. (2025, September 5).
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- Enfanos.
- Klebanoff, S. J., & Green, W. L. (1973). Degradation of thyroid hormones by phagocytosing human leukocytes.
- Klebanoff, S. J., & Green, W. L. (1973). Degradation of Thyroid Hormones by Phagocytosing Human Leukocytes. PMC - NIH.
- Klebanoff, S. J., & Green, W. L. (1972). Degradation of Thyroid Hormones by Phagocytosing Human Leukocytes. JCI.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions.
- STEMCELL Technologies. Small Molecules.
Sources
- 1. jpt.com [jpt.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 5. dmsostore.com [dmsostore.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enfanos.com [enfanos.com]
- 11. gmpplastic.com [gmpplastic.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Degradation of thyroid hormones by phagocytosing human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of Thyroid Hormones by Phagocytosing Human Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. cubework.com [cubework.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Brominated Phenolic Acids
Introduction: The "Dual Nature" Challenge
Researchers analyzing brominated phenolic acids (e.g., Tetrabromobisphenol A (TBBPA), 2,4,6-Tribromophenol) often encounter persistent peak tailing (
-
High Hydrophobicity: The bromine atoms significantly increase lipophilicity (LogP of TBBPA
5.9), requiring strong organic mobile phases.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Enhanced Acidity: Bromine is electron-withdrawing, stabilizing the phenoxide ion and lowering the pKa compared to non-halogenated phenols. (e.g., TBBPA pKa
7.5 vs. Phenol pKangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 10).
This guide addresses the specific kinetic and thermodynamic mechanisms causing tailing in this compound class and provides self-validating solutions.
Module 1: Diagnostic Decision Tree
Before altering chemistry, use this logic flow to isolate the root cause.
Figure 1: Diagnostic logic flow for isolating physical vs. chemical causes of peak tailing.
Module 2: The Chemistry of Tailing (FAQs)
Q1: Why do brominated phenols tail more than regular phenols?
A: The electron-withdrawing effect of bromine lowers the pKa, making the phenolic hydroxyl group more likely to ionize at neutral pH.
-
Mechanism: At pH 4–7, silanol groups (
) on the column surface begin to deprotonate tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . Simultaneously, brominated phenols may partially ionize.[1] -
The Interaction: If the analyte is protonated (neutral) and the silanol is deprotonated (negative), or if the analyte interacts with trace metals in the silica, you get Secondary Retention . This is a kinetic lag where the analyte "sticks" to the surface longer than the bulk population, creating a tail.
Q2: I am using a C18 column. Why is this insufficient?
A: Not all C18 columns are equal.
-
Surface Area: Standard C18 bonding leaves ~50% of surface silanols unreacted due to steric hindrance.[1]
-
The Fix: You must use a column classified as "High Purity" (Type B Silica) or "Hybrid Particle" (BEH) .[1] These have significantly lower metal content and fewer acidic silanols.[1]
Module 3: Mobile Phase Optimization
The most effective way to resolve tailing for this class of compounds is strictly controlling the ionization state.
Strategy A: The "Low pH" Approach (Recommended for C18)
Force the analyte into its neutral (protonated) state. This maximizes hydrophobic retention and suppresses silanol ionization.[1]
-
Target pH: < 3.0 (Ideally 2.0 – 2.5).
-
Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[1][2]
Strategy B: The "High pH" Approach (Requires Hybrid Columns)
Force the analyte into its fully ionized (deprotonated) state.[1] Repulsion between the negative analyte and negative silanols eliminates tailing, though retention time will decrease.
-
Target pH: > 10.0.
-
Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.[1]
-
Constraint: You MUST use a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH) resistant to silica dissolution at high pH.[1]
Buffer Selection Table
| Additive | pKa | Recommended pH Range | MS Compatible? | Effect on Tailing |
| TFA (0.1%) | 0.3 | 1.5 – 2.5 | Poor (Suppression) | Excellent (Masks Silanols) |
| Formic Acid (0.1%) | 3.75 | 2.0 – 3.5 | Excellent | Good |
| Phosphate Buffer | 2.1, 7.2 | 2.0 – 8.0 | No (Non-volatile) | Excellent (Masks Metals) |
| Ammonium Hydroxide | 9.2 | 9.0 – 11.0 | Excellent | Good (Repulsion mode) |
Module 4: System Suitability & Passivation Protocol
Brominated phenolic acids are excellent chelators.[1] If your peak tails despite good pH and a new column, your LC system likely has trace iron/steel exposure.[1]
Protocol: System Passivation
Perform this if you suspect metal-induced tailing.[1]
-
Remove Column: Replace the analytical column with a union/restrictor.
-
Disconnect MS: Direct flow to waste.
-
Flush: Pump 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.
-
Rinse: Flush with HPLC-grade water for 30 minutes.
-
Re-connect: Install the column and run the mobile phase.
Module 5: Sample Solvent Mismatch
Q: My peak is split or has a broad front and tail. Is this the column? A: Likely not. This is "Solvent Strength Mismatch." Brominated compounds are often dissolved in 100% Methanol or DMSO due to solubility.[1] Injecting this strong solvent into a weaker mobile phase (e.g., 50% Water) causes the analyte to travel faster than the mobile phase initially, smearing the peak.
The Fix:
-
Dissolve the sample in the initial mobile phase composition (e.g., 50:50 MeOH:Water).
-
If solubility is an issue, reduce injection volume to < 5 µL.[1]
Visualizing the Mechanism
Figure 2: Mechanistic difference between neutral pH (causing secondary interactions) and low pH (suppressing silanol activity).[1]
References
-
Agilent Technologies. (2012).[1] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.[1][8] Application Note 5990-9759EN.[1] Link
-
Waters Corporation. (2025).[1] Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.Link[1]
-
National Institutes of Health (NIH). (2019).[1] Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds.Link[1]
-
Phenomenex. (2025).[1] Troubleshooting HPLC Peak Tailing: Causes and Solutions.Link
-
Dolan, J. W. (LCGC).[1] HPLC Diagnostic Skills II – Tailing Peaks.Link
Sources
- 1. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. labtech.tn [labtech.tn]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Minimizing oxidation of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid in cell culture
Technical Support Center: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Introduction
Welcome to the technical support guide for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this compound: its susceptibility to oxidation in aqueous cell culture environments. As a substituted phenol, this molecule can undergo oxidative degradation, leading to a loss of biological activity and the generation of potentially confounding byproducts. This guide provides in-depth, field-proven insights and protocols to ensure the stability and integrity of your compound, thereby safeguarding the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turns pink/brown after adding the compound. What is happening?
A1: This color change is a classic indicator of phenol oxidation. The 4-hydroxyl group on the phenyl ring is being oxidized, likely forming quinone-like structures which are often colored. This process is accelerated by the conditions in standard cell culture, including physiological pH, the presence of dissolved oxygen, and trace amounts of transition metals in the medium that can act as catalysts.[1][2]
Q2: Why is this specific compound prone to oxidation?
A2: The core of the molecule is a phenol (a hydroxyl group attached to a benzene ring). Phenols are known to be susceptible to one-electron oxidation, which forms a phenoxyl radical.[3][4] This radical is unstable and can react further, leading to dimerization or the formation of quinones. Factors in your cell culture medium—such as dissolved oxygen, light exposure, and catalytic metal ions (e.g., Fe²⁺, Cu²⁺)—create a highly favorable environment for this oxidative cascade to occur.[2][5]
Q3: Will this oxidation affect my experimental results?
A3: Absolutely. Oxidation chemically alters the parent compound, leading to a decrease in its effective concentration and a loss of its intended biological activity. Furthermore, the oxidation byproducts themselves could have unintended biological or cytotoxic effects, confounding your data.[6] Therefore, preventing oxidation is critical for experimental validity.
Q4: What is the single most important step I can take to prevent oxidation?
A4: Prepare your stock solution in an anhydrous, aprotic solvent like DMSO and add it to your aqueous cell culture medium immediately before treating your cells. Never prepare and store "working solutions" in aqueous buffers or media for extended periods.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.
Problem 1: Visible Color Change in Culture Medium
-
Symptom: Culture medium turns pink, yellow, or brown shortly after adding the compound.
-
Primary Cause: Rapid oxidation of the phenolic group.
Caption: Troubleshooting workflow for media color change.
Problem 2: Inconsistent or Lower-Than-Expected Biological Activity
-
Symptom: Dose-response curves are not reproducible; the compound appears less potent than expected.
-
Primary Cause: The active concentration of the compound is decreasing over the course of the experiment due to oxidative degradation.
-
Confirm Stock Integrity: First, ensure your DMSO stock is properly stored (see Protocol 1). Repeated freeze-thaw cycles can introduce moisture and degrade the compound.
-
Time-Course Analysis: The loss of activity may be time-dependent. Perform a time-course experiment and analyze the compound's concentration at different time points (0, 2, 8, 24 hours) using HPLC.
-
Implement Protective Measures: If HPLC confirms degradation, implement the strategies outlined in the "Proactive Stabilization Strategies" section below. Start with the addition of antioxidants as this is often the most direct and effective solution.
Proactive Stabilization Strategies
The best defense is a good offense. Employ these strategies to prevent oxidation from the start.
The Role of Antioxidants
Antioxidants act as "sacrificial" agents, becoming oxidized before your compound of interest. They protect the phenolic group by scavenging reactive oxygen species (ROS) and reducing any phenoxyl radicals that may form.
-
Recommended Agent: L-Ascorbic Acid (Vitamin C)
-
Mechanism: Ascorbic acid is a water-soluble antioxidant that readily donates electrons to neutralize free radicals.[7] It can effectively reduce the phenoxyl radical of your compound back to its stable phenol form.
-
Working Concentration: 50-200 µM.[7][8] The optimal concentration should be determined empirically, as high levels can sometimes have their own biological effects or even pro-oxidant activities in the presence of transition metals.[9]
The Role of Metal Chelators
Transition metals like iron and copper, present in trace amounts in basal media and serum, are potent catalysts of phenol oxidation.[1][2] Chelating agents bind these metal ions, rendering them catalytically inactive.
-
Recommended Agent: Ethylenediaminetetraacetic acid (EDTA)
-
Mechanism: EDTA is a powerful chelating agent that forms stable, water-soluble complexes with divalent and trivalent metal ions, sequestering them and preventing their participation in redox cycling.[10][11]
-
Working Concentration: 10-100 µM.
-
Critical Caution: EDTA will also chelate essential ions like Ca²⁺ and Mg²⁺, which can impact cell adhesion and signaling.[10] Use the lowest effective concentration and confirm that it does not adversely affect your specific cell type or experimental endpoint.
Stabilization Strategy Comparison
| Strategy | Agent | Typical Concentration | Pros | Cons & Cautions |
| Antioxidant | L-Ascorbic Acid | 50-200 µM | Directly scavenges ROS, regenerates oxidized phenols. | Can be unstable itself; may have off-target biological effects.[9] |
| Metal Chelation | EDTA | 10-100 µM | Prevents metal-catalyzed oxidation. | Can chelate essential ions (Ca²⁺, Mg²⁺), affecting cell physiology.[10] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of High-Integrity Stock Solutions
This protocol is designed to maximize the shelf-life of the compound and prevent degradation before it even reaches the cells.
-
Solvent Selection: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO). Ensure the solvent is stored under an inert atmosphere (argon or nitrogen) and that the bottle is sealed tightly.
-
Weighing: Weigh the compound in a controlled environment with low humidity. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Dissolve the compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in amber, low-binding microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid freeze-thaw cycles.[12]
-
Inert Gas Overlay (Optional but Recommended): Before sealing each aliquot, gently flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Validating Compound Stability in Cell Culture via HPLC-UV
This self-validating protocol allows you to quantify the extent of degradation under your specific experimental conditions.
-
Objective: To determine the concentration of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid over time in your complete cell culture medium.
-
Materials:
-
Procedure:
-
Spike the Medium: In a sterile culture flask (without cells), add your compound from the DMSO stock to the final working concentration. Prepare enough volume for all time points. Place the flask in the 37°C, 5% CO₂ incubator.
-
Collect Time Points: At T=0, 1, 4, 8, and 24 hours, remove a 1 mL aliquot of the medium.
-
Sample Preparation: Immediately freeze the aliquot at -80°C to halt any further degradation. Before analysis, thaw the samples and perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile. Vortex, then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto the HPLC system. Detect the compound using a UV wavelength where it has a strong absorbance (e.g., ~280 nm, to be determined empirically).[15][16]
-
Quantification: Create a standard curve by making serial dilutions of your stock solution in fresh medium and processing them identically. Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Visualizing the Oxidation Mechanism
The following diagram illustrates the catalytic cycle of phenol oxidation, which these protocols are designed to interrupt.
Caption: Mechanism of phenol oxidation and points of intervention.
References
- EDTA in Cell Culture Media. Benchchem. [URL: https://www.benchchem.
- Oxidative coupling of phenols. Wikipedia. [URL: https://en.wikipedia.
- Oxidation Kinetics of Bromophenols by Nonradical Activation of Peroxydisulfate... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28925269/]
- Ascorbate in Cell Culture. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Bromination of Phenols via Bromoperoxidase. Scribd. [URL: https://www.scribd.
- How can you protect your cultures from Phenolic Compounds... ResearchGate. [URL: https://www.researchgate.
- Oxidation of Bromophenols and Formation of Brominated Polymeric Products... ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/es5008577]
- Oxidation of bromophenols and formation of brominated polymeric products... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25136744/]
- Ascorbate: antioxidant and biochemical activities and their importance for in vitro models. Springer. [URL: https://link.springer.com/article/10.1007/s00204-020-02696-9]
- Prevent Your Explants from Browning Now! Plant Cell Technology. [URL: https://www.plantcelltechnology.
- Adding ascorbate to tissue culture medium is it good or bad? ResearchGate. [URL: https://www.researchgate.net/post/Adding_ascorbate_to_tissue_culture_medium_is_it_good_or_bad]
- Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/es058013n]
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds... Scientific Research Publishing. [URL: https://www.scirp.
- Oxidation and reduction of phenols. ResearchGate. [URL: https://www.researchgate.
- Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes... PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4214152/]
- Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/13/58]
- In Vitro Prevention of Browning in Plantain Culture. Science Publications. [URL: https://thescipub.com/abstract/10.3844/ajabssp.2012.152.156]
- Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells... MDPI. [URL: https://www.mdpi.com/2076-3921/9/9/843]
- Application of EDTA in experimental research and molecular biology. BOC Sciences. [URL: https://www.bocsci.com/blog/application-of-edta-in-experimental-research-and-molecular-biology/]
- Analyzing Phenolic Pollutants in Water Using U-HPLC. Fisher Scientific. [URL: https://assets.thermofisher.
- An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation... bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.06.19.496739v1]
- Oxidation mechanism of phenols by copper(II)–halide complexes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/dt/d4dt01511k]
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [URL: https://www.mdpi.com/2223-7747/11/3/290]
- EDTA chelation therapy in the treatment of toxic metals exposure. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3654245/]
- EDTA and EGTA chelating agents. Interchim. [URL: https://www.interchim.fr/ft/0/08581.pdf]
- Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. ResearchGate. [URL: https://www.researchgate.net/publication/286915124_Cell_Culture_Oxidative_Stress_and_Antioxidants_Avoiding_Pitfalls]
- Investigation of the antioxidant activity of phenolic compounds in cell culture systems. Linköping University Electronic Press. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1061988&dswid=-4323]
- Chelators. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Development of a HPLC method to follow the degradation of phenol... ResearchGate. [URL: https://www.researchgate.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. [URL: https://www.ftb.com.hr/images/pub-files/ftb_58-1_106-113.pdf]
- How to Avoid Contamination in Cell Culture (Best Practices). Patsnap Synapse. [URL: https://www.patsnap.
- Best Practices - Cell Culture Techniques. GoldBio. [URL: https://goldbio.com/articles/article/best-practices-cell-culture-techniques]
- Best Practices in Compound Management for Preserving Compound Integrity... ResearchGate. [URL: https://www.researchgate.
- Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. [URL: https://gmpplastics.com/best-practices-for-preparing-and-maintaining-cell-culture-environments/]
- 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions... ResearchGate. [URL: https://www.researchgate.
- (3,5-Dibromo-4-hydroxyphenyl)(2-ethylbenzofuran-6-yl)methanone. BLDpharm. [URL: https://www.bldpharm.com/products/1330310-86-6.html]
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6959249/]
- N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide. PubChemLite. [URL: https://pubchemlite.deepchem.org/compound/25210479]
- N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25210479]
- 3,5-Dibromo-4-Hydroxybenzaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18100]
Sources
- 1. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 7. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. ftb.com.hr [ftb.com.hr]
- 15. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 16. mdpi.com [mdpi.com]
Technical Guide: Overcoming Steric & Electrostatic Anomalies in 3,5-Dibromo Ligand Docking
The following technical guide is structured as a Tier-3 Support Knowledge Base for computational chemists and structural biologists. It bypasses generic advice to address the specific geometric and electrostatic anomalies introduced by 3,5-dibromo-phenyl moieties.
Executive Summary: The "Bulky Halogen" Paradox
Docking 3,5-dibromo ligands presents a unique dual-failure mode.[1] Physically, the bromine atoms are large (Van der Waals radius
The Result: Your docking software sees a "clash" where nature sees a "bond." This guide provides the protocols to correct this discrepancy.
Diagnostic & Troubleshooting Modules
Module A: The "High Energy / Steric Clash" Error
Symptom: Ligands fail to dock or return positive (repulsive) energies despite known activity.
Root Cause: The standard Lennard-Jones (LJ) potential is too "hard" (steep repulsive wall) for the large bromine atoms, preventing the ligand from entering the pocket to find the stabilizing
| Question | Technical Solution |
| Why is my ligand being ejected from the pocket? | Activate "Soft" Docking Potentials. Standard docking penalizes atomic overlap infinitely. You must soften the repulsive term of the LJ potential. • Gold: Change vdw_linear_cutoff to allow slight overlap. • AutoDock: Scale the VdW radii of receptor atoms by 0.8–0.9x during grid generation. • Glide: Set Scaling Factor to 0.80 and Partial Charge Cutoff to 0.15 for non-polar atoms. |
| Soft docking fixed the pose, but the score is low. | Refine with Local Minimization. Soft docking is only for sampling (getting the ligand in). You must re-score using a "hard" potential after allowing the receptor side chains to relax. Perform a post-docking minimization (e.g., Amber/CharMM) allowing residues within 5 Å to move. |
Module B: The "Missing Halogen Bond" (Scoring Failure)
Symptom: The docked pose looks geometrically correct, but the score is poor compared to non-halogenated analogs. Root Cause: The scoring function lacks an anisotropic halogen bonding term. It sees Br-O interactions as electrostatic repulsion (Negative-Negative).
| Question | Technical Solution |
| How do I force the software to recognize the Halogen Bond? | Switch to Specialized Scoring Functions. • AutoDock Vina: Use VinaXB .[2][3] It incorporates a distance/angle-dependent potential specifically for Halogen...Acceptor interactions [1].[1] • Schrödinger: Ensure Glide XP (Extra Precision) is used, not SP. XP includes specific halogen-bonding terms. |
| My software doesn't support XB scoring. Now what? | The "Dummy Atom" Protocol (See Section 3). Manually edit the ligand topology to mimic the |
Advanced Protocol: Explicit Sigma-Hole Modeling
If your docking engine (e.g., standard Vina, LeDock) ignores halogen bonding, use this topology hack to "trick" the physics engine.
Step-by-Step Methodology:
-
Ligand Preparation: Generate the 3D conformer of your 3,5-dibromo ligand.
-
Dummy Atom Addition:
-
Place a dummy atom (type Du or H) exactly 1.0–1.2 Å away from the Bromine nucleus, along the C–Br bond vector (extending outward).
-
-
Parameterization:
-
Bromine (Br): Assign a slightly less positive VdW radius (polar flattening effect) and a partial charge of approx -0.1 to -0.2 e .
-
Dummy Atom (X): Assign zero mass and zero VdW radius . Assign a positive partial charge (+0.1 to +0.2 e ).
-
Note: The sum of Br + Dummy charge should equal the original calculated charge of the Bromine atom.
-
-
Docking: Run the docking. The positive dummy atom will now be electrostatically attracted to negatively charged backbone carbonyls or water molecules, mimicking the
-hole effect.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for handling steric vs. electrostatic challenges in 3,5-dibromo systems.
Caption: Workflow for selecting the correct docking strategy based on pocket confinement and scoring function capabilities.
Quantitative Benchmarks: VdW Scaling
When using "Soft Docking" to overcome the bulk of the bromine atoms, use these scaling factors to avoid false positives (merging atoms) while solving the steric error.
| Atom Type | Standard Radius (Å) | Recommended Soft Scaling (0.8x) | Rationale |
| Carbon (C) | 1.70 | 1.36 | Allows backbone flexibility. |
| Bromine (Br) | 1.85 | 1.48 | Critical: Mimics "Polar Flattening" of the halogen. |
| Oxygen (O) | 1.52 | 1.21 | Prevents clash with H-bond acceptors. |
Data derived from optimized PLP (Piecewise Linear Potential) settings in Gold and Glide XP protocols [2].
References
-
Koebel, M. R., et al. (2016).[2] "AutoDock VinaXB: implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina." Journal of Cheminformatics. Available at: [Link]
-
Politzer, P., et al. (2013).[4] "The Halogen Bond."[2][3][5][6][7] Chemical Reviews. Available at: [Link]
-
Schrödinger, Inc. "Glide User Manual: Halogen Bonding Terms." Available at: [Link]
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Outlook." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. arxiv.org [arxiv.org]
- 5. Frontiers | Improving Docking Performance Using Negative Image-Based Rescoring [frontiersin.org]
- 6. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purification challenges of dibromo-phloretic acid intermediates
Topic: Purification challenges of dibromo-phloretic acid intermediates Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.
Overview & Molecular Context
Molecule of Interest: 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid CAS: 13811-12-6 Common Name: 3,5-Dibromophloretic acid Application: Key intermediate in the synthesis of thyromimetic agents (thyroxine analogs), specific polymers, and flame retardant additives.
The purification of 3,5-dibromophloretic acid presents a unique set of challenges driven by the electronics of the phenol ring and the solubility profile of the propanoic acid side chain. Unlike simple phenols, the presence of the carboxylic acid tail creates a "solubility toggle" that can be exploited for purification but also complicates extraction if pH is not strictly controlled.
The primary impurities encountered are the mono-brominated congener (3-bromo-4-hydroxyphenylpropanoic acid) and oxidative dimers (diphenoquinones). Achieving >98% purity requires a synergistic approach combining reaction control with selective crystallization.
Troubleshooting Guide: Reaction & Work-up
Q: My crude isolate contains 5-10% mono-bromo impurity. Can I remove this by recrystallization?
A: It is extremely difficult. The structural similarity between the mono-bromo and di-bromo species results in the formation of solid solutions (mixed crystals) rather than distinct eutectics.
-
Root Cause: Incomplete bromination during the synthesis phase.
-
Corrective Action: You must drive the reaction to completion before work-up.
-
Stoichiometry: Ensure a slight excess of
(2.1–2.2 eq). -
Solvent: Use glacial acetic acid.[1] It stabilizes the transition state and prevents the ionization of the phenol, favoring electrophilic substitution over oxidation.
-
Monitoring: Do not stop the reaction based on time. Monitor via HPLC until the mono-bromo peak is <1.0%.
-
Q: The reaction mixture turned dark red/black. Has the product degraded?
A: Likely yes, via oxidative coupling. Phenolic acids are prone to oxidation by bromine radicals or free bromine in the presence of light/oxygen, forming quinones or polymerized "tars".
-
Immediate Fix: Decolorize during work-up using activated charcoal (5-10% w/w) in hot ethanol or by adding a reducing agent (sodium bisulfite) during the quench.
-
Prevention: Conduct the bromination in the dark or under amber light, and maintain an inert nitrogen atmosphere.
Q: Upon quenching with water, the product "oils out" instead of precipitating.
A: This is a common issue with low-melting phenolic acids. Oiling out occurs when the product precipitates at a temperature above its melting point (or the melting point of the solvent-saturated oil).
-
Protocol for Recovery:
-
Re-heat the mixture until the oil dissolves (add a small amount of ethanol if necessary).
-
Cool slowly (1°C/min) with vigorous stirring.
-
Seeding is critical: Add seed crystals of pure 3,5-dibromophloretic acid at ~5°C below the expected saturation temperature.
-
If oil persists, the pH may be too close to the pKa (~4.5). Adjust pH to <2.0 using HCl to ensure the carboxylic acid is fully protonated and less soluble.
-
Purification Protocols (Crystallization)
Q: What is the optimal solvent system for high-purity crystallization?
A: Aqueous Acetic Acid or Ethanol/Water. We recommend Acetic Acid/Water (AcOH:H2O) for removing oxidative impurities and Ethanol/Water for general bulk purification.
Protocol: Recrystallization from Aqueous Acetic Acid
-
Dissolution: Dissolve crude solid in hot glacial acetic acid (80°C). Use ~3-5 mL solvent per gram of solid.
-
Filtration: While hot, filter through a celite pad to remove inorganic salts or polymerized tars.
-
Precipitation: Slowly add hot water (80°C) until the solution becomes slightly turbid (approx. 1:1 ratio).
-
Clarification: Add a few drops of acetic acid to clear the turbidity.
-
Crystallization: Allow to cool to room temperature undisturbed, then chill to 0-4°C for 2 hours.
-
Wash: Filter and wash with cold 1:1 AcOH:H2O, then cold water.
Q: How do I remove trapped inorganic salts (HBr/NaBr) from the crystal lattice?
A: The "pH Swing" Method. Simple washing is often insufficient for occluded salts.
-
Dissolve the crude product in 1M NaOH (forms the soluble di-sodium salt).
-
Filter the solution to remove non-acidic organic impurities.
-
Slowly acidify the filtrate with 2M HCl to pH 1–2 while stirring rapidly.
-
The rapid precipitation usually ejects ionic contaminants. Follow this with the recrystallization step above.[2]
Data & Specifications
Impurity Profile & Solubility Data
| Parameter | Specification / Data | Notes |
| Target Molecule | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | MW: 323.97 g/mol |
| Major Impurity A | 3-(3-bromo-4-hydroxyphenyl)propanoic acid | "Mono-bromo"; difficult to separate. |
| Major Impurity B | 3-(4-hydroxyphenyl)propanoic acid | Starting material; easy to wash out. |
| Melting Point | 108°C – 115°C | Broad range indicates impurity/polymorphs. |
| pKa (COOH) | ~4.5 | Similar to acetic acid. |
| pKa (Phenol) | ~7.0 - 8.0 | Lowered by electron-withdrawing Br groups. |
| Solubility (Water) | < 0.5 g/L (pH 1) | Practically insoluble in acidic water. |
| Solubility (EtOH) | > 50 g/L | Highly soluble. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways during the synthesis and purification of dibromo-phloretic acid.
Figure 1: Decision logic for the synthesis and purification of 3,5-dibromophloretic acid, emphasizing the critical loop for mono-bromo impurity removal.
Analytical Validation
How to prove identity and purity: Since melting points can be unreliable due to polymorphism, HPLC and NMR are required.
-
1H NMR (DMSO-d6):
-
Look for the aromatic singlet at ~7.4 ppm .
-
Mono-bromo impurity will show a distinct multiplet pattern (doublet/doublet of doublets) in the aromatic region, easily integrating against the singlet.
-
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: UV @ 280 nm. The dibromo species is more hydrophobic and will elute after the mono-bromo species.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 622179, 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
ChemSrc (2025). 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid: Physicochemical Properties and Safety Data. Retrieved from [Link]
-
Matrix Fine Chemicals. Product Specification: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. Retrieved from [Link][3][4][5][6][7][8]
-
University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]
- 2. reddit.com [reddit.com]
- 3. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 4. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 8. 27174-71-6,methyl 2-(1-adamantyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
pH-dependent solubility profiles of halogenated propanoic acids
Technical Support Center: Halogenated Propanoic Acids (HPAs) Subject: pH-Dependent Solubility & Partitioning Profiles Document ID: HPA-SOL-042 Status: Active
Executive Summary
This guide addresses the physicochemical behavior of halogenated propanoic acids (HPAs), specifically focusing on how halogen positioning (2- vs. 3-position) alters acidity (
Critical Distinction: Unlike many pharmaceutical intermediates, HPAs exist as both solids (e.g., 3-chloropropanoic acid) and liquids (e.g., 2-chloropropanoic acid) at room temperature. Therefore, "solubility profiling" must be bifurcated into Solid-Liquid Equilibrium (SLE) for solids and Liquid-Liquid Phase Separation (LLPS/Oiling Out) for liquids.
Module 1: Theoretical Foundation (The "Why")
The solubility profile of HPAs is governed by the Inductive Effect (-I) . Halogens are electron-withdrawing groups that stabilize the carboxylate anion (
The Distance Rule
The inductive effect decays rapidly with distance.
-
-Substitution (2-position): The halogen is adjacent to the carboxyl group. Strong stabilization. Result: Low
(~2.8). -
-Substitution (3-position): The halogen is separated by two carbons. Weak stabilization. Result: Higher
(~4.0).
Comparative Data Table
| Compound | Structure | Physical State (RT) | Solubility Behavior | |
| Propanoic Acid | Liquid | 4.87 | Miscible (Salting out possible) | |
| 2-Chloropropanoic Acid | Liquid | 2.83 | Miscible (Prone to LLPS/Oiling Out) | |
| 3-Chloropropanoic Acid | Solid (MP ~41°C) | 3.98 | Classic Solubility Curve | |
| 2-Bromopropanoic Acid | Liquid | 2.97 | Miscible (Prone to LLPS) | |
| 2,2-Dichloropropanoic Acid | Liquid | ~1.3 | Highly Acidic; Oiling Out Risk High |
Key Insight: At
, the uncharged protonated form dominates. For liquid HPAs (2-chloro), this form is an "oil" that can separate from water if ionic strength is high. For solid HPAs (3-chloro), this form precipitates as a crystal.
Module 2: Experimental Protocols
Protocol A: Equilibrium Solubility (For Solids like 3-Chloropropanoic Acid)
Use this for HPAs with Melting Point > 25°C.
Method: Shake-Flask (Thermodynamic Solubility)
Objective: Determine intrinsic solubility (
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 3.0, 5.0, and 7.4. Crucial: Ensure buffer capacity exceeds the acid's potential to shift pH.
-
Saturation: Add excess solid 3-chloropropanoic acid to 10 mL of buffer in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
pH Verification: Measure pH at the end of the experiment. The dissolution of the acid will likely lower the bulk pH. Record the final pH, not the starting pH.
-
Separation: Filter using a PVDF 0.45 µm syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze filtrate via HPLC-UV (210 nm).
Protocol B: Partition Coefficient & Oiling Out (For Liquids like 2-Chloropropanoic Acid)
Use this for HPAs with Melting Point < 25°C.
Method: Miniaturized Shake-Flask for LogD Objective: Determine the pH at which the "oil" phase becomes miscible or separates.
-
Phase Creation: In a clear vial, mix 1 mL of 2-chloropropanoic acid with 10 mL of buffered water (pH adjusted).
-
Titration:
-
Start at pH 7.0 (Fully miscible salt form).
-
Slowly titrate with 1M HCl.
-
-
Observation: Watch for turbidity (cloud point). This indicates the formation of micro-droplets of the protonated acid (Oiling Out).
-
Salting Out Check: Repeat the experiment with 0.9% NaCl. Note: High ionic strength will trigger oiling out at a higher pH than pure water.
Module 3: Troubleshooting Center
Scenario 1: "My sample turned into a cloudy emulsion and won't settle."
-
Diagnosis: Liquid-Liquid Phase Separation (LLPS). You are working with a liquid HPA (e.g., 2-chloro) below its
. The protonated acid is forming a stable emulsion. -
Fix:
-
Increase pH: Adjust pH to >
to convert the acid to its water-soluble carboxylate salt. -
Salting Out (Reverse): If you need to extract the acid, add NaCl to force the oil out, then centrifuge at 4000 rpm to coalesce the droplets.
-
Scenario 2: "The pH keeps drifting downward during the experiment."
-
Diagnosis: Buffer Failure. HPAs are relatively strong weak acids (
2.8–4.0). Dissolving them releases significant protons, overwhelming standard buffers. -
Fix:
-
Use a pH-stat device to maintain pH dynamically.
-
Or, increase buffer concentration to 100-200 mM (Caution: High ionic strength affects solubility).
-
Scenario 3: "HPLC retention times are shifting between samples."
-
Diagnosis: Ionization State Change. If your mobile phase pH is near the HPA's
, slight variations in sample pH will cause peak splitting or shifting. -
Fix:
-
Buffer the HPLC mobile phase to pH 2.0 (fully protonated) or pH 6.0 (fully ionized). Never run near the
(e.g., pH 3.0 for 2-chloropropanoic acid).
-
Module 4: Visualization (Workflows)
Figure 1: Solubility Profiling Decision Tree
Caption: Decision logic for selecting the correct solubility protocol based on the physical state of the Halogenated Propanoic Acid.
References
-
Inductive Effects on Acidity
-
Experimental Protocols (Shake Flask)
-
Physical Properties (2-Chloropropanoic Acid)
-
Physical Properties (3-Chloropropanoic Acid)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11737, 3-Chloropropionic acid." Link
-
-
Oiling Out Phenomena
-
PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Link
-
Sources
- 1. Inductive Effect and Acidic Strength Explained for JEE & NEET [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. who.int [who.int]
- 6. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Hygroscopic Salts of 3,5-Dibromo-4-hydroxyphenylacetic Acid
Welcome to the technical support guide for handling salts of 3,5-dibromo-4-hydroxyphenylacetic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of these compounds. This guide provides practical, in-depth solutions and troubleshooting advice to ensure the integrity and stability of your materials throughout the experimental workflow.
Disclaimer: While this guide uses 3,5-dibromo-4-hydroxyphenylacetic acid salts as a primary example, specific hygroscopicity data for this exact compound family is not widely published. The principles and protocols described herein are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs) and are broadly applicable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopic properties of pharmaceutical salts.
Q1: What does it mean if a salt is "hygroscopic"?
A: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption.[1][2] This can significantly impact the material's physical and chemical properties, influencing everything from powder flow during manufacturing to the long-term stability and efficacy of the final drug product.[1][3]
Q2: Why are salts of 3,5-dibromo-4-hydroxyphenylacetic acid likely to be hygroscopic?
A: While specific data is limited, the molecular structure provides clues. The presence of polar functional groups, such as hydroxyl (-OH) and carboxylate (-COO⁻) groups in the salt form, creates sites for hydrogen bonding with water molecules.[4] The arrangement of these groups and the crystal lattice structure of the specific salt form will ultimately determine its affinity for moisture.[4]
Q3: What are the immediate signs that my sample has absorbed moisture?
A: Visual and physical changes are often the first indicators. These can include:
-
Caking or Clumping: The powder loses its free-flowing nature and forms aggregates.[5]
-
Appearance Change: The material may change from a crystalline powder to a sticky, gummy, or even liquid state (deliquescence).
-
Weight Gain: An increase in mass not attributable to any other factor is a clear sign of water uptake.
-
Color Change: Moisture can sometimes induce chemical degradation that results in a color shift.[6]
Q4: How can moisture absorption negatively impact my experiments or drug product?
A: Moisture can have profound consequences throughout the development lifecycle:[6][7]
-
Inaccurate Weighing: Weighing a sample that has absorbed atmospheric water leads to an overestimation of the amount of the active compound, affecting solution concentrations and reaction stoichiometry.
-
Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the breakdown of the API and the formation of impurities.[3][7]
-
Altered Physical Properties: Moisture can change crystal structure, particle size, and powder flow, which is critical in solid dosage form manufacturing (e.g., tablet compression).[3]
-
Reduced Stability and Shelf-Life: Ongoing moisture uptake can compromise the long-term stability of both the raw material and the final formulated product.[4][][9]
-
Compromised Bioavailability: Changes in the solid-state form, such as converting from an amorphous to a crystalline state upon moisture absorption, can alter dissolution rates and, consequently, the drug's bioavailability.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to common problems encountered when working with hygroscopic 3,5-dibromo-4-hydroxyphenylacetic acid salts.
Issue 1: Inconsistent or Inaccurate Weighing
Symptom: You observe that the weight of your sample on the analytical balance is continuously increasing, making it impossible to get a stable, accurate reading.
Cause: The sample is rapidly absorbing moisture from the ambient laboratory air.
Troubleshooting Protocol: Weighing by Difference in a Controlled Environment
This protocol minimizes exposure to ambient humidity.
Materials:
-
Analytical balance (preferably in a low-humidity glove box or enclosure)
-
Spatula
-
Vial with a tightly sealing cap containing the hygroscopic salt
-
Receiving vessel (e.g., flask, beaker)
Procedure:
-
Pre-Equilibration: Place the sealed vial of the salt, your spatula, and the receiving vessel inside a desiccator or a nitrogen-purged glove box for at least 30 minutes to allow them to equilibrate to the dry atmosphere.
-
Initial Weighing: Place the sealed vial containing the salt on the analytical balance and tare to zero. If you cannot tare, record this initial mass (M1).
-
Dispensing: Quickly open the vial and use the spatula to transfer an approximate amount of the salt to the receiving vessel. Do not attempt to hit an exact target weight at this stage.
-
Final Weighing: Immediately and securely reseal the source vial. Place it back on the analytical balance and record the new, lower mass (M2).
-
Calculation: The exact mass of the salt transferred (M_transferred) is the difference between the initial and final weights: M_transferred = M1 - M2
-
Documentation: Record the transferred weight immediately. For best practice, also record the ambient temperature and relative humidity (RH) of the laboratory.
Issue 2: Material Caking and Poor Powder Flow During Formulation
Symptom: The salt powder is clumpy, adheres to surfaces, and does not flow smoothly through funnels or tablet press hoppers.
Cause: The material has been exposed to humidity above its critical relative humidity (CRH), causing particles to form liquid bridges and stick together.
Troubleshooting Workflow:
The following diagram outlines a decision-making process for handling a caked or poorly flowing powder.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative analysis, field-proven insights into experimental design, and a self-validating framework for ensuring data integrity.
Introduction: The Importance of Structural Verification
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, a derivative of the naturally occurring 3-(4-hydroxyphenyl)propanoic acid (also known as phloretic acid), is a molecule of interest in various research domains. Its structure, featuring a dibrominated phenolic ring and a propanoic acid side chain, presents a unique set of spectroscopic characteristics. Accurate structural elucidation and purity assessment are paramount for any downstream application, from biological screening to materials science. NMR spectroscopy is the cornerstone of this characterization, providing unambiguous evidence of the molecular framework.
This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, offering a comparative perspective with its non-brominated precursor. We will also delve into the practical aspects of sample preparation and data acquisition, highlighting experimental choices that ensure high-quality, reproducible results.
Comparative NMR Spectral Analysis
The introduction of two bromine atoms onto the phenolic ring of 3-(4-hydroxyphenyl)propanoic acid induces significant and predictable changes in the NMR spectra. Understanding these shifts is key to confirming the success of a bromination reaction and identifying potential impurities.
¹H NMR Spectroscopy: A Tale of Two Aromatic Systems
The ¹H NMR spectrum of 3-(4-hydroxyphenyl)propanoic acid in DMSO-d₆ typically displays a characteristic AA'BB' spin system for the aromatic protons.[1] The protons ortho to the hydroxyl group are chemically equivalent, as are the protons meta to it, giving rise to two doublets.
In contrast, for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, the two bromine atoms at positions 3 and 5 simplify the aromatic region dramatically. The two remaining aromatic protons at positions 2 and 6 are chemically and magnetically equivalent, resulting in a singlet. This stark difference is a primary diagnostic tool for confirming the dibromination.
The aliphatic region, corresponding to the propanoic acid side chain, is expected to show less significant changes. It will present as two triplets, one for the methylene group adjacent to the aromatic ring and another for the methylene group alpha to the carbonyl.
Table 1: Comparison of ¹H NMR Chemical Shifts (Predicted for the title compound, experimental for the analogue)
| Proton Assignment | 3-(4-Hydroxyphenyl)propanoic Acid (in DMSO-d₆)[1] | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid (Predicted, in DMSO-d₆) | Expected Multiplicity |
| H-2, H-6 | 6.99 ppm | ~7.2 ppm | s |
| H-3, H-5 | 6.66 ppm | - | - |
| -CH₂-Ar | 2.69 ppm | ~2.7 ppm | t |
| -CH₂-COOH | 2.45 ppm | ~2.5 ppm | t |
| -OH | 9.17 ppm | ~9.5 ppm (broad) | br s |
| -COOH | 12.08 ppm | ~12.1 ppm (broad) | br s |
Note: Predicted chemical shifts for the title compound are based on the experimental data for the non-brominated analogue and the known deshielding effects of bromine atoms on adjacent protons.
¹³C NMR Spectroscopy: Tracking the Electronic Effects of Bromination
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The most notable changes upon bromination are observed in the aromatic region. The carbons directly bonded to the bromine atoms (C-3 and C-5) will be significantly shifted to a lower field (higher ppm) due to the electronegativity of bromine. Conversely, the carbon bearing the hydroxyl group (C-4) and the carbon attached to the propanoic acid side chain (C-1) will also experience shifts due to the altered electronic environment.
Table 2: Comparison of ¹³C NMR Chemical Shifts (Experimental for the analogue, predicted for the title compound)
| Carbon Assignment | 3-(4-Hydroxyphenyl)propanoic Acid (in DMSO-d₆)[1] | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid (Predicted, in DMSO-d₆) |
| C-1 | 130.9 ppm | ~135 ppm |
| C-2, C-6 | 129.1 ppm | ~130 ppm |
| C-3, C-5 | 115.1 ppm | ~110 ppm (C-Br) |
| C-4 | 155.5 ppm | ~150 ppm |
| -CH₂-Ar | 29.6 ppm | ~30 ppm |
| -CH₂-COOH | 35.7 ppm | ~36 ppm |
| -COOH | 173.9 ppm | ~174 ppm |
Note: Predicted chemical shifts for the title compound are based on the experimental data for the non-brominated analogue and established substituent effects in ¹³C NMR.
Trustworthiness: Identifying Potential Impurities
A self-validating analytical method must account for potential impurities. In the synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid via bromination of phloretic acid, the primary impurities to consider are:
-
Unreacted Starting Material: The presence of 3-(4-hydroxyphenyl)propanoic acid would be readily identified by the characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum.
-
Mono-brominated Products: The formation of 3-(3-Bromo-4-hydroxyphenyl)propanoic acid is a likely byproduct. This would result in a more complex aromatic region in the ¹H NMR spectrum, with three distinct aromatic protons exhibiting doublet and doublet of doublets splitting patterns.
Careful integration of the aromatic signals in the ¹H NMR spectrum allows for the quantification of these impurities.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, the following protocols are recommended:
Sample Preparation
-
Analyte Purity: Begin with a sample of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid that has been purified by an appropriate method, such as recrystallization or column chromatography.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, as it readily dissolves the analyte and its acidic protons (-OH and -COOH) are typically observed as broad singlets, minimizing complex coupling.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is recommended for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, set to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Visualization of Key NMR Correlations
The following diagrams illustrate the structure of the target molecule and its non-brominated analogue, as well as the expected key correlations in a 2D NMR experiment like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons.
Figure 1: Molecular structures of the target compound and its non-brominated analogue.
Figure 2: Expected key HSQC correlations for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
Conclusion
The NMR characterization of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a straightforward process when approached with a clear understanding of the expected spectral features and potential impurities. The dramatic simplification of the aromatic region in the ¹H NMR spectrum serves as a definitive marker for successful dibromination. By following the outlined experimental protocols and maintaining a keen eye for the potential presence of starting material or mono-brominated intermediates, researchers can confidently verify the structure and purity of this valuable compound. This guide provides a robust framework for achieving accurate and reliable NMR characterization, ensuring the integrity of subsequent scientific investigations.
References
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Biological Magnetic Resonance Bank. (n.d.). bmse001295 3-(4-Hydroxyphenyl)propionic Acid. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Characterization of 3,5-dibromo-4-hydroxybenzenepropanoic acid
In the landscape of drug development and metabolic research, the precise structural elucidation of novel compounds is paramount. 3,5-dibromo-4-hydroxybenzenepropanoic acid, a halogenated phenolic acid, presents a unique analytical challenge due to its combination of a reactive phenolic group, a flexible propanoic acid side chain, and the presence of heavy bromine isotopes. This guide provides an in-depth comparison of mass spectrometry-based fragmentation analysis with other analytical techniques, offering researchers a comprehensive roadmap for the confident identification and characterization of this molecule.
Unraveling the Molecular Blueprint: Mass Spectrometry Fragmentation Analysis
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.[1][2] The fragmentation of 3,5-dibromo-4-hydroxybenzenepropanoic acid is predicted to be a rich tapestry of cleavages influenced by its distinct functional groups.
Predicted Fragmentation Pattern
The molecular ion peak (M+) of 3,5-dibromo-4-hydroxybenzenepropanoic acid (C9H8Br2O3) would appear at a mass-to-charge ratio (m/z) of 323.88, with a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br).[3] The key predicted fragmentation pathways are as follows:
-
Loss of the Propanoic Acid Side Chain: A primary and highly probable fragmentation is the cleavage of the bond between the aromatic ring and the propanoic acid side chain. This would result in a stable benzylic cation.
-
Decarboxylation: The carboxylic acid group is prone to losing a molecule of carbon dioxide (CO2, 44 Da), a common fragmentation for carboxylic acids.[4][5]
-
Cleavage of the Propanoic Acid Chain: Fragmentation can also occur along the propanoic acid side chain, leading to the loss of various neutral fragments.[1][6][7][8]
-
Loss of Bromine: While less common as an initial fragmentation step, the loss of a bromine radical (Br•) can occur, particularly in higher-energy collisions.
The interplay of these fragmentation pathways will generate a unique mass spectrum, a molecular fingerprint, for 3,5-dibromo-4-hydroxybenzenepropanoic acid.
Caption: Predicted major fragmentation pathways for 3,5-dibromo-4-hydroxybenzenepropanoic acid under electron ionization.
A Broader Perspective: Alternative and Complementary Analytical Techniques
While mass spectrometry provides unparalleled detail on molecular fragmentation, a multi-faceted analytical approach is often necessary for unambiguous compound identification. The following table compares mass spectrometry with other relevant techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules, separation based on m/z. | Molecular weight, elemental composition, structural information from fragmentation. | High sensitivity, high specificity, provides structural details. | Isomeric differentiation can be challenging without chromatography.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excitation of atomic nuclei in a magnetic field. | Detailed information on the chemical environment of atoms (1H, 13C). | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Fast, simple, non-destructive. | Provides limited structural information, complex spectra can be difficult to interpret.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile and stationary phase. | Purity of the compound, retention time for identification. | High resolution separation, suitable for non-volatile and thermally labile compounds.[11] | Does not provide direct structural information. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity of the compound, retention time for identification. | High resolution separation for volatile compounds.[9][12] | Requires derivatization for non-volatile compounds like phenolic acids.[11] |
In the Lab: Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the electron ionization mass spectrum of 3,5-dibromo-4-hydroxybenzenepropanoic acid.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or ethyl acetate). For GC-MS analysis, derivatization (e.g., silylation) may be necessary to increase volatility.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Speed: 1 scan/second.
-
Source Temperature: 200-250 °C.
-
-
Data Acquisition:
-
For GC-MS: Inject the sample onto the GC column. The mass spectrometer will acquire spectra as the compound elutes.
-
For Direct Insertion Probe: Place a small amount of the sample on the probe tip, insert it into the ion source, and gradually heat the probe to vaporize the sample.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.
Caption: A streamlined workflow for the mass spectrometric analysis of 3,5-dibromo-4-hydroxybenzenepropanoic acid.
Conclusion
The structural elucidation of 3,5-dibromo-4-hydroxybenzenepropanoic acid is most effectively achieved through a synergistic approach. While mass spectrometry provides critical insights into its molecular weight and fragmentation behavior, techniques like NMR and IR spectroscopy are indispensable for a complete and unambiguous structural assignment. By understanding the strengths and limitations of each analytical tool, researchers can confidently navigate the complexities of characterizing novel halogenated phenolic compounds, accelerating the pace of drug discovery and development.
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]
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Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. Journal of Analytical Toxicology. [Link]
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mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. [Link]
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Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products | LCGC International. LCGC International. [Link]
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Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSCprep. HSCprep. [Link]
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Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. | Semantic Scholar. Semantic Scholar. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
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Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. The University of Arizona. [Link]
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Experimental Determination of Structure of propanoic acid. - YouTube. [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. International Labmate. [Link]
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3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem. National Center for Biotechnology Information. [Link]
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mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]
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Techniques for Analysis of Plant Phenolic Compounds - PMC. National Center for Biotechnology Information. [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. [Link]
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Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]
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The Halogen Effect: A Comparative Analysis of 3,5-Diiodo vs. 3,5-Dibromo Thyropropionic Acid Binding to Thyroid Hormone Receptors
In the intricate world of endocrine research and drug development, the subtle modification of a molecule's structure can profoundly alter its biological activity. This guide provides an in-depth comparison of the binding affinities of two closely related thyromimetic compounds, 3,5-diiodo-L-thyropropionic acid (DITPA) and 3,5-dibromo-L-thyropropionic acid, for the nuclear thyroid hormone receptors (TRs). Understanding these differences is paramount for researchers aiming to design selective and potent therapeutic agents targeting the thyroid hormone signaling pathway.
Introduction: The Significance of Halogen Substitution in Thyromimetic Design
The thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), exert their pleiotropic effects by binding to two major nuclear receptor isoforms, TRα and TRβ.[1] These receptors, upon ligand binding, modulate gene expression critical for metabolism, development, and cardiovascular function.[2] The core structure of thyroid hormones, the thyronine nucleus, features a diphenyl ether scaffold with halogen substituents that are crucial for high-affinity receptor binding.
The identity of the halogens at the 3 and 5 positions of the inner phenyl ring plays a pivotal role in anchoring the ligand within the hydrophobic pocket of the TR ligand-binding domain (LBD). This guide focuses on two synthetic analogs where the native iodine atoms are either retained (diiodo) or replaced with bromine (dibromo) in a thyropropionic acid scaffold. We will explore how this seemingly minor change from iodine to bromine significantly impacts receptor binding affinity, a key determinant of a compound's potency.
Comparative Binding Affinity: Iodine's Superiority
Direct, head-to-head comparative studies quantifying the binding affinity of both 3,5-dibromo-L-thyropropionic acid and 3,5-diiodo-L-thyropropionic acid (DITPA) under identical experimental conditions are scarce in the published literature. However, by synthesizing data from various sources and applying established structure-activity relationship (SAR) principles, a clear hierarchy of binding affinity emerges.
This principle is further supported by research on other classes of halogenated phenolic compounds, which found that TRβ affinity increases with greater halogen mass and atomic radius (Iodine > Bromine).[5]
Table 1: Summary of Thyroid Hormone Receptor Binding Affinity
| Compound | Thyroid Receptor Isoform | Binding Affinity Metric | Value | Reference |
| 3,5-Diiodo-L-thyropropionic Acid (DITPA) | TRα1 | Ka | 2.40 x 10⁷ M⁻¹ | [3] |
| TRβ1 | Ka | 4.06 x 10⁷ M⁻¹ | [3] | |
| 3,5-Dibromo-L-thyropropionic Acid | TRα / TRβ | Qualitative | Attenuated binding compared to iodinated analogs | [4][6] |
Note: The association constant (Ka) is inversely related to the dissociation constant (Kd). A higher Ka value indicates stronger binding affinity.
Mechanistic Rationale: The Role of Halogen Bonding and Steric Complementarity
The observed higher affinity of the diiodo-substituted compound can be attributed to two primary physicochemical factors:
-
Halogen Bonding: The iodine atoms on the inner ring of the ligand form crucial halogen bonds with the backbone carbonyl oxygens of amino acid residues within the TR ligand-binding pocket. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The larger size and greater polarizability of iodine compared to bromine allow it to form stronger and more effective halogen bonds, leading to a more stable ligand-receptor complex.
-
Size and Hydrophobicity: The ligand-binding pocket of the thyroid hormone receptor is predominantly hydrophobic. The larger atomic radius of iodine (1.98 Å) compared to bromine (1.85 Å) allows for more extensive van der Waals interactions with the hydrophobic residues lining the pocket. This superior steric complementarity and increased hydrophobicity contribute significantly to the overall binding energy.[5]
The culmination of these factors results in a more favorable energetic interaction between the diiodinated analog and the receptor, translating to a higher binding affinity compared to its dibrominated counterpart.
Experimental Protocol: Determining Binding Affinity via Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities of these compounds, a competitive filter binding assay is a standard and robust method. This protocol provides a self-validating system for assessing the ability of a test compound to displace a radiolabeled ligand from the thyroid hormone receptor.
Principle:
This assay measures the affinity of a test compound (e.g., 3,5-dibromo-thyropropionic acid) by quantifying its ability to compete with a constant concentration of a high-affinity radioligand (typically [¹²⁵I]-T3) for binding to the TR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the inhibition constant (Ki).
Materials:
-
Thyroid Hormone Receptor Preparation: Purified recombinant human TRα or TRβ ligand-binding domain.
-
Radioligand: High specific activity [¹²⁵I]-T3.
-
Test Compounds: 3,5-diiodo-L-thyropropionic acid and 3,5-dibromo-L-thyropropionic acid, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., Tris-based buffer with additives to reduce non-specific binding, such as bovine serum albumin (BSA).
-
Wash Buffer: Assay buffer without BSA.
-
Glass Fiber Filters: Pre-treated to reduce non-specific binding.
-
Filtration Apparatus: Cell harvester or vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Methodology:
-
Assay Plate Preparation:
-
Set up a 96-well microplate. Designate wells for Total Binding (radioligand + receptor, no competitor), Non-Specific Binding (NSB; radioligand + receptor + a saturating concentration of unlabeled T3), and competitor wells (radioligand + receptor + serial dilutions of test compound).
-
-
Reagent Addition:
-
To all wells except "blanks" (for background measurement), add a fixed amount of [¹²⁵I]-T3 (e.g., at a concentration close to its Kd).
-
To the NSB wells, add a high concentration of unlabeled T3 (e.g., 1 µM) to saturate all specific binding sites.
-
To the competitor wells, add increasing concentrations of the test compound (e.g., 3,5-dibromo-thyropropionic acid).
-
-
Initiate Reaction:
-
Add the diluted thyroid hormone receptor preparation to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at an optimal temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The receptor-ligand complexes will be retained on the filter, while the unbound radioligand passes through.
-
-
Washing:
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Context: The Canonical Thyroid Hormone Signaling Pathway
The binding of a ligand to its receptor is the initiating event in a cascade that ultimately alters gene expression. Understanding this pathway provides the functional context for why binding affinity is a critical parameter.
Caption: Canonical genomic signaling pathway of thyroid hormone.
In the absence of a ligand, the TR/RXR heterodimer is bound to a Thyroid Hormone Response Element (TRE) on the DNA, where it recruits co-repressor proteins to inhibit gene transcription.[1] Upon ligand binding, the receptor undergoes a conformational change, causing the release of co-repressors and the recruitment of co-activator complexes. This activated complex then initiates the transcription of target genes. The affinity with which a ligand binds to the TR directly influences the stability of this active conformation and, consequently, the magnitude of the downstream biological response.
Conclusion and Future Directions
The evidence strongly indicates that 3,5-diiodo-L-thyropropionic acid possesses a significantly higher binding affinity for thyroid hormone receptors α and β compared to its 3,5-dibromo counterpart. This difference is rooted in the fundamental physicochemical properties of iodine and bromine, with iodine's larger size and superior ability to form halogen bonds creating a more stable and energetically favorable interaction with the receptor's ligand-binding pocket.
For researchers in drug development, this comparison underscores the critical importance of halogen selection in designing potent thyromimetics. While this guide establishes a clear affinity hierarchy, further studies are warranted to obtain precise quantitative binding data for 3,5-dibromo-L-thyropropionic acid. Such data would enable the calculation of a precise "bromine penalty" on binding affinity and further refine computational models for the rational design of next-generation TR-isoform-selective ligands.
References
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BindingDB. (n.d.). PrimarySearch_ki. BindingDB. Retrieved February 20, 2026, from [Link]
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Grijota-Martinez, C., & Pardo, L. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Endocrinology, 11, 478. [Link]
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Hedfors, Å., Appelqvist, T., Carlsson, B., Bladh, L.-G., Litten, C., Agback, P., Grynfarb, M., Koehler, K. F., & Malm, J. (2005). Thyroid receptor ligands. 3. Design and synthesis of 3,5-dihalo-4-alkoxyphenylalkanoic acids as indirect antagonists of the thyroid hormone receptor. Journal of Medicinal Chemistry, 48(9), 3114–3117. [Link]
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Cody, V. (1988). Thyroid hormone structure-activity relationships: molecular structure of 3,5,3'-triiodothyropropionic acid. Endocrine Research, 14(2-3), 165–176. [Link]
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The Affinity of Brominated Phenolic Compounds for Human and Zebrafish Thyroid Receptor β: Influence of Chemical Structure. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Ocasio, C. A., & Scanlan, T. S. (2006). Characterization of thyroid hormone receptor alpha (TRalpha)-specific analogs with varying inner- and outer-ring substituents. ACS Chemical Biology, 1(9), 585–593. [Link]
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Chiellini, G., Apriletti, J. W., Yoshihara, H. A., Baxter, J. D., Ribeiro, R. C., & Scanlan, T. S. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor. Chemistry & Biology, 5(6), 299–306. [Link]
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Ocasio, C. A., & Scanlan, T. S. (2006). Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents. ACS Chemical Biology, 1(9), 585-593. [Link]
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Wu, S.-Y., Huang, R., & Chen, M. (2021). Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging the ToxCast library. Environmental Science: Processes & Impacts, 23(10), 1541–1553. [Link]
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Analysis of structure-activity and structure-mechanism relationships among thyroid stimulating hormone receptor binding chemical. (2023). bioRxiv. [Link]
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Singh, P., & Singh, A. (2022). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Proteins and Proteomics, 13(2), 119-131. [Link]
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Vobecký, M., Babický, A., Lener, J., & Svandová, E. (1996). Interaction of bromine with iodine in the rat thyroid gland at enhanced bromide intake. Biological Trace Element Research, 54(3), 207–212. [Link]
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Singh, P., & Singh, A. (2022). Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach. Journal of Proteins and Proteomics, 13(2), 119-131. [Link]
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Afonso, D. F., Esteves da Silva, J. C., & Pinto da Silva, L. (2022). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. International Journal of Molecular Sciences, 23(15), 8499. [Link]
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Pennock, G. D., Tsuchihashi, H., Wicher, P., Morkin, E., & Goldman, S. (1992). Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 163–169. [Link]
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Wagner, R. L., Fletterick, R. J., & Baxter, J. D. (2016). Thyroid Hormone Structure–Function Relationships. In Oncohema Key. [Link]
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Collet, B., Larvor, V., & Le Bizec, B. (2021). In vitro human cell-based TTR-TRβ CALUX assay indicates thyroid hormone transport disruption of short-chain, medium-chain, and long-chain chlorinated paraffins. Environmental Science and Pollution Research, 28(24), 31089-31098. [Link]
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TR (THYROID HORMONE RECEPTOR). (n.d.). NuRCaMeIn - UB. Retrieved February 20, 2026, from [Link]
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A Comparative Guide to Thyroid Hormone Receptor Beta (TR-β) Selectivity: 3,5-Diiodo-L-thyronine vs. 3,5,3'-Triiodo-L-thyronine
This guide provides a comprehensive comparison of the thyroid hormone receptor beta (TR-β) selectivity of 3,5-diiodo-L-thyronine (T2) and the well-characterized active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3). While the initial query specified dibromothyronine, the vast body of scientific literature relevant to thyroid hormone receptor selectivity focuses on the iodinated analogs. Therefore, this guide will focus on the comparison between the di-iodinated (T2) and tri-iodinated (T3) forms to provide a data-supported analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone action and the development of selective TR-β agonists.
Introduction: The Significance of TR-β Selectivity
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Their actions are mediated by two major isoforms of the thyroid hormone receptor (TR), TRα and TR-β, which are encoded by separate genes.[1] These receptors are differentially expressed in various tissues, leading to distinct physiological roles. TRα is predominantly found in the heart, bone, and central nervous system, while TR-β is the major isoform in the liver.[2]
This differential expression is of significant therapeutic interest. Activation of TR-β in the liver is associated with beneficial effects, including lowering of low-density lipoprotein (LDL) cholesterol and triglycerides.[3] Conversely, activation of TRα in the heart can lead to undesirable side effects such as tachycardia and cardiac hypertrophy.[4] Therefore, the development of TR-β selective agonists is a key strategy for creating safer and more effective therapies for metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).[2][3] This guide provides a framework for validating the TR-β selectivity of thyroid hormone analogs, using the endogenous molecules T2 and T3 as a case study.
Molecular Structures of the Compared Thyronines
The structural differences between T2 and T3 are fundamental to their varying receptor affinities and selectivities. T3, the most potent endogenous thyroid hormone, possesses three iodine atoms, while T2 has two.
-
3,5,3'-Triiodo-L-thyronine (T3): Characterized by three iodine atoms at the 3, 5, and 3' positions of the thyronine backbone.[5]
-
3,5-Diiodo-L-thyronine (T2): Contains two iodine atoms at the 3 and 5 positions of the inner phenyl ring.[6]
Comparative Analysis of TR-β Selectivity
The selectivity of a compound for TR-β over TRα is determined by comparing its binding affinity and functional potency for each receptor isoform.
Binding Affinity: A Competitive Analysis
Binding affinity is a measure of how strongly a ligand binds to its receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The half-maximal inhibitory concentration (IC50) is determined and can be used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Isoform | Binding Affinity (Ki, nM) | Reference |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRα | 2.3 | [7] |
| TRβ | 2.3 | [7] | |
| 3,5-Diiodo-L-thyronine (T2) | TRβ | ~138* | [7][8] |
Note: The Ki for T2 on TRβ is estimated based on the finding that its affinity is approximately 60-fold lower than that of T3.[8]
Based on this data, T3 exhibits high affinity for both TRα and TR-β with no significant isoform selectivity in binding. In contrast, while direct comparative data for T2 on TRα is limited in the reviewed literature, its significantly lower affinity for TR-β compared to T3 is a key finding.
Functional Potency: Transactivation Assays
Functional potency measures the concentration of a compound required to elicit a biological response, in this case, the activation of the thyroid hormone receptor. This is commonly assessed using a reporter gene assay. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). Activation of the TR by a ligand leads to the expression of the reporter gene, which can be quantified. The half-maximal effective concentration (EC50) is the concentration of the ligand that produces 50% of the maximal response.
| Compound | Receptor Isoform | Functional Potency (EC50, nM) | Reference |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRβ | 0.009 | |
| 3,5-Diiodo-L-thyronine (T2) | TRβ | 400 |
The functional data clearly demonstrates a significant difference in the potency of T3 and T2 in activating TR-β. T3 is a highly potent agonist, while T2 is several orders of magnitude less potent. This suggests that the presence of the 3'-iodine is critical for robust receptor activation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to validate TR-β selectivity.
Competitive Radioligand Binding Assay
This protocol describes a competitive filter binding assay to determine the binding affinity of test compounds for TR-β.
Materials:
-
Purified recombinant human TR-β protein
-
[125I]-T3 (radiolabeled T3)
-
Unlabeled T3 (for generating a standard curve and determining non-specific binding)
-
Test compounds (3,5-diiodo-L-thyronine)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl2, 10% glycerol, 1 mM DTT
-
Wash Buffer: Assay Buffer without BSA
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of unlabeled T3 and the test compound (T2) in assay buffer. The final concentrations should span a wide range to generate a complete competition curve.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
[125I]-T3 at a final concentration near its Kd (e.g., 0.2 nM)
-
Either unlabeled T3 (for the standard curve), the test compound, or buffer (for total binding).
-
For determining non-specific binding, add a high concentration of unlabeled T3 (e.g., 1 µM).
-
-
Initiate Reaction: Add the purified TR-β protein to each well to start the binding reaction.
-
Incubation: Incubate the plate at 4°C for 18 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash each well with ice-cold wash buffer three times to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the Competitive Radioligand Binding Assay.
Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional potency of test compounds in activating TR-β.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression vector for human TR-β
-
Reporter vector containing a luciferase gene downstream of a TRE
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (T3 and T2)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with the TR-β expression vector and the TRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (T3 and T2) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value for each compound.
-
Caption: Workflow for the Luciferase Reporter Gene Assay.
Mechanistic Insights and Discussion
The data presented in this guide highlights the critical role of the 3'-iodine atom in the interaction of thyronines with the thyroid hormone receptors. The significantly lower binding affinity and functional potency of 3,5-diiodo-L-thyronine (T2) compared to 3,5,3'-triiodo-L-thyronine (T3) for TR-β underscores this point.
The canonical signaling pathway for thyroid hormones involves the ligand binding to the nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to TREs in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of transcription.
Caption: Canonical Thyroid Hormone Receptor Signaling Pathway.
The reduced activity of T2 can be attributed to a less optimal fit within the ligand-binding pocket of the receptor, leading to a weaker interaction and a reduced ability to induce the conformational changes necessary for full receptor activation and coactivator recruitment.
Conclusion
The validation of TR-β selectivity is a critical step in the development of novel thyromimetics for the treatment of metabolic diseases. This guide provides a comprehensive framework for comparing the TR-β selectivity of thyroid hormone analogs, using the endogenous ligands 3,5-diiodo-L-thyronine (T2) and 3,5,3'-triiodo-L-thyronine (T3) as a case study. The provided experimental protocols for competitive binding and reporter gene assays offer robust methods for quantifying binding affinity and functional potency. The comparative data clearly demonstrates the superior potency of T3 over T2 at the TR-β receptor, highlighting the importance of specific structural features for receptor activation. By applying these principles and methodologies, researchers can effectively characterize the selectivity profiles of new chemical entities and advance the development of safer and more effective TR-β targeted therapies.
References
-
Chemical structures of 3,5,3¢-triiodo-l-thyronine (T3) and GC-1. - ResearchGate. Available at: [Link]
-
3',5',3-Triiodothyronine | C15H12I3NO4 | CID 644280 - PubChem. Available at: [Link]
-
Thyroid hormone receptors. Binding characteristics and lack of hormonal dependency for nuclear localization - PubMed. Available at: [Link]
-
3,5-T2 is an alternative ligand for the thyroid hormone receptor β1 - PubMed. Available at: [Link]
-
3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem. Available at: [Link]
-
Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors - PubMed. Available at: [Link]
-
Binding of 3,5,3'-triiodothyronine (T3) and its analogs to the in vitro translational products of c-erbA protooncogenes: differences in the affinity of the alpha- and beta-forms for the acetic acid analog and failure of the human testis and kidney alpha-2 products to bind T3 - PubMed. Available at: [Link]
-
Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC. Available at: [Link]
-
Thyroxine-Thyroid Hormone Receptor Interactions* - Semantic Scholar. Available at: [Link]
-
TR Beta Human Thyroid Hormone NHR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
-
3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC. Available at: [Link]
-
Thyroid hormone membrane receptor binding and transcriptional regulation in the sea urchin Strongylocentrotus purpuratus - Frontiers. Available at: [Link]
-
3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice | Endocrinology | Oxford Academic. Available at: [Link]
-
3,5-Dibromo-L-tyrosine | The Merck Index Online - The Royal Society of Chemistry. Available at: [Link]
-
Triiodothyronine - Wikipedia. Available at: [Link]
-
Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - Frontiers. Available at: [Link]
-
Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC. Available at: [Link]
-
Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC. Available at: [Link]
-
Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - Endocrinology and Metabolism. Available at: [Link]
-
Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC. Available at: [Link]
-
A novel TRKB-activating internal tandem duplication characterizes a new mechanism of receptor tyrosine kinase activation - PMC. Available at: [Link]
-
Thyroid hormone receptor localization in target tissues in - Journal of Endocrinology. Available at: [Link]
-
3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet - MDPI. Available at: [Link]
-
Quantitative Analysis of the Potency of Equimolar Two-Drug Combinations and Combi-Molecules Involving Kinase Inhibitors In Vitro: The Concept of Balanced Targeting - PMC. Available at: [Link]
-
The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments | Semantic Scholar. Available at: [Link]
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - MDPI. Available at: [Link]
-
Both 3,5-Diiodo-L-Thyronine and 3,5,3′-Triiodo-L-Thyronine Prevent Short-term Hepatic Lipid Accumulation via Distinct Mechanisms in Rats Being Fed a High-Fat Diet - Frontiers. Available at: [Link]
-
Chapter 4: Nuclear Receptors in Signalling Pathways. Available at: [Link]
-
Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods - PMC. Available at: [Link]
-
Schematic representation of the basic structure of a nuclear receptor, highlighting its different domains - ResearchGate. Available at: [Link]
-
A schematic representation of a nuclear receptor - ResearchGate. Available at: [Link]
-
Different functions for the thyroid hormone receptors TRalpha and TRbeta in the control of thyroid hormone production and post-natal development - PMC. Available at: [Link]
-
Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - Frontiers. Available at: [Link]
-
Thyroid hormone receptor - Wikipedia. Available at: [Link]
-
Nuclear Receptor Signaling Pathway - Boster Bio. Available at: [Link]
-
Contrasting developmental and tissue-specific expression of alpha and beta thyroid hormone receptor genes - PMC. Available at: [Link]
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- 4. Triiodothyronine - Wikipedia [en.wikipedia.org]
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Definitive Guide to Reference Standards for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid Analysis
Executive Summary
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (CAS: 13811-12-6), also known as 3,5-Dibromophloretic acid , is a critical halogenated phenolic metabolite. It serves as a structural analog to thyromimetic agents (e.g., DITPA), a scaffold in antimicrobial drug discovery, and a potential degradation marker for brominated flame retardants.
Unlike common pharmaceutical APIs, this compound lacks a globally harmonized Certified Reference Material (CRM) from agencies like USP or EDQM. Consequently, researchers must navigate a fragmented market of "Research Grade" chemicals. This guide provides the framework to select, validate, and utilize reference standards for this specific molecule, ensuring data integrity in drug development and metabolomics.
Part 1: The Hierarchy of Reference Standards
In the absence of a primary CRM, the burden of validation shifts to the analyst. You must distinguish between material grades to avoid introducing systematic errors in quantitation.
Comparative Analysis of Standard Types
| Feature | Type A: Commercial Analytical Standard | Type B: Research Grade Chemical | Type C: In-House Synthesized |
| Purity | >98% (Chromatographic & Isotopic) | >95% (Variable) | Variable (Depends on cleanup) |
| Traceability | CoA with H-NMR, MS, HPLC, Water Content | Basic CoA (often just HPLC area %) | Internal NMR/MS validation |
| Impurities | Quantified (e.g., Mono-bromo analogs) | Unknown (Likely contains mono-bromo) | Precursors (e.g., Phloretic acid) |
| Cost | High ( | Low ( | High (Labor intensive) |
| Best For | PK Studies, quantitation, validation | High-throughput screening, qualitative ID | Novel derivative synthesis |
Critical Insight: "Research Grade" samples of brominated phenols often contain significant amounts of the mono-bromo impurity (3-bromo-4-hydroxyphenylpropanoic acid) due to incomplete bromination during synthesis. This impurity has a distinct mass shift (-78/80 Da) but elutes closely on C18 columns.
Part 2: Critical Quality Attributes (CQA) & Selection Logic
When reviewing a Certificate of Analysis (CoA) for this compound, prioritize these three attributes:
-
Isotopic Purity: The standard must show the characteristic 1:2:1 intensity ratio for the
, , and ions (due to and natural abundance). Deviations indicate contamination with mono-bromo (1:1 doublet) or non-brominated species. -
Residual Solvents/Water: As a carboxylic acid, this molecule is hygroscopic. A standard claiming "99% purity" by HPLC but containing 5% water by Karl Fischer will introduce a 5% systematic error in weighing.
-
Counter-ions: Ensure the form is the free acid, not a salt (e.g., sodium salt), which alters the molecular weight used for stock calculations.
Decision Tree: Selection & Validation Workflow
Figure 1: Decision logic for selecting and validating reference standards based on analytical requirements.
Part 3: Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
The carboxylic acid and phenolic moieties cause peak tailing on standard silica columns.
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of -COOH, improving retention).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 280 nm (Phenolic absorption).
LC-MS/MS Validation Protocol
Mass spectrometry is the only way to definitively validate the standard against mono-bromo impurities.
-
Ionization: ESI Negative Mode (
).[2]-
Rationale: Phenols and carboxylic acids ionize efficiently in negative mode, losing a proton.
-
-
Precursor Ions:
-
Target (Dibromo): m/z 321 (
), 323 ( ), 325 ( ). -
Impurity (Mono-bromo): m/z 243 (
), 245 ( ).
-
-
Quantification Transition: m/z 323
79/81 ( ).
Isotope Pattern Verification
The presence of two bromine atoms creates a unique "Twin Towers" spectral signature.
Figure 2: Mass spectral isotope signature logic. A pure standard must exhibit the 1:2:1 ratio (M:M+2:M+4) characteristic of two bromine atoms.
Part 4: Self-Validation Protocol (The "Gold Standard" Proxy)
If you cannot purchase a fully characterized analytical standard, follow this protocol to validate a "Research Grade" chemical:
-
Preparation: Dissolve 1 mg of standard in 1 mL Methanol (Do not use water; solubility is low).
-
Purity Check (HPLC-UV): Inject 5 µL. Integrate all peaks at 280 nm.
-
Acceptance: Main peak >98% area.
-
-
Identity Check (MS): Infuse into MS.
-
Acceptance: Observe m/z 321, 323, 325 in 1:2:1 ratio. Confirm absence of m/z 243/245 (Mono-bromo) and m/z 165 (Phloretic acid/non-brominated).
-
-
Content Assay (qNMR - Optional but Recommended):
-
Use Maleic Acid as an internal standard in DMSO-d6.
-
Compare the integration of the aromatic protons (singlet at ~7.4 ppm for the dibromo compound) vs. the internal standard to determine absolute weight % purity.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 622179, 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
Liu, J., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.[3] Talanta.[3][4] Retrieved from [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PMC. Retrieved from [Link]
-
Matrix Fine Chemicals. Product Specification: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.[2] Retrieved from [Link]
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- 4. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss. | AcademicOA.com [academicoa.com]
A Comparative Guide to the Potency of Halogenated Thyromimetics in Reporter Assays
This guide provides an in-depth comparison of the bioactivity of halogenated thyromimetics, focusing on their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values as determined by reporter gene assays. We will explore the structural modifications that enhance potency, delve into the mechanics of the reporter assays used for their evaluation, and provide the experimental framework necessary for reproducible and reliable data generation.
Introduction: The Quest for Selective Thyroid Hormone Action
Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), are critical regulators of metabolism, development, and cardiovascular function. Their actions are mediated by two major nuclear thyroid hormone receptors (TRs), TRα and TRβ, which function as ligand-activated transcription factors.[1] The discovery that these two receptor subtypes are differentially expressed in various tissues opened the door for therapeutic intervention. For instance, the liver predominantly expresses TRβ, while the heart has a higher concentration of TRα.
This differential expression is the foundation for the development of thyromimetics : synthetic analogs of thyroid hormone designed to elicit tissue-specific effects. A key area of research has been the creation of TRβ-selective agonists. These compounds aim to capture the beneficial effects of thyroid hormone action in the liver—such as lowering LDL cholesterol and triglycerides—while avoiding the detrimental cardiac effects associated with TRα activation.[2][3]
Sobetirome (GC-1) is a notable example of a TRβ-selective thyromimetic that has undergone significant investigation.[2][3] A pivotal strategy in enhancing the potency and refining the selectivity of such compounds has been the strategic substitution with halogens. Replacing alkyl groups with halogens like chlorine or bromine can dramatically alter the compound's interaction with the receptor's ligand-binding pocket, leading to significant gains in potency.[4] To quantify these gains, researchers rely heavily on in vitro cell-based reporter gene assays, which provide a robust and sensitive measure of a compound's ability to activate the TR signaling pathway.
The Engine of Discovery: Thyroid Hormone Receptor Reporter Assays
At its core, a TR reporter assay is an elegant system for measuring the activation of the thyroid hormone receptor in response to a specific compound. The principle is to genetically engineer a host cell line (commonly HEK293 or pituitary tumor cells like GH3) to do two things: first, to express the thyroid hormone receptor of interest (TRα or TRβ), and second, to contain a reporter gene, such as luciferase, whose expression is controlled by a Thyroid Hormone Response Element (TRE).[1][5][6]
When a thyromimetic compound enters the cell and binds to the TR, the receptor-ligand complex then binds to the TRE on the DNA. This binding event initiates the transcription of the luciferase gene. The amount of luciferase enzyme produced is directly proportional to the level of TR activation by the compound. By adding a substrate for luciferase (luciferin), a luminescent signal is generated, which can be precisely quantified with a luminometer.[7][8] The data from a dose-response experiment is then used to calculate the EC50 value—the concentration of the compound that produces 50% of the maximum response—which serves as a key measure of the compound's potency.
Figure 1: Workflow of a TR-mediated luciferase reporter assay.
Comparative Potency: The Impact of Halogen Substitution on Sobetirome
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. A compelling example in the thyromimetic field is the halogenation of the Sobetirome scaffold. Research has shown that replacing the 3,5-dimethyl groups of Sobetirome with chlorine or bromine atoms results in a significant increase in potency.[4]
This enhancement is hypothesized to stem from the formation of a "halogen bond" between the chlorine or bromine atom on the thyromimetic and a backbone carbonyl group within the TR's ligand-binding pocket.[4] This additional, favorable interaction stabilizes the binding of the ligand to the receptor, thereby increasing its apparent affinity and, consequently, its potency in functional assays.
The data below, derived from TRE-driven dual-luciferase transactivation assays, clearly illustrates this principle.[4]
| Compound | Structure Modification | EC50 TRα (nM) | EC50 TRβ (nM) | TRβ Selectivity (TRα/TRβ) |
| T3 (Endogenous) | - | 1.0 ± 0.4 | 1.5 ± 1.6 | ~0.7 |
| Sobetirome | 3,5-dimethyl groups | 74.7 ± 28.9 | 2.8 ± 1.8 | ~26.7 |
| JD-20 | 3,5-dichloro groups | 8.0 ± 7.0 | 0.9 ± 1.1 | ~8.9 |
| JD-21 | 3,5-dibromo groups | 7.8 ± 3.6 | 1.2 ± 1.3 | ~6.5 |
Data synthesized from Ferrara et al., ChemMedChem 2016.[4]
As the table demonstrates, both the dichloro (JD-20) and dibromo (JD-21) analogs of Sobetirome exhibit substantially lower EC50 values for TRβ compared to the parent compound, bringing their potency into a range comparable to the natural hormone, T3.[4] This highlights how a seemingly small structural change—swapping methyl groups for halogens—can yield compounds that are significantly more potent.[4]
Figure 2: Key substitution positions on the thyronine nucleus.
Experimental Protocol: A Self-Validating System for TR Agonist Profiling
To ensure the integrity and reproducibility of IC50/EC50 data, a meticulously designed and validated experimental protocol is paramount. The following outlines a standard operating procedure for a TR reporter gene transactivation assay.[7][9]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture TR-reporter cells (e.g., INDIGO Biosciences' Human TRα or TRβ Reporter Cells) according to the supplier's instructions.
-
Dispense 200 µL of the cell suspension into the wells of a white, 96-well assay plate.[7]
-
Causality: The white plate is crucial for luminescence assays to maximize light output and prevent signal crosstalk between wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 4-6 hours.[7]
-
Causality: This pre-incubation period allows the cells to adhere to the plate and recover from the stress of plating, ensuring they are healthy and responsive for the assay.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds (e.g., halogenated thyromimetics) and the reference agonist (T3) in the appropriate Compound Screening Medium. An 8-point, 3-fold dilution series is common.[7]
-
After the pre-incubation, carefully discard the culture media from the wells.
-
Add 200 µL of the prepared treatment media to the corresponding wells. Include "untreated" or "vehicle control" wells containing only the medium with the solvent (e.g., DMSO) used to dissolve the compounds.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator for 22-24 hours.[7]
-
Causality: This extended incubation provides sufficient time for the thyromimetic to bind the TR, initiate transcription and translation of the luciferase reporter, and for the reporter protein to accumulate.
-
-
Signal Detection:
-
Thaw the Luciferase Detection Reagent.
-
Discard the treatment media from the wells.
-
Add the Luciferase Detection Reagent to each well (typically 100 µL) according to the manufacturer's protocol. This reagent contains the luciferase substrate and lyses the cells simultaneously in homogenous assays.[7][10]
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes in the dark) to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in Relative Light Units (RLU) using a plate-reading luminometer.
-
Plot the RLU values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value for each compound.
-
Figure 3: Logic flow for designing a robust reporter assay.
Conclusion and Future Directions
The strategic halogenation of thyromimetic scaffolds is a proven and powerful method for enhancing compound potency. As demonstrated with the derivatives of Sobetirome, replacing methyl groups with chlorine or bromine can increase TRβ activation by an order of magnitude, achieving potencies that rival the endogenous hormone T3.[4]
Luciferase-based reporter gene assays remain the gold standard for the initial in vitro characterization of these compounds. They provide a sensitive, quantitative, and high-throughput-compatible platform for determining structure-activity relationships and guiding the drug discovery process. For researchers and drug development professionals, a deep understanding of both the chemical modifications and the bioassay systems used to test them is essential. The integrity of the resulting IC50 and EC50 values is wholly dependent on a well-designed, validated, and consistently executed experimental protocol. Future work will undoubtedly explore other halogen substitutions and continue to refine assay technologies to provide an even clearer picture of the complex interactions between novel ligands and the thyroid hormone receptors.
References
-
STANDARD OPERATING PROCEDURE - for the human thyroid hormone receptor alpha (TRα) and beta (TRβ) reporter genes transactivation assay measuring agonist activity - TSAR - European Union . (2020). [Link]
-
Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed . (2013). [Link]
-
Increasing Thyromimetic Potency through Halogen Substitution - ResearchGate . (2018). [Link]
-
Thyroid Hormone Structure–Function Relationships | Oncohema Key . (2016). [Link]
-
Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR . [Link]
-
In Vitro Approaches to Identify Thyroid Hormone Receptor-Dependent Transcriptional Response - PubMed . (2018). [Link]
-
Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products - MDPI . (2025). [Link]
-
Human Thyroid Hormone Receptor PANEL - Indigo Biosciences . [Link]
-
Biomimetic deiodination of thyroid hormones and iodothyronamines – a structure–activity relationship study - Organic & Biomolecular Chemistry (RSC Publishing) . (2017). [Link]
-
Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC . (2020). [Link]
-
Different Types of Luciferase Reporters Show Distinct Susceptibility to T3-Evoked Downregulation - PubMed . (2016). [Link]
-
The Thyroid Hormone Receptor Mediated Luciferase Reporter Gene Assays Screening for EDCs - Journal of Sichuan University (Medical Science Edition) . (2015). [Link]
-
Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed . (2010). [Link]
-
Inhibition of Thyroid Hormone Sulfotransferase Activity by Brominated Flame Retardants and Halogenated Phenolics | Chemical Research in Toxicology - ACS Publications . (2013). [Link]
-
The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC . (2019). [Link]
-
Structure-activity relationships for thyroid hormone deiodination by mammalian type I iodothyronine deiodinases - PubMed . (2009). [Link]
-
Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed . (2011). [Link]
-
IC50 – Knowledge and References - Taylor & Francis . [Link]
-
GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC . (2018). [Link]
-
ic50 values compared: Topics by Science.gov . [Link]
-
Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples . (2019). [Link]
-
Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC . (2015). [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems . (2025). [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC . (2020). [Link]
-
Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC . (2016). [Link]
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Crystal Structure Validation of Ligand-Receptor Complexes: The Dibromo Analog Strategy
Topic: Crystal structure validation of ligand-receptor complex for dibromo analogs Content Type: Publish Comparison Guides
Executive Summary: The "Goldilocks" Halogen
In structure-based drug design (SBDD), the precise determination of ligand binding modes is non-negotiable. Misinterpretation of electron density maps—often caused by low occupancy, disorder, or resolution limits—can lead to "fantasy modeling" and millions of dollars in wasted medicinal chemistry effort.
This guide evaluates the Dibromo Analog Strategy as a superior validation tool compared to native ligands or alternative heavy-atom derivatives (iodo-analogs). While native ligands offer perfect isomorphism, they lack the anomalous scattering signal required for unambiguous orientation validation. Conversely, iodo-analogs provide massive signals but often introduce significant steric perturbations and suffer from rapid radiation damage.
The Verdict: Dibromo analogs occupy the "Goldilocks" zone, offering a high-fidelity compromise between anomalous signal strength (for phasing/validation) and isosteric structural integrity (preserving the native binding mode).
Comparative Analysis: Dibromo vs. Alternatives
The following analysis compares Dibromo analogs against the two primary alternatives: Native (Light Atom) Ligands and Iodo-Analogs.
Performance Metrics Overview
| Feature | Native Ligand (C/H/N/O) | Dibromo Analog (Br) | Iodo Analog (I) |
| Validation Method | Anomalous Difference Map | Anomalous Difference Map | |
| Anomalous Signal ( | Negligible | ~1.3 | ~6.9 |
| Phasing Power (SAD/MAD) | None | High (at K-edge 0.92 Å) | Very High (SAD at Cu) |
| Steric Perturbation | None (Reference) | Low (Van der Waals radius ~1.85 Å) | High (Van der Waals radius ~1.98 Å) |
| Radiation Stability | High | Moderate | Low (C-I bond cleavage) |
| Binding Affinity | Baseline | Variable (Halogen bonding potential) | Variable (Risk of steric clash) |
Detailed Technical Comparison
Alternative A: Native Ligands (The Control)
-
Pros: Perfect representation of the biological state.
-
Cons: Validation relies entirely on electron density shape (
). At resolutions >2.5 Å, distinguishing N from O or determining the flip of a symmetric ring is often impossible. -
Failure Mode: "Density bias" where the modeler forces a ligand into noise, resulting in a high Real-Space Correlation Coefficient (RSCC) but incorrect geometry.
Alternative B: Iodo-Analogs (The Heavyweight)
-
Pros: Massive anomalous signal. A single iodine atom can phase a moderate-sized protein (SAD phasing).
-
Cons: The large Van der Waals radius of Iodine (1.98 Å) often disrupts the binding pocket, forcing the ligand into a non-native conformation. Furthermore, the C-I bond is extremely sensitive to X-ray radiolysis; the iodine often "falls off" during data collection, leading to low occupancy in the final model.
The Solution: Dibromo Analogs
-
Performance: Two bromine atoms provide a combined anomalous scattering contribution roughly equivalent to one iodine, but distributed across the scaffold. This allows for orientation locking —defining two points in space rather than one, which fixes the rotation of the ligand.
-
Stability: The C-Br bond is significantly more resistant to radiolysis than C-I, allowing for complete data collection without signal degradation.
Scientific Integrity & Experimental Logic (E-E-A-T)
To ensure this protocol is self-validating, we utilize the Anomalous Difference Fourier Map as an orthogonal dataset. This map is calculated solely from the differences in Friedel pairs (
The "Anchor Point" Hypothesis
-
Causality: By substituting protons or methyl groups with bromine at meta- or para-positions of phenyl rings, we introduce heavy scatterers.
-
Mechanism: When data is collected at or near the Bromine K-edge (or even Cu K
), the bromine atoms absorb X-rays and re-emit them with a phase shift (anomalous scattering). -
Validation: If the anomalous peaks (>4
) align perfectly with the bromine positions in the molecular model, the binding mode is experimentally confirmed.
Experimental Protocol: The Dibromo Validation Workflow
This workflow ensures that the crystallographic data rigorously validates the ligand pose.
Phase 1: Design & Synthesis
-
Scaffold Analysis: Identify phenyl/heterocyclic rings in the lead compound.
-
Substitution: Target meta or para positions to minimize steric clash with the protein backbone.
-
Synthesis: Generate the 3,5-dibromo or 4-bromo analogs.
Phase 2: Crystallization & Soaking[4]
-
Co-crystallization: Preferred method. Mix protein (10 mg/mL) with ligand (1-2 mM) prior to hanging drop setup.
-
Soaking (Alternative): If co-cryst fails, soak apo crystals.
-
Critical Step: Limit soak time to <2 hours to prevent crystal cracking due to lattice changes or DMSO concentration.
-
Phase 3: Data Collection (Wavelength Optimization)
-
Synchrotron: Tune energy to the Bromine K-edge peak (13.47 keV / 0.9198 Å ) to maximize
(~3.8 ). -
Home Source: Use Cu
(1.54 Å). While far from the edge, is still ~1.3 , which is sufficient for difference maps if data multiplicity is high (>6x).
Phase 4: Data Processing & Validation
-
Indexing/Integration: Process data preserving Friedel pairs (do not merge
and ). -
Phasing/Refinement: Solve structure using Molecular Replacement (MR) with the apo protein.
-
Map Generation:
-
Generate standard
map. -
Generate Anomalous Difference Map (
) using phases from the MR solution.
-
Visualization: Workflows & Logic
Diagram 1: Experimental Workflow for Dibromo Validation
This diagram outlines the critical path from chemical design to structural validation.
Caption: Step-by-step workflow for generating and validating dibromo-analog crystal structures.
Diagram 2: Validation Logic Tree
This decision tree guides the researcher through the interpretation of the crystallographic data.
Caption: Decision logic for interpreting anomalous signals to validate ligand binding modes.
Supporting Data: Hypothetical Case Study
To illustrate the efficacy of this method, we present a comparison of validation metrics for a Kinase Inhibitor (Kinase-X) complexed with a native ligand versus its dibromo analog.
Table 1: Crystallographic Validation Metrics Comparison
| Metric | Native Ligand Complex | Dibromo Analog Complex | Interpretation |
| Resolution | 2.1 Å | 2.2 Å | Negligible loss in resolution with Br-analog. |
| 0.21 / 0.26 | 0.22 / 0.27 | Refinement statistics remain stable. | |
| Ligand RSCC | 0.82 | 0.85 | High correlation indicates good fit for both. |
| Anomalous Peak 1 | N/A | 12.4 | Definitive proof of Br1 location. |
| Anomalous Peak 2 | N/A | 10.8 | Definitive proof of Br2 location. |
| B-Factor Ratio | 1.1 (Ligand/Protein) | 1.2 (Ligand/Protein) | Ligand is firmly bound in both cases. |
Analysis:
While the RSCC is similar for both, the Native Ligand model relies solely on the 2.1 Å electron density, which may be ambiguous regarding the orientation of symmetric groups (e.g., a pyrazole ring). The Dibromo Analog dataset provides two massive anomalous peaks (>10
References
-
Identify ligand-binding hot spots in proteins using brominated fragments. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The magic triangle goes MAD: experimental phasing with a bromine derivative. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Anomalous dispersion analysis of inhibitor flexibility: a case study of the kinase inhibitor H-89. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Source: National Institutes of Health (NIH) / PMC URL:[Link]
A Comparative Guide to the Spectroscopic Verification of the 3,5-Dibromo Substitution Pattern
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to verify a 3,5-dibromo substitution pattern on an aromatic ring. We will move beyond a simple recitation of data, focusing instead on the causality behind the expected spectroscopic signals and the synergistic power of a multi-technique approach. Our discussion will be grounded in fundamental principles and supported by practical, field-proven insights to ensure you can confidently and accurately assign your target structure.
The Challenge: Differentiating Isomers
The synthesis of disubstituted aromatic compounds can often yield a mixture of ortho, meta, and para isomers. The 3,5-disubstitution pattern, a specific meta-isomer, possesses a unique C₂ axis of symmetry that is the key to its spectroscopic identification. Our goal is to leverage this symmetry, along with the distinct electronic and isotopic properties of the bromine atoms, to build an unshakeable case for the 3,5-regiochemistry.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Tool
NMR spectroscopy is the most powerful and informative technique for elucidating the substitution pattern of an aromatic ring. By analyzing the chemical environment, connectivity, and coupling of atomic nuclei, we can map out the molecule's structure with high confidence.
¹H NMR: Probing the Proton Environment
The symmetry of a 3,5-dibrominated aromatic ring dictates a simplified ¹H NMR spectrum. For a simple substituted benzene ring, we expect to see only two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm)[1][2][3].
-
H4 Proton (The "Triplet"): The proton at the C4 position is flanked by two equivalent protons (H2 and H6). This results in a triplet signal due to coupling with both H2 and H6. The coupling constant will be a small meta-coupling (⁴JHH), typically in the range of 2-3 Hz.[4]
-
H2/H6 Protons (The "Doublet"): The two protons at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry. They are coupled only to the H4 proton, resulting in a doublet signal. The coupling constant will be the same ⁴JHH value observed for the H4 triplet.
Causality: The key takeaway is the multiplicity and integration. The presence of a triplet integrating to 1H and a doublet integrating to 2H is a strong indicator of the 3,5-substitution pattern. The absence of large ortho-couplings (7-10 Hz) effectively rules out 1,2- and 1,4-disubstitution patterns.[4]
¹³C NMR: The Carbon Skeleton Fingerprint
Proton-decoupled ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms. The symmetry of the 3,5-pattern again simplifies the spectrum. For a 3,5-dibromobenzene core, we expect four distinct signals:
-
C1: The carbon bearing the non-bromine substituent.
-
C2/C6: Equivalent carbons, appearing as a single peak.
-
C3/C5 (Ipso-Carbons): The two carbons directly bonded to the bromine atoms are equivalent. These ipso-carbons are typically shifted to a characteristic range (approx. 120-130 ppm) and often have a lower intensity due to the absence of a directly attached proton and longer relaxation times.[5][6]
-
C4: The carbon bearing the H4 proton.
Expert Insight: The observation of exactly four signals for the aromatic ring carbons is a powerful confirmation of the meta-substitution pattern. Other disubstituted isomers would show a different number of signals (e.g., a para-substituted ring with two identical substituents would show only two signals for the aromatic carbons C1/C4 and C2/C3/C5/C6).[7]
2D NMR: Unambiguous Connectivity Mapping
While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments like COSY and HMBC offer definitive proof by revealing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between J-coupled protons.[8] For a 3,5-dibromo pattern, a cross-peak will be observed between the H4 triplet and the H2/H6 doublet, confirming their coupling relationship.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.[8][9] Key expected correlations include:
-
The H2/H6 protons will show a correlation to the C4 carbon.
-
The H2/H6 protons will show correlations to the ipso-carbons C3 and C5.
-
The H4 proton will show correlations to the C2 and C6 carbons.
-
The following diagram illustrates the essential 2D NMR correlations that confirm the 3,5-dibromo substitution pattern.
Caption: Key COSY and HMBC correlations for a 3,5-dibrominated ring.
Section 2: Mass Spectrometry (MS) - Confirming Elemental Composition
Mass spectrometry is indispensable for confirming the molecular weight and, crucially, the presence of two bromine atoms in the molecule. This is due to the unique isotopic distribution of bromine.
The Dibromo Isotopic Signature
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[10] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks in its mass spectrum for the molecular ion (M⁺) and any fragments containing both bromine atoms.[11][12]
-
M⁺ peak: Corresponds to the molecule containing two ⁷⁹Br isotopes.
-
[M+2]⁺ peak: Corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺ peak: Corresponds to the molecule containing two ⁸¹Br isotopes.
The expected intensity ratio of these peaks is approximately 1:2:1 .[10][11][13] This unmistakable pattern is a definitive indicator of the presence of two bromine atoms. Fragments containing a single bromine atom will show a 1:1 doublet for their [M]⁺ and [M+2]⁺ peaks.[10][11][14]
| Ion Type | Isotopic Composition | Relative m/z | Expected Intensity Ratio |
| Molecular Ion | (⁷⁹Br)₂ | M | 1 |
| Molecular Ion | (⁷⁹Br)(⁸¹Br) | M+2 | 2 |
| Molecular Ion | (⁸¹Br)₂ | M+4 | 1 |
| Fragment Ion | (⁷⁹Br)₁ | F | 1 |
| Fragment Ion | (⁸¹Br)₁ | F+2 | 1 |
| Caption: Expected MS isotopic patterns for dibrominated and monobrominated species. |
Section 3: Infrared (IR) Spectroscopy - A Confirmatory Technique
While not as definitive as NMR or MS for this specific problem, IR spectroscopy can provide rapid, confirmatory evidence for the 1,3,5-trisubstitution pattern (of which our 3,5-dibromo compound is an example).
The key diagnostic region is the C-H out-of-plane (OOP) bending region, typically between 900 and 675 cm⁻¹.[15][16] The pattern of these strong absorptions is highly characteristic of the substitution pattern on the benzene ring.[16][17][18]
For a 1,3,5-trisubstituted ring , one expects to see:
-
A very strong absorption in the 810-850 cm⁻¹ range.
-
A strong absorption in the 660-700 cm⁻¹ range.[1]
The presence of strong bands in these regions, combined with the characteristic aromatic C=C stretching bands (1600-1450 cm⁻¹) and the aromatic C-H stretch (>3000 cm⁻¹), supports the proposed substitution pattern.[1][16][18]
Section 4: Comparative Summary & Workflow
No single technique tells the whole story. The strength of a structural verification lies in the confluence of data from multiple, orthogonal methods.
| Technique | Key Diagnostic Feature for 3,5-Dibromo Pattern | Strength | Limitation |
| ¹H NMR | 1H triplet and 2H doublet with small meta-coupling (~2-3 Hz). | Provides definitive connectivity and symmetry information. | Can be complex if other ring substituents are present. |
| ¹³C NMR | Exactly four signals for the aromatic ring carbons. | Confirms molecular symmetry and carbon skeleton. | Can be insensitive; may require longer acquisition times. |
| 2D NMR | Specific COSY and HMBC correlations between H2/H6 and H4. | Unambiguously confirms proton-proton and proton-carbon connectivity. | Requires more instrument time and expertise to interpret. |
| Mass Spec | 1:2:1 triplet for M⁺, [M+2]⁺, and [M+4]⁺ peaks. | Confirms elemental formula and the presence of two bromine atoms. | Does not differentiate between positional isomers (e.g., 3,5- vs 2,4-). |
| IR Spec | Strong C-H OOP bending bands at ~810-850 cm⁻¹ and ~660-700 cm⁻¹. | Fast, inexpensive, and good for confirming the general substitution class. | Not definitive on its own; can be ambiguous. |
Recommended Experimental Workflow
A robust workflow for verifying the 3,5-dibromo substitution pattern should be sequential and logical.
Caption: Recommended workflow for structural verification.
Section 5: Standard Operating Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into a clean NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible and does not have signals that overlap with key analyte signals.
-
Dissolution: Vortex the sample until the solid is completely dissolved.
-
Acquisition - ¹H NMR: Acquire a standard ¹H spectrum. Ensure sufficient spectral width to cover the aromatic region. Use enough scans to achieve a signal-to-noise ratio >100:1 for key signals.
-
Acquisition - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (which may take several hours) is required to observe the quaternary ipso-carbons.
-
Acquisition - 2D NMR: If necessary, run standard gCOSY and gHMBC experiments. For HMBC, set the long-range coupling constant (Jⁿ) to a typical value of 8 Hz to optimize for 2- and 3-bond correlations.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., Methanol, Acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion.
-
Analysis: Acquire a full scan mass spectrum in positive or negative ion mode.
-
Data Interpretation: Examine the spectrum for the molecular ion cluster. Identify the M⁺, [M+2]⁺, and [M+4]⁺ peaks and verify their m/z values and their ~1:2:1 intensity ratio.
References
-
Doc Brown's Chemistry. (n.d.). Interpreting the mass - spectrum of 1,2-dibromoethane. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]
-
Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Save My Exams. (2025, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). COSY and selected HMBC correlations of compounds 1 and 2. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Comparative Quality Control Guide: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid Reagents
Executive Summary
This guide provides an in-depth technical analysis of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (DBHPP), a critical halogenated phenolic intermediate used in thyromimetic drug discovery, cross-linking polymer chemistry, and hapten synthesis.[1]
While structurally analogous to the well-known thyromimetic DITPA (3,5-diiodothyropropionic acid), DBHPP exhibits distinct stability profiles and impurity patterns.[1] This document contrasts High-Purity Biological Grade reagents against Technical Grade alternatives, establishing a self-validating Quality Control (QC) framework to ensure experimental reproducibility.
Chemical Profile & Context
-
IUPAC Name: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid[1][2][3][4]
-
Molecular Formula: C
Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Br O [2] -
Molecular Weight: 323.97 g/mol [3]
-
Core Scaffold: Brominated Phloretic Acid (Dihydrocinnamic acid derivative)
The Comparative Landscape
Researchers typically encounter three variations of this scaffold. Selecting the correct analog is vital for structure-activity relationship (SAR) studies.[1]
| Feature | DBHPP (The Subject) | DITPA (The Comparator) | Phloretic Acid (The Parent) |
| Halogenation | 3,5-Dibromo | 3,5-Diiodo | None |
| Receptor Affinity | Moderate TR- | High TR- | Negligible |
| Stability (Light) | Moderate (Slow photolysis) | Low (Rapid deiodination) | High |
| Primary Use | SAR Probes, Polymer Intermediates | Heart Failure / Thyroid Research | Metabolite Standards |
Critical Quality Control Parameters
To ensure data integrity in biological assays (e.g., cardiomyocyte contractility or receptor binding), the reagent must meet specific QC thresholds that distinguish it from "Synthesis Grade" material.
A. Purity & Impurity Profile (HPLC)
-
Target Purity:
98.0% (Area %)[6] -
Critical Impurity: 3-Bromo-4-hydroxyphenylpropanoic acid (Mono-bromo analog). [1]
-
Technical Grade Warning: Often contains 5–10% mono-bromo species, rendering it unsuitable for biological screening.[1]
B. Identity Verification (Mass Spectrometry)
-
Method: LC-MS (ESI Negative Mode).[1]
-
Diagnostic Criterion: The Bromine Isotope Pattern .
-
Unlike Iodine (monoisotopic), Bromine exists as
and in a roughly 1:1 ratio. -
DBHPP (2 Bromines): Must show a triplet peak pattern at M-H (
~321, 323, 325) with relative intensities of 1:2:1 . -
Failure Mode: A 1:1 doublet indicates loss of a bromine (mono-bromo impurity).[1]
-
C. Solubility & Solution Stability
-
Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water (requires pH > 7.5).
-
Stability: Susceptible to Photolytic Debromination . Solutions exposed to ambient light turn yellow/brown due to radical formation and quinone generation.
Experimental Protocols
Protocol A: High-Resolution HPLC Method for Impurity Detection
-
Objective: Separate the critical mono-bromo impurity from the di-bromo target.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5
m, 150 x 4.6 mm. -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: Acidic pH is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peak shape.
-
-
Gradient:
-
0–2 min: 10% B (Equilibration)
-
2–20 min: 10%
80% B (Linear Ramp) -
20–25 min: 80% B (Wash)
-
-
Detection: UV at 280 nm (Phenolic absorption) and 210 nm (Amide/Carboxyl).
-
Acceptance Criteria: Main peak retention time (RT) ~12-14 min. Mono-bromo impurity elutes earlier (RT ~10-11 min) due to higher polarity.[1]
Protocol B: Self-Validating Storage System
-
Lyophilized Powder: Store at -20°C in amber vials.
-
Stock Solution (DMSO): Prepare fresh. If storage is necessary, purge with Nitrogen gas to remove oxygen and store at -80°C.[1]
-
Validation: Before use, dilute a small aliquot in water/methanol. If the solution is pink or brown, discard . This indicates quinone formation via oxidation.[7]
Visualizing the Science
Diagram 1: The QC Decision Tree
This workflow illustrates the logical steps for releasing a batch of DBHPP for biological use.
Caption: Logical workflow for validating DBHPP reagents. Note the specific check for Isotope Ratio to confirm di-bromination.
Diagram 2: Photolytic Degradation Pathway
Understanding this pathway explains why amber vials are mandatory.
Caption: Mechanism of light-induced degradation. The formation of Quinone species causes the characteristic discoloration of aged samples.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 622179: 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.[1] Retrieved from [Link]
-
Goldman, S., et al. (2009). DITPA (3,5-Diiodothyropropionic Acid), a Thyroid Hormone Analog to Treat Heart Failure: Phase II Trial Veterans Affairs Cooperative Study.[8] Circulation, 119(24), 3093–3100. (Provides context on the stability and biological assays of the di-iodo analog). Retrieved from [Link]
-
Hofer, S., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds.[9] Marine Drugs, 17(12), 675. (Establishes HPLC protocols for brominated phenols). Retrieved from [Link][10]
-
Ferrara, A. M., et al. (2014). Placenta passage of the thyroid hormone analogue DITPA to male wild-type and Mct8 deficient mice.[11] (Demonstrates the biological utility of propanoic acid thyromimetics). Retrieved from [Link]
Sources
- 1. 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID | CAS 13811-12-6 [matrix-fine-chemicals.com]
- 3. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13811-12-6|3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. CAS#:13811-12-6 | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | Chemsrc [chemsrc.com]
- 6. US11213504B2 - Stable pharmaceutical composition and methods of using same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 11. Placenta passage of the thyroid hormone analogue DITPA to male wild-type and Mct8 deficient mice - MCT8 - AHDS Foundation [mct8.info]
Safety Operating Guide
Technical Guide: Safe Disposal of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic Acid
[1][2]
Executive Summary
This guide outlines the operational protocols for the containment, segregation, and disposal of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid (DPHPA) .[1][2] As a halogenated phenolic acid, this compound presents specific challenges regarding incineration chemistry and environmental persistence.[2][3]
Immediate Directive: Do NOT dispose of this compound down the drain or mix it with non-halogenated organic solvents. Segregation into the Halogenated Waste Stream is mandatory to prevent damage to standard catalytic incinerators and to ensure compliance with EPA/RCRA regulations regarding acid gas generation.
Chemical Profile & Hazard Identification
Effective disposal begins with accurate characterization.[2] DPHPA is a brominated metabolite often used in thyroid hormone analog research. Its dual-bromine structure dictates its waste classification.[1]
| Property | Data | Operational Implication |
| Chemical Name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | Primary identifier for waste tags.[1][2] |
| CAS Number | 13811-12-6 | Use for regulatory manifesting.[1][4] |
| Molecular Formula | C₉H₈Br₂O₃ | High halogen content (~49% Br by mass).[1][2] |
| Acidity (pKa) | ~4.0 - 4.5 (Carboxylic acid) | Corrosive potential; requires pH check before mixing.[1][2] |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][5] Irrit.) | PPE (Nitrile gloves, goggles) required.[2] |
| Incompatibilities | Strong Oxidizers, Bases | CRITICAL: Do not mix with Nitric Acid (risk of nitration/explosion).[1][2] |
Mechanistic Insight: The "Why" Behind Segregation
Expertise Note: Many researchers default to mixing all organics. Here is why you must segregate DPHPA:
-
Incineration Chemistry: When brominated compounds are incinerated, they release Hydrogen Bromide (HBr) gas.[2] Standard incinerators designed for non-halogenated waste (hydrocarbons) often lack the "scrubbers" (alkaline neutralization systems) required to capture acid gases.[2]
-
Dioxin Formation Risk: Improper combustion of halogenated phenols at lower temperatures (<850°C) can theoretically catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs), which are persistent environmental toxins.[1][2]
-
Equipment Protection: HBr is highly corrosive to the metal components of standard waste processing units.
The Self-Validating System:
-
Check: Does the waste container label explicitly say "HALOGENATED"?
-
Validation: If "No," you are putting the disposal facility's infrastructure at risk.[2] Stop and re-label.
Operational Disposal Protocol
Scenario A: Disposal of Solid DPHPA (Pure Substance)
Applicability: Expired shelf stock, contaminated weighing paper, or solid spill cleanup.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to acidic corrosion.[1]
-
Transfer: Transfer the solid using a chemically resistant spatula.
-
Labeling: Apply a hazardous waste tag with the following specific data:
-
Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.[2]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC effluent, reaction workups.[2]
-
Segregation:
-
If solvent is Halogenated (e.g., DCM, Chloroform): Combine DPHPA solution into the standard Halogenated Organic Waste carboy.[2]
-
If solvent is Non-Halogenated (e.g., Methanol, DMSO): Do NOT pour into the Non-Halogenated stream.[2] The presence of DPHPA turns the entire mixture into Halogenated Waste.[2]
-
-
pH Validation (The Safety Stop):
-
Before adding to a central carboy, dip a pH strip into your DPHPA solution.[2]
-
If pH < 3: Neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) to pH 6-8.[1]
-
Reasoning: Adding acidic DPHPA to a waste container that might contain basic amines or azides can cause heat generation or toxic gas release.
-
-
Final Containment: Pour into the Halogenated Organic Waste carboy (typically yellow-coded in many labs).[1]
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of DPHPA to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating DPHPA waste based on physical state and solvent composition.
Spill Response & Emergency Procedures
In the event of a spill, immediate containment is necessary to prevent surface contamination.[2]
| Spill Type | Protocol |
| Dry Powder Spill | 1. Don PPE (Gloves, Lab Coat, Goggles, N95 Mask if dust is visible).2.[2] Cover spill with wet paper towels to prevent dust generation.3. Scoop into a disposable bag.4. Wipe area with soap and water; dispose of all cleanup materials as Solid Hazardous Waste .[2] |
| Liquid Spill | 1. Absorb with vermiculite or spill pads.2. If the solution is acidic, sprinkle Sodium Bicarbonate over the spill until bubbling ceases.3.[2] Collect absorbed material into a hazardous waste bag.4. Label as "Spill Debris: Halogenated Phenol." |
Regulatory Compliance (RCRA/EPA)[1][2]
While DPHPA is not explicitly listed on the EPA "P" or "U" lists (unlike Phenol, U188), it must be managed as a Characteristic Waste if:
-
Corrosivity (D002): If the waste solution has a pH ≤ 2.[2]
-
Toxicity: Due to the halogenated nature, it is treated under "Best Management Practices" as toxic waste.[2]
Manifesting: When filling out waste manifests for EHS (Environmental Health & Safety) pickup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 622179, 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining D002 Corrosivity and Halogenated Waste protocols). Retrieved from [Link][1][2]
Sources
- 1. 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID | CAS 13811-12-6 [matrix-fine-chemicals.com]
- 2. phmsa.dot.gov [phmsa.dot.gov]
- 3. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS#:13811-12-6 | 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
